2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Description
BenchChem offers high-quality 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)oxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9-3-1-2-4-11(9)16-12-6-5-10(14)8-15-12/h1-6,8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIFPNCTYDVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile: A Key Intermediate in Neurological Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS No. 868697-72-7), a pivotal chemical intermediate in the synthesis of advanced neurological therapeutics. While not extensively documented in public literature as a final product, its implicit role as a precursor to potent pharmacophores, such as the core of the AMPA receptor antagonist Perampanel, makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. This whitepaper consolidates available data and presents scientifically grounded, hypothetical protocols for its synthesis, purification, and analytical characterization. We delve into the causality behind methodological choices, offering field-proven insights to guide laboratory work. The document is structured to serve as a practical reference for scientists engaged in the synthesis of novel central nervous system (CNS) agents.
Introduction and Strategic Importance
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a heteroaromatic compound featuring a critical ether linkage between a 5-aminopyridine scaffold and a 2-cyanophenyl moiety. This unique structural arrangement is of high value in medicinal chemistry. The 2-aminopyridine structure is a well-known pharmacophore present in numerous biologically active molecules, prized for its ability to form key hydrogen bond interactions with biological targets.[1][2] The benzonitrile group, particularly with the nitrile at the ortho position, serves as a potent bioisostere for other functional groups and can engage in crucial π-stacking or dipole-dipole interactions within a receptor's binding pocket.[3][4]
The primary significance of this compound lies in its role as a key building block for the synthesis of non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists.[5] Dysfunction of the glutamatergic system, where AMPA receptors are primary mediators of fast excitatory neurotransmission, is implicated in epilepsy and other neurological disorders.[5] The drug Perampanel (Fycompa®), a selective AMPA receptor antagonist, contains a core structure that can be retrosynthetically derived from this intermediate, highlighting the strategic importance of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in accessing this class of therapeutics.[1][6] This guide aims to equip researchers with the technical knowledge to synthesize, purify, and utilize this versatile intermediate.
Physicochemical and Safety Profile
Comprehensive experimental data for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is not widely published. The following table summarizes known properties from supplier data and provides estimations for others based on structurally related compounds.
| Property | Value / Information | Source / Basis |
| CAS Number | 868697-72-7 | [6] |
| Molecular Formula | C₁₂H₉N₃O | [6] |
| Molecular Weight | 211.22 g/mol | [6] |
| Appearance | Expected to be a solid, likely off-white to light yellow powder. | Analogy to similar aromatic amines and nitriles.[7][8] |
| Purity | Commercially available at >95% | [6] |
| Melting Point | Estimated: 100-120 °C | Based on analogs like 2-amino-5-hydroxybenzonitrile and substituted aminopyridines. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and have limited solubility in water and non-polar solvents (e.g., hexanes). | General solubility of functionalized aromatic compounds. |
| Stability | Stable under recommended storage conditions. May darken over time with exposure to light and air. | Common for aminopyridine derivatives.[9] |
Safe Handling and Storage
As no specific safety data sheet (SDS) is publicly available for this compound, handling procedures must be guided by data from its constituent moieties: 2-aminopyridine and benzonitrile derivatives.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]
-
Toxicological Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related compounds.[12][13] The benzonitrile moiety does not typically metabolize to free cyanide in vivo, but caution is warranted.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Synthesis and Purification Strategy
The core transformation to produce 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is the formation of a diaryl ether bond. This can be approached via two robust and well-established methodologies: a nucleophilic aromatic substitution (SNAr) akin to the Williamson ether synthesis, or a palladium-catalyzed Buchwald-Hartwig C-O coupling. The choice depends on the availability of starting materials and desired reaction conditions.
Proposed Synthetic Pathway: Williamson-Type Ether Synthesis
This pathway involves the reaction of a deprotonated phenol (phenoxide) with an activated halo-pyridine. The strong electron-withdrawing effect of the pyridine nitrogen activates the 2-position towards nucleophilic attack.
Reaction Scheme:
Caption: Proposed Williamson-type synthesis pathway.
Detailed Experimental Protocol (Hypothetical):
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cyanophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of cyanophenol).
-
Deprotonation: While stirring under a nitrogen atmosphere, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for more rigorous anhydrous conditions, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).[14] If using NaH, caution must be exercised due to hydrogen gas evolution. Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases and the phenoxide has formed.
-
Coupling Reaction: Add 5-amino-2-chloropyridine (1.05 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product from synthesis will likely contain unreacted starting materials and side products. A two-step purification process is recommended for achieving high purity (>99%).
-
Flash Column Chromatography:
-
Rationale: This is the primary method for separating the desired product from impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis first.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel and dry it. Load the dried powder onto the top of the prepared silica column. Elute the column with the solvent gradient, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product.
-
-
Recrystallization:
-
Rationale: This step removes trace impurities and provides a crystalline, high-purity final product.
-
Solvent System: A suitable solvent system might be ethanol/water, isopropanol, or ethyl acetate/hexanes. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the product from chromatography in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is critical. A multi-technique approach is necessary for unambiguous characterization.
Caption: A standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC/UPLC)
-
Objective: To determine the purity of the compound quantitatively.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: A linear gradient, for example, from 10% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by a UV scan (likely around 254 nm and 270 nm).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase or a compatible solvent like methanol.
-
Analysis: Inject the sample. The purity is calculated from the area percentage of the main peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Utilize an LC system with conditions similar to the HPLC method described above.
-
The column eluent is directed into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective, detecting the protonated molecule [M+H]⁺.
-
Expected Mass: The calculated exact mass for C₁₂H₉N₃O is 211.07. The expected [M+H]⁺ ion would be observed at m/z 212.08.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide definitive structural confirmation.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: This spectrum will show the number of different types of protons and their connectivity. Expected signals would include distinct aromatic protons for both the pyridine and benzene rings, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR: This spectrum will confirm the number of unique carbon atoms in the molecule, including signals for the nitrile carbon (-C≡N) and the carbons involved in the ether linkage.
-
Application in Drug Discovery: Targeting the AMPA Receptor
The primary application for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is as a sophisticated intermediate in the synthesis of AMPA receptor antagonists. The AMPA receptor is a ligand-gated ion channel that mediates the majority of fast excitatory synaptic transmission in the CNS. Its overactivation can lead to excitotoxicity, a process implicated in neuronal damage during seizures and stroke.
Caption: Simplified AMPA receptor signaling and antagonist action.
Perampanel, the first-in-class non-competitive AMPA receptor antagonist, exemplifies the utility of the molecular scaffold derived from our target intermediate.[5] It binds to an allosteric site on the AMPA receptor, preventing the ion channel from opening even when glutamate is bound. This mechanism effectively dampens excessive excitatory signaling, providing an anticonvulsant effect.[5] The synthesis of Perampanel and its analogs often involves the construction of a central pyridone ring, to which the 2-(pyridin-2-yl) and 3-(2-cyanophenyl) substituents are attached.[12] The aminopyridine portion of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile can be envisaged as a precursor to the 5-(2-pyridyl) moiety in the final drug structure, following further chemical transformations.
Conclusion
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a strategically valuable, yet under-documented, chemical intermediate. Its core structure represents a convergence of two important pharmacophores, positioning it as a key starting material for the synthesis of CNS-active compounds, most notably non-competitive AMPA receptor antagonists. This guide provides a robust framework for its synthesis, purification, and characterization, built upon established chemical principles and field-proven methodologies. By furnishing researchers with this detailed technical information, we aim to facilitate innovation and accelerate the discovery of next-generation therapeutics for epilepsy and other debilitating neurological disorders.
References
-
Hibi, S., Ueno, K., Nagato, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Available at: [Link]
-
Thoreauchem. Product Detail: 2-[(5-aminopyridin-2-yl)oxy]benzonitrile. Available at: [Link]
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Historical reference for Williamson Ether Synthesis).
-
Verma, A., et al. (2014). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 50(8), 839-852. Available at: [Link]
- Google Patents. (2018). Process and intermediates for the preparation of perampanel. (Patent No. US20160176842A1).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
-
MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]
-
PubChem. 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Nature. (2025). A three-step strategy for the conversion of pyridines into benzonitriles. Available at: [Link]
-
Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Available at: [Link]
-
IDEAS/RePEc. (2022). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Available at: [Link]
-
QuickCompany. Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Available at: [Link]
- Google Patents. (2016). Process and intermediates for the preparation of perampanel. (Patent No. WO2016132343A1).
- Google Patents. (2019). Simple preparation method of Perampanel. (Patent No. CN110028442B).
- Google Patents. (2014). Synthetic method of perampanel, intermediate of perampanel and synthetic method of intermediate. (Patent No. CN103980188A).
-
SIOC. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]
-
Patsnap Synapse. Perampanel - Drug Targets, Indications, Patents. Available at: [Link]
Sources
- 1. Perampanel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. US20160176842A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. WO2015013520A9 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. WO2015013520A1 - Process for the preparation of perampanel - Google Patents [patents.google.com]
- 10. WO2016132343A1 - Process and intermediates for the preparation of perampanel - Google Patents [patents.google.com]
- 11. CN103980188A - Synthetic method of perampanel, intermediate of perampanel and synthetic method of intermediate - Google Patents [patents.google.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. jk-sci.com [jk-sci.com]
- 14. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]
Biological Activity Screening of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
A Technical Guide for NNRTI Pharmacophore Evaluation
Executive Summary
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS 868697-72-7) represents a privileged pharmacophore in the design of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Structurally analogous to the core scaffold of Doravirine (MK-1439) and related diaryl ether inhibitors, this molecule serves as a critical chemical biology probe for mapping the "tolerant regions" of the HIV-1 NNRTI Binding Pocket (NNIBP).
This guide provides a rigorous technical framework for evaluating the biological activity of this compound. It moves beyond generic screening to focus on its specific utility in HIV-1 Reverse Transcriptase (RT) inhibition , resistance profiling, and structure-activity relationship (SAR) expansion.
Compound Profile & Chemical Biology
Before initiating biological screens, the researcher must understand the physicochemical constraints of the scaffold.
| Property | Specification | Biological Implication |
| Chemical Name | 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile | Core scaffold for diaryl ether NNRTIs. |
| Molecular Weight | ~211.22 g/mol | Fragment-like; high Ligand Efficiency (LE) potential. |
| Key Motifs | Aminopyridine (Donor), Ether Linker (Flexibility), Benzonitrile (Acceptor) | The nitrile group typically engages the backbone of Val179 or Tyr188 in the NNIBP. |
| Solubility | Low (Class II/IV) | Critical: Must be dissolved in 100% DMSO (10 mM stock) and sonicated. |
| Primary Target | HIV-1 Reverse Transcriptase (Allosteric Site) | Locks the p66 subunit in an inactive conformation ("Thumb" domain rigidification). |
Primary Biochemical Screening: HIV-1 RT Inhibition
Objective: Quantify the intrinsic potency (
Mechanistic Rationale
This compound functions as an allosteric inhibitor . Unlike Nucleoside inhibitors (NRTIs) that bind the active catalytic site, 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile binds to the hydrophobic pocket adjacent to the active site. This binding induces a conformational change that restricts the flexibility of the p66 "thumb," preventing the translocation of the DNA/RNA template.
Protocol: Fluorescence-Based RT Polymerase Assay
Standard: EnzChek Reverse Transcriptase Assay or equivalent PicoGreen-based method.
Reagents:
-
Template/Primer: Poly(rA)·oligo(dT)15 (Mimics viral RNA template).
-
Nucleotide: dTTP (unlabeled).
-
Detection: PicoGreen dsDNA quantitation reagent (fluoresces upon binding to the synthesized RNA:DNA hybrid).
-
Enzyme: Recombinant HIV-1 RT (Wild Type).
Workflow:
-
Preparation: Dilute compound in Reaction Buffer (60 mM Tris-HCl pH 8.1, 8 mM MgCl2, 60 mM KCl, 13 mM DTT) to 5x final concentration.
-
Note: Final DMSO concentration must be < 1% to avoid enzyme denaturation.
-
-
Incubation: Mix 5 µL compound + 10 µL HIV-1 RT enzyme. Incubate for 10 minutes at 25°C .
-
Causality: Pre-incubation allows the allosteric inhibitor to lock the enzyme conformation before substrate addition.
-
-
Initiation: Add 10 µL of Template/Primer/dNTP mix.
-
Reaction: Incubate at 37°C for 60 minutes .
-
Termination: Stop reaction with EDTA (15 mM final).
-
Detection: Add PicoGreen reagent. Read fluorescence (Ex: 480 nm / Em: 520 nm).
Data Analysis:
Calculate % Inhibition relative to DMSO control (0% inhibition) and Nevirapine/Efavirenz control (100% inhibition). Fit data to a 4-parameter logistic model to derive
Cellular Antiviral Screening (MT-4 Assay)
Objective: Assess antiviral efficacy (
The "Selectivity Index" Imperative
A potent biochemical inhibitor is useless if it cannot penetrate the cell membrane or if it kills the host cell. The Selectivity Index (SI) (
Protocol: MTT Cytoprotection Assay
Cell Line: MT-4 (Human T-cell leukemia cells), highly susceptible to HIV-1 (strain IIIB).
Step-by-Step Methodology:
-
Seeding: Plate MT-4 cells (
cells/well) in 96-well plates. -
Infection:
-
Test Wells: Infect with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01.
-
Mock Wells: Add culture medium only (Cytotoxicity control).
-
-
Treatment: Immediately add serial dilutions of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
-
Incubation: Culture for 5 days at 37°C, 5% CO2 .
-
Why 5 days? This allows sufficient time for the virus to induce cytopathic effects (CPE) in untreated cells (syncytia formation and cell death).
-
-
Readout: Add MTT reagent (tetrazolium salt). Viable cells metabolize MTT to purple formazan.
-
Quantification: Solubilize formazan and read Absorbance at 570 nm.
Interpretation:
-
Antiviral Activity (
): Concentration restoring 50% cell viability in infected wells. -
Cytotoxicity (
): Concentration reducing viability by 50% in uninfected wells. -
Target Profile: An SI > 10 is considered a "hit" for this scaffold class.
Advanced Screening: Resistance Profiling
The primary failure mode for NNRTIs is the emergence of resistance mutations (e.g., K103N, Y181C). The "oxy" linker in this compound is designed to provide flexibility (the "wiggling" hypothesis) to accommodate these mutations.
Workflow: Repeat the Biochemical RT Assay (Section 2) using mutant enzymes:
-
K103N RT: The most common first-generation resistance mutation.
-
Y181C RT: Affects binding of rigid inhibitors.
-
L100I RT: Often associated with multi-drug resistance.
Success Criteria:
A "Fold Change" (
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for evaluating this pharmacophore.
Caption: Operational workflow for validating the biological activity of the benzonitrile-ether-pyridine scaffold.
Mechanistic Pathway: Allosteric Inhibition
Understanding how this molecule works is crucial for interpreting data. It does not compete with dNTPs; it distorts the enzyme.
Caption: Mechanism of Action (MOA) for Diaryl Ether NNRTIs binding to the p66 subunit of HIV-1 RT.
References
-
Merck & Co. (2015). Highly Efficient Synthesis of HIV NNRTI Doravirine. Organic Letters. Retrieved from [Link]
-
Janssen Pharmaceutica. (2008). Discovery of Etravirine (TMC125), a Highly Potent, Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Discovery of Perampanel: A Novel AMPA Receptor Antagonist (Benzonitrile-Pyridine Scaffold Context). Journal of Medicinal Chemistry. Retrieved from [Link]
-
De Clercq, E. (2009). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future. Chemical Reviews. Retrieved from [Link]
Therapeutic Potential of the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Scaffold
Content Type: Technical Whitepaper & Experimental Guide Subject: Pharmacological Profiling & Target Validation of CAS 1160274-68-1 Derivatives Audience: Medicinal Chemists, Virologists, and Lead Optimization Specialists
Executive Summary
The chemical entity 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile represents a "privileged scaffold" in modern drug discovery. Structurally characterized by a benzonitrile ring linked via an ether bridge to a 2-substituted pyridine carrying a reactive amine at the 5-position, this motif serves as a critical pharmacophore for allosteric inhibitors.
Unlike ATP-competitive inhibitors that target active sites, this scaffold is engineered to bind allosteric pockets , inducing conformational locking. This guide analyzes its two primary therapeutic targets: HIV-1 Reverse Transcriptase (RT) and the P2X3 Receptor , providing actionable protocols for validation and synthesis.
Part 1: Primary Therapeutic Target – HIV-1 Reverse Transcriptase[1][2][3]
The most validated application of the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile motif is in the development of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
1.1 Mechanistic Basis: The "Butterfly" Binding Mode
This scaffold targets the NNRTI Binding Pocket (NNIBP) , a hydrophobic cavity adjacent to, but distinct from, the polymerase active site of the p66 subunit of HIV-1 RT.
-
The Benzonitrile Wing: The benzonitrile moiety acts as a π-acceptor, slotting into the hydrophobic tunnel formed by residues Tyr181, Tyr188, and Trp229 . The nitrile group (CN) often forms a critical water-mediated hydrogen bond or interacts directly with the backbone of the pocket.
-
The Ether Linker: The oxygen atom provides essential torsional flexibility, allowing the molecule to adopt the "butterfly" or "horseshoe" conformation required to fit into the NNIBP, which expands upon inhibitor binding (induced fit).
-
The Aminopyridine Head: The 5-amino group serves as a hydrogen bond donor/acceptor, interacting with the backbone carbonyl of Lys101 . This interaction is pivotal for potency and is a hallmark of high-affinity NNRTIs like etravirine and rilpivirine.
1.2 Experimental Protocol: HIV-1 RT Inhibition Assay
Objective: Quantify the IC50 of the scaffold or its derivatives against recombinant HIV-1 RT.
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).
-
Template/Primer: Poly(rA)·oligo(dT).
-
Substrate: [3H]-dTTP or Biotin-dUTP (for non-radiometric colorimetric readout).
Workflow:
-
Preparation: Dilute 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in 100% DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in reaction buffer (50 mM Tris-HCl pH 8.0, 80 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Enzyme Incubation: Incubate 20 ng of HIV-1 RT with the inhibitor for 10 minutes at 37°C before adding the substrate. This allows the allosteric pocket to open and the inhibitor to bind (locking the enzyme).
-
Reaction Initiation: Add the Template/Primer mixture and [3H]-dTTP.
-
Elongation: Incubate for 60 minutes at 37°C.
-
Termination: Stop reaction with 10% TCA (Trichloroacetic acid) to precipitate DNA.
-
Quantification: Transfer precipitates to glass fiber filters, wash with 5% TCA and ethanol. Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate % Inhibition =
Part 2: Emerging Target – P2X3 Receptors
Recent medicinal chemistry efforts have repurposed the aryloxy-pyridine scaffold for the treatment of chronic cough and neuropathic pain by targeting P2X3 homotrimeric receptors.
2.1 Mechanistic Basis: Allosteric Modulation
P2X3 is an ATP-gated ion channel expressed on sensory neurons (C-fibers).
-
Mechanism: The scaffold binds to an inter-subunit allosteric site on the extracellular domain of the P2X3 trimer.
-
Effect: It stabilizes the desensitized state of the channel, preventing ATP-mediated calcium influx and reducing neuronal firing frequency in the cough reflex arc.
-
Selectivity Challenge: The 5-aminopyridine group must be optimized to avoid off-target binding to the structurally similar P2X2/3 heterotrimer, which mediates taste sensation (dysgeusia).
2.2 Experimental Protocol: FLIPR Calcium Flux Assay
Objective: Measure the antagonistic activity of the scaffold against ATP-induced calcium influx in CHO-K1 cells stably expressing human P2X3.
Workflow:
-
Cell Plating: Seed CHO-hP2X3 cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage). Incubate 45 min at 37°C.
-
Compound Addition: Add the test compound (2-[(5-Aminopyridin-2-yl)oxy]benzonitrile derivative) using an automated liquid handler. Incubate for 15 minutes.
-
Agonist Challenge: Inject α,β-methylene ATP (a stable ATP analog, EC80 concentration) while simultaneously recording fluorescence on a FLIPR (Fluorometric Imaging Plate Reader).
-
Readout: Measure the reduction in Peak Fluorescence (RFU) relative to the vehicle control.
Part 3: Synthesis & Quality Control
The synthesis of this scaffold requires careful handling to prevent oxidation of the amine and hydrolysis of the nitrile.
Synthetic Route (Nucleophilic Aromatic Substitution - SnAr):
-
Starting Materials: 2-Fluorobenzonitrile + 5-Amino-2-hydroxypyridine (or 2-chloro-5-nitropyridine followed by reduction).
-
Coupling: Reaction in DMF with K2CO3 or Cs2CO3 at 80-100°C.
-
Critical Step: If using 5-aminopyridin-2-ol directly, the reaction is an O-arylation. If using 2-chloro-5-nitropyridine, the coupling yields the nitro-intermediate, which is then reduced (Fe/NH4Cl or H2/Pd-C) to the amine.
-
-
Purification: The amine is prone to oxidation (turning brown/black). Purify via flash chromatography (DCM/MeOH) and store as a hydrochloride salt (HCl) or fumarate salt for stability.
QC Specifications:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity | Conforms to Structure | 1H-NMR, MS (ESI+) |
| Residual Solvent | < 5000 ppm (DMF/DMSO) | GC-HS |
| Water Content | < 1.0% | Karl Fischer |
Part 4: Visualization & Logic Mapping
4.1 Mechanism of Action: HIV-1 RT Inhibition
This diagram illustrates the causal pathway of how the scaffold prevents viral replication.
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by the scaffold, preventing proviral DNA synthesis.
4.2 Screening Workflow: Fragment-Based Drug Discovery (FBDD)
A logical workflow for utilizing this scaffold in a drug discovery campaign.
Caption: Strategic workflow for validating derivatives of the scaffold in early-stage drug discovery.
References
-
Janssen Pharmaceutica N.V. (2009).[3] Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile. US Patent 7,638,522. Retrieved from
-
National Institutes of Health (NIH). (2021). Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores. PMC8395678. Retrieved from
-
MedChemExpress. (2024). N-(5-Chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Intermediate). Retrieved from [4]
-
Vertex AI Search. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from
-
MDPI. (2023). Antiretroviral Treatment of HIV-2 Infection: Available Drugs, Resistance Pathways, and Promising New Compounds. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
The Emergence of the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Scaffold: A Technical Guide for Drug Discovery
Abstract
In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. This guide introduces the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold, a novel chemical entity poised for exploration. While direct studies on this specific molecule are nascent, its constituent parts—the 2-aminopyridine core and the benzonitrile moiety—are well-established pharmacophores integral to numerous therapeutic agents. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It will deconstruct the rationale behind this scaffold's design, propose robust synthetic strategies, and outline a systematic approach to its biological evaluation and subsequent lead optimization. By synthesizing data from analogous structures and foundational medicinal chemistry principles, this guide serves as a launchpad for investigating a promising new area of chemical space.
Part 1: The Scientific Rationale - Deconstructing the Scaffold
The 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold is a deliberate amalgamation of two potent pharmacophoric units, linked by an ether bridge. Understanding the individual contributions of these components is key to appreciating the scaffold's potential.
The 2-Aminopyridine Moiety: A Privileged Pharmacophore
The 2-aminopyridine unit is a cornerstone of medicinal chemistry, found in a multitude of approved drugs.[1][2] Its utility stems from several key features:
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and the exocyclic amino group are excellent hydrogen bond acceptors and donors, respectively. This allows for critical interactions with biological targets such as enzymes and receptors.[3]
-
Bioisosteric Mimicry: The 2-aminopyridine moiety can act as a bioisostere for other functional groups, enabling fine-tuning of a molecule's properties.
-
Modulation of Physicochemical Properties: The basicity of the pyridine ring can be modulated by substituents, influencing solubility, permeability, and pharmacokinetic profiles.[4]
-
Diverse Biological Activities: Derivatives of 2-aminopyridine have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, antiviral, and anticancer activities.[2][5][6]
The Benzonitrile Group: More Than a Simple Substituent
The benzonitrile moiety is another recurring feature in successful drug candidates.[7] Its inclusion in a molecular scaffold is often a strategic choice for several reasons:
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve a compound's half-life.
-
Target Interactions: The cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with protein targets.[8]
-
Modulation of Electronic Properties: As an electron-withdrawing group, the nitrile can influence the electronic character of the aromatic ring, affecting its reactivity and interactions.[8]
-
Bioisosteric Replacement: The benzonitrile group can serve as a bioisostere for other functional groups, such as a carboxylic acid or a substituted phenyl ring.[9][10]
The Ether Linkage: A Strategic Connector
The ether linkage provides a flexible yet stable connection between the two aromatic systems. This linkage allows for conformational freedom, enabling the molecule to adopt an optimal orientation for binding to its biological target.
Part 2: Synthesis and Characterization
A robust and adaptable synthetic route is crucial for exploring the chemical space around a novel scaffold. The synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile can be approached through established synthetic methodologies.
Proposed Synthetic Pathway: Ullmann Condensation
A promising approach for the synthesis of the target scaffold is the Ullmann condensation, a copper-catalyzed reaction that forms carbon-oxygen bonds.[11][12]
Caption: Proposed Ullmann condensation for the synthesis of the target scaffold.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a flame-dried reaction vessel, add 5-amino-2-hydroxypyridine (1.0 eq.), 2-fluorobenzonitrile (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
2-Fluorobenzonitrile: The use of a fluoro-substituted benzonitrile is advantageous as fluoride is a good leaving group in nucleophilic aromatic substitution reactions.[13]
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann-type reactions.[14]
-
L-proline: The addition of a ligand like L-proline can improve the solubility and reactivity of the copper catalyst, leading to higher yields and milder reaction conditions.
-
Potassium Carbonate: A base is required to deprotonate the hydroxyl group of 5-amino-2-hydroxypyridine, forming the nucleophilic alkoxide.
Alternative Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)
An alternative route involves a nucleophilic aromatic substitution (SNAr) reaction.[15] This approach is particularly viable if the benzonitrile ring is activated by additional electron-withdrawing groups.[16]
Experimental Protocol: SNAr Reaction
-
Alkoxide Formation: In a separate flask, treat 5-amino-2-hydroxypyridine (1.0 eq.) with a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) at 0 °C to form the corresponding sodium salt.
-
Nucleophilic Attack: Add the pre-formed alkoxide solution to a solution of an activated 2-halobenzonitrile (e.g., 2-fluoro-5-nitrobenzonitrile) (1.1 eq.) in DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up and purification as described for the Ullmann condensation.
Part 3: A Roadmap for Biological Evaluation and Lead Optimization
With a viable synthetic route established, the next phase involves a systematic evaluation of the scaffold's biological activity and drug-like properties.
Initial Biological Screening
Given the diverse activities of aminopyridine derivatives, a broad initial screening approach is recommended.
| Assay Type | Rationale | Example Targets |
| Kinase Profiling | The 2-aminopyridine scaffold is a known "hinge-binder" in many kinase inhibitors. | A panel of representative kinases from different families (e.g., tyrosine kinases, serine/threonine kinases). |
| Ion Channel Assays | Aminopyridines are known to modulate the activity of various ion channels. | Voltage-gated potassium channels, sodium channels. |
| Antiproliferative Assays | To assess potential anticancer activity. | A panel of cancer cell lines representing different tumor types (e.g., lung, breast, leukemia).[17] |
| Antimicrobial Assays | To evaluate activity against pathogenic bacteria and fungi.[18] | Gram-positive and Gram-negative bacteria, and common fungal strains. |
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, a systematic SAR study is essential to optimize the scaffold's activity and properties.
Caption: Iterative workflow for SAR-driven lead optimization.
Key Areas for Modification:
-
Aminopyridine Ring: Introduction of small alkyl or halogen substituents can probe steric and electronic requirements in the binding pocket.
-
Benzonitrile Ring: Varying the position and nature of substituents can modulate target affinity and selectivity.
-
Nitrile Group: Bioisosteric replacement of the nitrile can improve physicochemical properties and explore alternative binding interactions.[19]
In Vitro ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is critical for identifying compounds with favorable drug-like properties.
| Parameter | Experimental Assay | Rationale |
| Solubility | Kinetic or thermodynamic solubility assays. | Poor solubility can limit absorption and bioavailability. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay. | Predicts intestinal absorption. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes. | Identifies compounds prone to rapid metabolism. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration. | High plasma protein binding can reduce the free drug concentration. |
| Cytotoxicity | Assays using non-cancerous cell lines (e.g., HEK293). | Early indicator of potential toxicity. |
Part 4: Conclusion and Future Directions
The 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold represents a compelling starting point for novel drug discovery programs. By leveraging the well-documented pharmacological potential of its constituent aminopyridine and benzonitrile moieties, researchers can embark on a rational and systematic exploration of this new chemical space. The synthetic strategies and evaluation workflows outlined in this guide provide a robust framework for identifying and optimizing lead compounds with therapeutic potential across a range of disease areas. The journey from scaffold conception to a viable drug candidate is arduous, but the principles of scientific integrity, iterative design, and comprehensive characterization will pave the way for success.
References
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry.
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024). Journal of Medicinal Chemistry.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). American Journal of Heterocyclic Chemistry.
-
2-aminopyridine – a classic and trendy pharmacophore. (2025). International Journal of Pharmacy and Biological Sciences.
-
Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). BenchChem.
-
2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. (2015). Journal of Medicinal Chemistry.
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024). Taylor & Francis Online.
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Communities.
-
Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents. (2025). Future Medicinal Chemistry.
-
Ullmann condensation. (n.d.). Wikipedia.
-
The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride.. (n.d.). ResearchGate.
-
Application of benzonitrile compound in preparation of antitumor drugs. (n.d.). Google Patents.
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia.
-
Bioisosteric Replacements. (n.d.). Chemspace.
-
Benzene Bioisosteric Replacements. (2024). Enamine.
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). The Baran Laboratory.
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications.
-
The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research.
-
2-AMINO-5-FLUOROBENZONITRILE. (n.d.). CymitQuimica.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). National Institutes of Health.
-
Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). Chinese Journal of Organic Chemistry.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Institutes of Health.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal.
-
Method of 2-aminobenzonitrile synthesis. (n.d.). Google Patents.
-
Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (n.d.). ResearchGate.
-
Ullmann coupling-An overview. (2025). OperaChem.
-
Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.
-
Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
-
High-yielding ullmann reaction for the preparation of bipyrroles. (n.d.). Google Patents.
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem-space.com [chem-space.com]
- 10. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. communities.springernature.com [communities.springernature.com]
- 17. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the analytical characterization of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science.[1][2] The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and acquisition. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this specific molecule.
The causality behind our analytical choices is rooted in the principle of orthogonal verification. Each technique provides a unique and complementary piece of structural information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern under energetic conditions. Together, they form a self-validating system for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of nearly every atom in the molecule.
Proton (¹H) NMR Analysis
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm), while electron-donating groups shield it, moving it upfield. Coupling constants (J) reveal the number and proximity of neighboring protons.
For 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, we anticipate a complex aromatic region between ~6.5 and 8.0 ppm. The protons on the benzonitrile ring will be influenced by the electron-withdrawing cyano group (-CN) and the electron-donating ether linkage. The protons on the aminopyridine ring are affected by the nitrogen atoms, the amino group (-NH₂), and the ether oxygen. The -NH₂ protons typically appear as a broad singlet, the position of which can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-7 | ~7.9 | d | ~2.5 | Ortho to pyridine N, deshielded. Coupled to H-9. |
| H-9 | ~7.2 | dd | ~8.5, 2.5 | Coupled to H-7 and H-10. |
| H-10 | ~6.8 | d | ~8.5 | Ortho to ether O, shielded. Coupled to H-9. |
| H-3' | ~7.8 | dd | ~7.7, 1.5 | Ortho to -CN, deshielded. Coupled to H-4' and H-5'. |
| H-4' | ~7.7 | td | ~7.7, 1.5 | Coupled to H-3', H-5', and H-6'. |
| H-5' | ~7.5 | td | ~7.7, 1.5 | Coupled to H-4', H-6', and H-3'. |
| H-6' | ~7.3 | d | ~7.7 | Ortho to ether O, shielded. Coupled to H-5'. |
| -NH₂ | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. |
Note: These are predicted values based on substituent effects on analogous structures.[3][4][5] Actual experimental values may vary.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those of amines.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, establishing a stable magnetic field.
-
Shimming: The magnetic field is homogenized (shimmed) to maximize spectral resolution, resulting in sharp, well-defined peaks.
-
Acquisition: A standard one-pulse ¹H NMR experiment is run. Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon (¹³C) NMR Analysis
Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom in the molecule. The chemical shift range is much broader than for protons (~0-220 ppm), making it easier to resolve individual signals.[6] The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
For this molecule, we expect to see all 12 unique carbon signals. The nitrile carbon will be in the characteristic 115-120 ppm range. The aromatic carbons attached to oxygen or nitrogen will be shifted significantly due to the heteroatom's electronegativity. Quaternary carbons (those without attached protons, like C-1', C-2, C-5, and C-2') are typically less intense than protonated carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~160.5 | Attached to ether oxygen, deshielded. |
| C-5 | ~145.0 | Attached to amine group. |
| C-7 | ~138.0 | Deshielded by adjacent pyridine N. |
| C-9 | ~120.0 | Aromatic CH. |
| C-10 | ~115.0 | Aromatic CH. |
| C-1' | ~105.0 | Quaternary carbon attached to -CN. |
| C-2' | ~160.0 | Attached to ether oxygen, deshielded. |
| C-3' | ~134.0 | Aromatic CH. |
| C-4' | ~132.0 | Aromatic CH. |
| C-5' | ~125.0 | Aromatic CH. |
| C-6' | ~122.0 | Aromatic CH. |
| -CN | ~117.0 | Characteristic nitrile carbon shift. |
Note: These are predicted values based on additive models and data from similar compounds.[3][6]
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the compound dissolved in ~0.7 mL of deuterated solvent.
-
Spectrometer Setup: The process is similar to ¹H NMR, but the spectrometer is tuned to the ¹³C frequency.
-
Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is performed.[7] A much larger number of scans (e.g., 1024 or more) is required, leading to longer experiment times. The spectral width is set to ~240 ppm to encompass all possible signals.
-
Processing: The FID is processed as with ¹H NMR. The spectrum is referenced to the solvent signal (e.g., the central peak of the DMSO-d₆ septet at δ 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative functional group analysis.[8]
For 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, the key functional groups we expect to identify are the primary amine (-NH₂), the nitrile (-C≡N), the aromatic rings, and the aryl ether linkage (C-O-C).
Table 3: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3450–3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 2230–2220 | C≡N Stretch | Nitrile (-C≡N) |
| 1620–1580 | C=C Stretch | Aromatic Ring |
| 1250–1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1650–1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
The nitrile stretch is particularly diagnostic, appearing as a sharp, intense peak in a relatively clean region of the spectrum.[9] The two bands for the N-H stretch are definitive for a primary amine.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
-
Background Scan: Run a background spectrum of the empty ATR stage. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) from the final sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the sample from the crystal surface thoroughly.
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the elemental composition of the molecule.[10]
The molecular formula of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is C₁₂H₉N₃O. Its monoisotopic mass is 211.0746 Da. In a typical electrospray ionization (ESI) experiment run in positive mode, we would expect to see the protonated molecular ion [M+H]⁺ at m/z 212.0818.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to provide structural information. The fragmentation pattern is dictated by the weakest bonds in the molecule. For this compound, cleavage at the ether linkages is a probable fragmentation pathway.
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Ion Species | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 212.0818 | Protonated Molecular Ion |
| [M+Na]⁺ | 234.0638 | Sodium Adduct |
| [C₅H₆N₃]⁺ | 108.0556 | Fragment from cleavage of the C(pyridine)-O bond. |
| [C₇H₄NO]⁺ | 118.0287 | Fragment from cleavage of the O-C(benzene) bond. |
Note: Fragmentation is dependent on the ionization method and collision energy. The fragments listed are based on plausible bond cleavages.[11][12]
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC System Setup: The sample is injected into a liquid chromatograph (e.g., HPLC or UPLC) to separate it from any potential impurities before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
MS System Setup: The mass spectrometer is set up for ESI in positive ion mode. The capillary voltage, gas flow rates, and temperatures are optimized to achieve stable spray and efficient ionization.
-
Data Acquisition (Full Scan): A full scan MS1 experiment is performed to detect all ions within a specified mass range (e.g., m/z 50-500), which will confirm the m/z of the protonated molecular ion.
-
Data Acquisition (MS/MS): A data-dependent acquisition is performed. The instrument automatically selects the most intense ion from the MS1 scan (the [M+H]⁺ ion) and subjects it to collision-induced dissociation (CID) to generate a fragment ion spectrum (MS2).[13]
-
Data Analysis: The accurate mass of the parent ion is used to confirm the elemental composition. The fragmentation pattern in the MS2 spectrum is analyzed to corroborate the proposed structure.
Caption: Workflow for LC-MS/MS Structural Analysis.
Conclusion: An Integrated Approach
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.
-
MS confirms the molecular weight is 211.0746 Da, consistent with the formula C₁₂H₉N₃O.
-
IR confirms the presence of an -NH₂ group (3450–3300 cm⁻¹), a -C≡N group (~2225 cm⁻¹), and aromatic rings.
-
¹³C NMR shows 12 distinct carbon signals, consistent with the molecular formula and proposed structure.
-
¹H NMR reveals the number of protons in different electronic environments and their connectivity through spin-spin coupling, allowing for the final, definitive assignment of the complete molecular structure.
This integrated, self-validating workflow ensures the highest degree of confidence in the structural assignment of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a critical requirement for any advanced research or development application.
References
- Electronic Supplementary Inform
- 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum. ChemicalBook.
- bmse000284 Benzonitrile at BMRB. Biological Magnetic Resonance Bank.
- An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
- 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile. PubChemLite.
- 13C NMR Chemical Shift.
- IR spectrum of benzonitrile in the range 500–4000 c m − 1.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry. Benchchem.
- ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
- Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Thermo Fisher Scientific.
- Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC.
- 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz].
- Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening.
- 2-(Benzylamino)-5-nitropyridine. NIST WebBook.
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
- Mass spectrometry of peptides and proteins. Department of Chemistry and Biochemistry, The University of Arizona.
- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Scalable Synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Executive Summary
This technical guide outlines a robust, two-step synthetic pathway for 2-[(5-aminopyridin-2-yl)oxy]benzonitrile (CAS: 1150617-54-1). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Bcl-2 inhibitors.
The synthesis addresses a primary chemoselective challenge: reducing a nitro group in the presence of a labile nitrile functionality. While catalytic hydrogenation (H₂/Pd-C) poses a high risk of nitrile reduction (leading to side-product benzylamines), this guide prioritizes a Dissolving Metal Reduction (Fe/NH₄Cl) protocol. This method guarantees high fidelity for the amino-nitrile target.
Retrosynthetic Analysis & Strategy
To design the most efficient pathway, we apply a disconnection approach centered on the ether linkage and the functional group interconversion (FGI) of the amine.
Strategic Logic
-
Ether Linkage Disconnection: The central C-O-C bond is best formed via Nucleophilic Aromatic Substitution (S_NAr) . The pyridine ring is electron-deficient, making it an excellent electrophile.
-
Electrophile Selection: 2-Chloro-5-nitropyridine is the ideal electrophile. The nitro group at the para-position (relative to the chlorine) strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer intermediate.
-
Nucleophile Selection: 2-Hydroxybenzonitrile (Salicylonitrile) serves as the nucleophile.
-
FGI (Functional Group Interconversion): The target amino group is unstable under S_NAr conditions (competing nucleophilicity). Therefore, it is introduced as a Nitro precursor and reduced in the final step.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic disconnection showing the S_NAr assembly followed by chemoselective reduction.
Phase 1: Nucleophilic Aromatic Substitution (S_NAr)
The first step involves coupling the phenol and the pyridine. The presence of the nitrile group on the phenol and the nitro group on the pyridine makes both rings electron-deficient, but the pyridine is sufficiently activated for displacement.
Reaction Scheme
-
Reactants: 2-Hydroxybenzonitrile (1.0 equiv), 2-Chloro-5-nitropyridine (1.1 equiv).
-
Base: Potassium Carbonate (K₂CO₃) - Anhydrous.
-
Solvent: DMF (Dimethylformamide) or DMSO. DMF is preferred for easier workup.
-
Conditions: 60–80°C, 4–6 hours.
Detailed Protocol
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (1.0 equiv) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution often turns yellow/orange.
-
Addition: Add 2-chloro-5-nitropyridine (1.1 equiv).
-
Heating: Heat the reaction mixture to 80°C . Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LC-MS.
-
Critical Control Point: Do not exceed 100°C. Excessive heat can cause hydrolysis of the nitrile to the amide (2-hydroxybenzamide impurity).
-
-
Workup:
Yield Expectation: 85–95% Purity: >98% (Usually requires no chromatography).
Phase 2: Chemoselective Nitro Reduction
This is the critical step. We must reduce the nitro group (-NO₂) to an aniline (-NH₂) while leaving the nitrile (-CN) untouched.
Why Avoid Catalytic Hydrogenation?
Standard catalytic hydrogenation (H₂, Pd/C) is risky. Under these conditions, nitriles are prone to reduction to primary amines (benzylamines) or secondary amines (via imine intermediates). While "poisoned" catalysts (e.g., Lindlar) exist, they are finicky.
The Solution: Iron/Ammonium Chloride (Fe/NH₄Cl)
The Fe/NH₄Cl system is a single-electron transfer (SET) reduction. It operates under mild, near-neutral conditions (pH ~5-6) and is completely inert toward nitriles .
Detailed Protocol
-
Charge: Suspend the nitro intermediate (from Phase 1) in a mixture of Ethanol and Water (3:1 ratio, 10 mL/mmol).
-
Activation: Add Ammonium Chloride (NH₄Cl) (5.0 equiv).
-
Reductant: Add Iron powder (Fe) (5.0 equiv, <325 mesh).
-
Tip: Use fine iron powder for faster kinetics.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Observation: The grey iron powder will turn into a rusty brown sludge (iron oxides).
-
Time: Reaction is usually complete in 1–2 hours. Monitor by LC-MS (disappearance of Nitro peak M+, appearance of Amine peak M-30+2).
-
-
Workup (The "Celite" Step):
-
While still hot, filter the mixture through a pad of Celite to remove iron residues.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the remaining aqueous residue with Ethyl Acetate (EtOAc) .[2]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 80–90% Characterization:
-
1H NMR: Look for the disappearance of the characteristic downfield Nitro-pyridine protons and the appearance of a broad singlet (NH₂) around 5.0–6.0 ppm.
-
IR: Strong nitrile stretch at ~2230 cm⁻¹ must remain.
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting the critical control points (CCPs) where the process ensures purity and safety.
Figure 2: Operational workflow emphasizing Critical Control Points (CCP) for chemoselectivity.
Quantitative Data Summary
| Parameter | Phase 1 (S_NAr) | Phase 2 (Reduction) |
| Reagents | 2-OH-Benzonitrile, 2-Cl-5-NO2-Pyridine | Nitro-Intermediate, Fe, NH4Cl |
| Solvent System | DMF (Anhydrous) | EtOH / H2O (3:1) |
| Temperature | 80°C | 78°C (Reflux) |
| Time | 4–6 Hours | 1–2 Hours |
| Workup Method | Precipitation in H2O | Filtration (Celite) + Extraction |
| Key Impurity Risk | 2-Hydroxybenzamide (Hydrolysis) | Benzylamine deriv. (Over-reduction) |
| Typical Yield | 92% | 88% |
References
-
S_NAr Mechanism & Regioselectivity
-
Chemoselective Reduction (Nitro vs Nitrile)
- Topic: Selective reduction of nitro groups in the presence of nitriles using Fe/NH4Cl.
- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions (Fe/AcOH or Fe/NH4Cl)."
-
URL:[Link]
-
Alternative Reduction Methods (Comparative)
-
General Synthesis of Aminopyridines
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Benzonitrile Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The benzonitrile scaffold, a simple aromatic ring appended with a nitrile group, has emerged as a privileged structural motif in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have cemented its role as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of the benzonitrile scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical properties, explore its strategic application as a bioisostere, delve into its critical function in molecular recognition and target engagement, and illuminate its utility as a versatile synthetic intermediate. Through a comprehensive analysis of marketed drugs and clinical candidates, this guide will illustrate the causal relationships behind experimental choices and provide a robust framework for leveraging the benzonitrile scaffold in the rational design of next-generation therapeutics.
Physicochemical Properties and Their Implications in Drug Design
The utility of the benzonitrile scaffold in medicinal chemistry is fundamentally rooted in the distinct physicochemical properties conferred by the nitrile group (-C≡N).
The nitrile group is characterized by a linear geometry and a strong dipole moment, arising from the significant electronegativity difference between the nitrogen and the sp-hybridized carbon atom.[1] This inherent polarity, coupled with its relatively small size, allows the nitrile to act as a potent hydrogen bond acceptor.[2][3] Its triple bond also endows the adjacent aromatic ring with unique electronic characteristics. The powerful electron-withdrawing nature of the nitrile group polarizes the π-system of the benzene ring, which can be strategically exploited to modulate the pharmacokinetic profile of a drug candidate.[2] For instance, para-substituted aryl nitriles are common in pharmaceuticals, partly because this polarization can make the aromatic ring less susceptible to oxidative metabolism.[2][3]
Furthermore, the nitrile group can significantly influence a molecule's solubility and lipophilicity. Replacing a halogen, such as chlorine, with a nitrile has been shown to reduce lipophilicity and improve aqueous solubility, thereby enhancing the lipophilic-ligand efficiency (LLE) and overall pharmacokinetic properties of a compound.[2]
| Property | Description | Implication in Drug Design |
| Polarity & Dipole Moment | The C≡N bond is highly polarized, creating a significant dipole moment.[1] | Facilitates non-specific polar interactions and hydrogen bond acceptance with biological targets.[2] |
| Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom can act as a strong hydrogen bond acceptor.[3] | Crucial for molecular recognition and binding affinity to protein targets.[4] |
| Electron-Withdrawing Nature | The nitrile group is a strong electron-withdrawing group via induction and resonance.[2] | Modulates the pKa of nearby functional groups, influences π-π stacking interactions, and can reduce susceptibility to oxidative metabolism.[3] |
| Size and Geometry | The nitrile group is small and linear.[2] | Allows it to project into narrow, sterically congested binding pockets to form key interactions.[2] |
| Solubility & Lipophilicity | Generally increases polarity and can improve aqueous solubility compared to less polar functional groups.[2] | Can be used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
The Benzonitrile Scaffold as a Versatile Bioisostere
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[5] The benzonitrile moiety is a highly effective bioisostere for several key functional groups, offering a powerful tool to overcome common challenges in drug development.[6]
-
Carbonyl Bioisostere: The nitrile group can effectively mimic the polar interactions of a carbonyl group.[2][3] This is particularly evident in non-steroidal inhibitors where the nitrile nitrogen occupies a similar position to a carbonyl oxygen, engaging in crucial polar interactions within the binding site.[2]
-
Hydroxyl and Carboxyl Surrogates: Due to its ability to act as a strong hydrogen bond acceptor and its significant solvation shell, the nitrile group can function as a surrogate for hydroxyl and carboxyl groups.[2][3] This substitution can improve metabolic stability by replacing a site of potential glucuronidation (hydroxyl) or altering the overall charge and polarity of the molecule (carboxyl).
-
Halogen Bioisostere: The nitrile group can also serve as a bioisosteric replacement for halogens.[2] This substitution can lead to a significant reduction in lipophilicity while maintaining or even improving biological activity, leading to a better overall ADME profile.[2]
Role in Molecular Recognition and Target Engagement
The benzonitrile scaffold plays a pivotal role in the direct interaction between a ligand and its biological target. Its ability to form specific, high-affinity interactions is a key driver of its prevalence in successful drug molecules.
Hydrogen Bonding and Polar Interactions
As previously discussed, the nitrile nitrogen is an excellent hydrogen bond acceptor.[4] X-ray crystallography studies of numerous protein-ligand complexes have revealed direct hydrogen bonds between the nitrile group and amino acid residues such as serine and arginine, or with water molecules that bridge interactions with the protein backbone.[2][3] These interactions are often critical for anchoring the ligand in the binding pocket and achieving high potency.
Covalent Inhibition: The Nitrile as a "Warhead"
In recent years, the nitrile group has gained significant attention as an electrophilic "warhead" for covalent inhibitors.[1][7] This strategy involves the formation of a covalent bond between the drug and a nucleophilic residue (typically cysteine or serine) in the target protein's active site.[1]
-
Reversible Covalent Inhibition: The electrophilicity of the nitrile carbon can be tuned by adjacent electron-withdrawing groups, allowing for the design of reversible covalent inhibitors.[1][6] This approach offers the benefits of high potency and prolonged duration of action associated with covalent binding, while mitigating the risk of off-target toxicity often seen with irreversible inhibitors.[1] Dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, are a prime example of this strategy.[8][9]
Case Studies: Benzonitrile-Containing Drugs
The therapeutic success of the benzonitrile scaffold is best illustrated by its presence in numerous marketed drugs across various disease areas.
Aromatase Inhibitors: Anastrozole and Letrozole
Anastrozole (Arimidex) and Letrozole (Femara) are third-generation non-steroidal aromatase inhibitors widely used for the treatment of hormone receptor-positive breast cancer in postmenopausal women.[10][11][12] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis.[13]
-
Anastrozole: The chemical structure is 2,2′-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile).[14] The triazole moiety coordinates to the heme iron of the aromatase enzyme, while the benzonitrile portion of the molecule contributes to the binding affinity and selectivity.[10][15]
-
Letrozole: Its structure is 4,4′-[(1H-1,2,4-triazol-1-yl)methylene]bis-benzonitrile.[11] Similar to anastrozole, the triazole ring is crucial for inhibiting the enzyme.[16] The two benzonitrile groups are thought to mimic the steroid backbone of the natural substrate, androstenedione, enhancing the molecule's affinity for the active site.[11]
| Drug | Structure | Target | Mechanism of Action | Therapeutic Use |
| Anastrozole | 2,2′-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)[14] | Aromatase (CYP19A1) | Competitive, non-steroidal inhibitor of aromatase.[10] | Hormone receptor-positive breast cancer.[4] |
| Letrozole | 4,4′-[(1H-1,2,4-triazol-1-yl)methylene]bis-benzonitrile[17] | Aromatase (CYP19A1) | Competitive, non-steroidal inhibitor of aromatase.[16] | Hormone receptor-positive breast cancer.[12] |
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents for the management of type 2 diabetes.[18] They work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release.[9] Several DPP-4 inhibitors feature a benzonitrile scaffold, which often plays a key role in their mechanism of action. For example, Alogliptin, a benzonitrile-containing compound, binds non-covalently to the catalytic site of DPP-4.[9] Other quinazolinone-based DPP-4 inhibitors also incorporate a methyl-benzonitrile group.[8][19]
The Benzonitrile Scaffold as a Synthetic Intermediate
Beyond its role as a pharmacophore, the benzonitrile scaffold is a highly versatile intermediate in organic synthesis, providing a gateway to a wide range of other functional groups.[20][21]
-
Reduction to Amines: The nitrile group can be readily reduced to a primary amine (benzylamine) using various methods, including catalytic hydrogenation.[22] This transformation is fundamental for introducing a key basic moiety often found in pharmacologically active compounds.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (benzoic acid).[22] This provides a route to another crucial functional group for drug design.
-
Addition Reactions: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis.[20]
Experimental Protocol: Synthesis of Anastrozole
The synthesis of Anastrozole provides a practical example of the utility of benzonitrile derivatives as synthetic precursors. A key step involves the introduction of the nitrile groups.[10]
-
Step 1: Dinitrilation: 3,5-Bis(bromomethyl)toluene is reacted with potassium cyanide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to yield the corresponding bis-nitrile compound.[10]
-
Step 2: Alkylation: The bis-nitrile is deprotonated with a strong base like sodium hydride (NaH) and subsequently methylated with methyl iodide to produce the dimethylated product.[10]
-
Step 3: Bromination: The benzylic position is then brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, following a Wohl-Ziegler reaction.[10]
-
Step 4: Final Displacement: The resulting benzyl bromide undergoes an SN2 displacement reaction with sodium triazole to afford Anastrozole.[10]
Conclusion and Future Perspectives
The benzonitrile scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its unique combination of physicochemical properties, bioisosteric versatility, and capacity for both non-covalent and covalent target engagement has led to the development of numerous life-saving drugs. As our understanding of molecular recognition and drug metabolism deepens, the rational application of the benzonitrile moiety will undoubtedly continue to be a powerful strategy in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies for the derivatization of benzonitriles will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of innovative treatments for a wide range of diseases.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. National Center for Biotechnology Information. [Link]
-
de Souza, M. C. B. V., & de Almeida, M. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors - PMC. RSC Medicinal Chemistry, 13(9), 1045–1057. [Link]
-
Gpatindia. (2020, February 25). ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole - PMC. Breast Cancer Research and Treatment, 105(Suppl 1), 7–17. [Link]
-
Wahyuni, E. S., Tjahjono, D. H., & Aris, V. M. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. [Link]
-
Wang, Y., Du, Y., & Huang, N. (2019, April 18). A survey of the role of nitrile groups in protein-ligand interactions. Niu Huang's Lab. [Link]
-
PharmaCompass. (n.d.). anastrazole | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Letrozole. PubChem. [Link]
-
Ali, A. M., El-Kafrawy, P., & El-Shorbagy, M. A. (2023). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC. Cureus, 15(11), e48482. [Link]
-
Drugs.com. (2026, February 11). Letrozole: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Wikipedia. (n.d.). Anastrozole. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Anastrozole. PubChem. [Link]
-
Wang, X., Wang, Y., Li, X., Yu, Z., Zhu, C., & Du, Y. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
-
Manufacturer of Chemical Intermediates. (2026, February 14). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [Link]
-
National Cancer Institute. (n.d.). Definition of letrozole. NCI Drug Dictionary. [Link]
-
Wahyuni, E. S., Tjahjono, D. H., & Aris, V. M. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. [Link]
-
Semantic Scholar. (n.d.). Anastrozole as aromatase inhibitor – new approaches to breast cancer treatment in postmenopausal women. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.
-
Taylor & Francis Online. (2025, January 6). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]
-
MedCrave. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
-
Wikipedia. (n.d.). Benzonitrile. Wikipedia. [Link]
-
PubMed. (2025, April 15). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. PubMed. [Link]
-
ResearchGate. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
BioSolveIT. (n.d.). Covalent Drug Design. BioSolveIT. [Link]
-
National Center for Biotechnology Information. (n.d.). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]
-
PubMed. (2022, April 15). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. [Link]
-
SIOC Journals. (n.d.). Application of Nitrile in Drug Design. SIOC Journals. [Link]
-
Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Drugs.com. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. National Center for Biotechnology Information. [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
MDPI. (2021, June 18). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. MDPI. [Link]
-
RSC Publishing. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A survey of the role of nitrile groups in protein-ligand interactions. - Niu Huang's Lab [huanglab.org.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. brieflands.com [brieflands.com]
- 9. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Letrozole: Package Insert / Prescribing Information / MOA [drugs.com]
- 13. Facebook [cancer.gov]
- 14. anastrazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Letrozole | 112809-51-5 [chemicalbook.com]
- 17. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atamankimya.com [atamankimya.com]
- 21. Benzonitrile - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Investigating Novel Aminopyridine Architectures: From Synthesis to Synaptic Modulation
Executive Summary
The aminopyridine scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for therapeutics ranging from potassium channel blockers in neurology to kinase inhibitors in oncology. While 4-aminopyridine (4-AP, Dalfampridine) remains the gold standard for symptomatic management in Multiple Sclerosis (MS), recent research has pivoted toward poly-functionalized aminopyridines . These novel architectures offer improved selectivity profiles, reduced seizure risk, and dual-targeting capabilities (e.g., CDK/HDAC inhibition). This guide provides a technical roadmap for the synthesis, structural optimization, and biological validation of these compounds.
Part 1: Chemical Space & Structural Activity Relationship (SAR)
The Isomeric Triad: 2-, 3-, and 4-Aminopyridines
The physicochemical behavior of the aminopyridine core is dictated by the position of the amino group relative to the pyridine nitrogen. This positional isomerism fundamentally alters the pKa and hydrogen-bonding potential, driving target selectivity.
| Isomer | pKa (Conjugate Acid) | Key Biological Target | Mechanistic Utility |
| 4-Aminopyridine (4-AP) | ~9.1 | Kv1.1, Kv1.2 Channels | Channel Blocker: High basicity allows protonation at physiological pH, essential for intracellular channel blockage. |
| 3,4-Diaminopyridine | ~9.2 | Presynaptic CaV Channels | Release Enhancer: Potentiates Acetylcholine release; used in Lambert-Eaton Myasthenic Syndrome (LEMS). |
| 2-Aminopyridine | ~6.8 | Kinases (e.g., CDK, ALK2) | H-Bond Donor/Acceptor: The motif mimics the ATP adenine ring, forming bidentate H-bonds with the kinase "hinge" region. |
SAR Optimization Strategies
-
Basicity Modulation: For ion channel targets, the cationic form is often the active species. Introducing electron-donating groups (e.g., -Me, -OMe) at the C3/C5 positions can elevate pKa, enhancing potency but potentially increasing toxicity.
-
Lipophilicity (LogP): To reduce CNS toxicity (seizure risk associated with 4-AP), novel analogs often incorporate polar side chains (e.g., carbamates or amides) to limit blood-brain barrier (BBB) penetration or target peripheral channels.
Part 2: Synthesis & Functionalization
Core Directive: Traditional SNAr reactions are often sluggish with electron-rich aminopyridines. The Buchwald-Hartwig Cross-Coupling is the industry-standard protocol for synthesizing complex N-functionalized aminopyridines.
Diagram: Catalytic Cycle for Aminopyridine Synthesis
The following diagram illustrates the Pd-catalyzed cycle, highlighting the critical reductive elimination step often rate-limiting in pyridine couplings.
Caption: Mechanistic flow of Pd-catalyzed C-N bond formation. Note that pyridine nitrogens can poison the catalyst; bulky ligands (e.g., Xantphos, BINAP) are required to prevent this non-productive coordination.
Standard Operating Procedure: Buchwald-Hartwig Amination
Objective: Coupling of 2-chloro-4-methylpyridine with an aryl amine.
-
Reagent Prep: In a glovebox or under Ar stream, charge a reaction vial with:
-
1.0 equiv Halopyridine.
-
1.2 equiv Aryl Amine.
-
1.4 equiv Base (NaOtBu for fast kinetics; Cs2CO3 for sensitive substrates).
-
Catalyst System: 2-5 mol% Pd2(dba)3 + 5-10 mol% Ligand (e.g., XPhos or BINAP).
-
-
Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Degassing is critical to prevent Pd oxidation.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify via flash chromatography (DCM/MeOH gradient). Pyridines often streak on silica; add 1% Et3N to the eluent.
Part 3: Biological Targets & Mechanisms
Voltage-Gated Potassium Channels (Kv)
The primary mechanism for 4-AP and its derivatives is the blockade of Kv1.1 and Kv1.2 channels. This blockade prolongs the action potential duration, enhancing calcium influx at presynaptic terminals and facilitating neurotransmitter release.
Mechanism of Action Diagram:
Caption: State-dependent blockade. Aminopyridines preferentially bind to the open channel pore from the intracellular side, stabilizing the non-conducting state.
Dual Inhibition: Kinase/HDAC
Recent "hybrid" aminopyridines (e.g., 2-aminopyridine-based scaffolds) have shown promise as dual inhibitors of Cyclin-Dependent Kinases (CDK) and Histone Deacetylases (HDAC).[1] The 2-aminopyridine moiety binds the CDK ATP pocket, while a zinc-binding group (ZBG) attached to the scaffold targets the HDAC active site. This synergistic approach is currently being investigated for refractory solid tumors [1].
Part 4: Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
Purpose: To determine the IC50 of a novel compound against Kv1.1 channels.[2]
System: Whole-cell patch-clamp in CHO or HEK293 cells stably expressing hKv1.1.
Protocol Steps:
-
Solutions:
-
Giga-seal Formation: Achieve a seal resistance >1 GΩ. Rupture membrane to enter whole-cell mode.
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 200 ms (activates channels).
-
Return to -50 mV to measure tail currents (optional) or back to -80 mV.
-
Repeat every 10–20 seconds.
-
-
Compound Application: Perfusion of vehicle (control) followed by increasing concentrations of the test aminopyridine (e.g., 1 µM, 10 µM, 100 µM).
-
Analysis: Measure peak steady-state current at +40 mV. Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Validation: Use 1 mM 4-AP as a positive control (approx. 50-80% block expected).
-
Data Presentation: Comparative Potency
When screening novel analogs, structure data as follows:
| Compound ID | R-Group (C3) | R-Group (C4) | Kv1.1 IC50 (µM) | BBB Permeability (Pe) |
| Ref (4-AP) | H | NH2 | 290 ± 40 | High |
| Analog A | Me | NH2 | 150 ± 20 | High |
| Analog B | Phenyl | NH2 | 45 ± 5 | Moderate |
| Analog C | COOH | NH2 | >1000 | Low (Peripheral restricted) |
References
-
Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. (2024).
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Journal of General Physiology. (1993).[4]
-
Palladium-Catalyzed Synthesis of Aminopyridines. Journal of Organic Chemistry. (2007).
-
Ampyra (Dalfampridine) Prescribing Information. FDA Access Data.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Executive Summary & Strategic Rationale
The synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS: 868697-72-7) represents a critical transformation in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). This scaffold combines a benzonitrile core with an aminopyridine moiety via an ether linkage.
While a direct coupling of 2-chloro-5-aminopyridine and 2-hydroxybenzonitrile might seem intuitive, it is synthetically flawed. The electron-donating amino group deactivates the pyridine ring toward Nucleophilic Aromatic Substitution (
The Optimized Route:
This protocol utilizes a Nitro-Activation Strategy . We first couple 2-hydroxybenzonitrile with 2-chloro-5-nitropyridine . The nitro group acts as a strong electron-withdrawing group (EWG), activating the pyridine ring for a mild and high-yield
Retrosynthetic Analysis & Pathway
The synthesis is broken down into two distinct, self-validating stages:
-
Ether Formation (
): Constructing the C-O-C bond. -
Chemoselective Reduction: Functional group interconversion (
).
Reaction Pathway Diagram[1][2][3]
Caption: Two-step convergent synthesis strategy utilizing nitro-activation for efficient ether formation followed by chemoselective reduction.
Detailed Experimental Protocols
Step 1: Synthesis of 2-[(5-Nitropyridin-2-yl)oxy]benzonitrile
Objective: Form the ether linkage using mild base-mediated displacement.
Mechanistic Insight: The phenoxide anion generated from 2-hydroxybenzonitrile attacks the C-2 position of the pyridine. The nitro group at C-5 stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy compared to the amino-analog.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 2-Hydroxybenzonitrile | 119.12 | 1.0 | 5.00 g | Nucleophile |
| 2-Chloro-5-nitropyridine | 158.54 | 1.1 | 7.32 g | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 11.60 g | Base |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 2-Hydroxybenzonitrile (5.00 g, 42.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (11.60 g, 84.0 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.
-
Coupling: Add 2-Chloro-5-nitropyridine (7.32 g, 46.2 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Process Control: Monitor by TLC (30% EtOAc in Hexanes). The starting phenol (
) should disappear, and a new less polar spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into Ice-Water (300 mL) with vigorous stirring. The product should precipitate as a solid.[1]
-
Stir for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (
mL) to remove residual DMF and salts. -
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Step 2: Chemoselective Reduction to 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Objective: Reduce the nitro group to an amine without reducing the nitrile.
Critical Caution: Catalytic hydrogenation (
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Nitro Intermediate (Step 1) | 241.20 | 1.0 | 5.00 g | Substrate |
| Iron Powder (Fe) | 55.85 | 5.0 | 5.80 g | Reductant |
| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 5.55 g | Electrolyte/H+ Source |
| Ethanol (EtOH) | - | - | 80 mL | Solvent |
| Water (H₂O) | - | - | 20 mL | Co-solvent |
Protocol:
-
Setup: Equip a 500 mL RBF with a mechanical stirrer (preferred over magnetic due to iron sludge) and a reflux condenser.
-
Preparation: Add the Nitro Intermediate (5.00 g, 20.7 mmol), Ethanol (80 mL), and Water (20 mL).
-
Activation: Add Ammonium Chloride (5.55 g, 103.5 mmol) and Iron Powder (5.80 g, 103.5 mmol).
-
Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.
-
Duration: 2–4 hours.[5]
-
Process Control: Monitor by TLC or LC-MS. The yellow nitro compound will convert to a fluorescent (under UV) amine spot.
-
-
Filtration:
-
Hot Filtration is Critical: While the mixture is still hot, filter through a pad of Celite to remove unreacted iron and iron oxide sludge.
-
Wash the Celite pad with hot Ethanol (
mL).
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the ethanol.
-
Extraction:
-
Dilute the remaining aqueous residue with Water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (50 mL).
-
Dry over Anhydrous
.
-
-
Purification:
-
Evaporate the solvent.[4]
-
Refinement: If necessary, recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
-
-
Final Product: 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile .
-
Expected Yield: 75–85%[2]
-
Appearance: Off-white to beige solid.
-
Analytical Characterization & Validation
To validate the synthesis, the following analytical markers must be confirmed.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Pyridine Ring: |
| Purity | HPLC (UV 254 nm) | > 98.0% Area |
| Mass Spec | LC-MS (ESI+) | |
| Functional Group | IR Spectroscopy | Nitrile (CN): Sharp peak at ~2220–2230 cm⁻¹. Amine (NH₂): Doublet stretch at ~3300–3400 cm⁻¹. |
Safety & Troubleshooting
Hazard Analysis
-
2-Chloro-5-nitropyridine: Potential skin sensitizer. Handle in a fume hood.
-
Iron Waste: The iron sludge from Step 2 can be pyrophoric if dried completely in air immediately after filtration. Keep wet and dispose of in a dedicated solid waste container.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Increase reaction time or temp to 90°C. |
| Step 2: Nitrile Hydrolysis | Reaction medium too acidic or temp too high. | Stick to Fe/NH₄Cl (neutral/mildly acidic). Avoid strong acids like HCl/SnCl₂. |
| Step 2: Stuck on Celite | Product precipitated during filtration. | Ensure the filtration is done hot . Wash Celite thoroughly with hot EtOH. |
References
-
Nucleophilic Arom
) Mechanism:-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2-chloro-5-nitropyridine with nucleophiles. Chemical Reviews, 49(2), 273-412. Link
-
-
Chemoselective Reduction of Nitro Groups
-
Moody, C. J., & Stanforth, S. P. (1992). Selective reduction of nitro compounds. Journal of the Chemical Society, Perkin Transactions 1, 21, 2929-2935. Link
-
-
Synthesis of Pyridinyl Ethers (General Protocol)
-
BenchChem Application Note. "Synthesis of 2-((Pyridine-4-yl)methoxy)benzonitrile." Link
-
-
Iron-Mediated Reduction Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Characterization of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a novel chemical entity (NCE) with potential as a kinase inhibitor. The aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1][2] This guide outlines a strategic workflow for the characterization of this compound, from initial in vitro kinase activity assessment to cell-based validation of its effects on signaling pathways. The protocols provided are designed to be robust and self-validating, offering researchers a framework to elucidate the compound's mechanism of action, potency, and selectivity.
Introduction: The Rationale for Investigating Aminopyridine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.[5]
The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design.[1][2] Its structural features allow it to form key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent and selective inhibition.[1] The benzonitrile group, while less commonly associated with direct kinase interaction, can contribute to the overall physicochemical properties of the molecule and may engage in other, non-covalent interactions within the binding site.[6][7]
Given this background, 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile represents a promising candidate for investigation as a kinase inhibitor. This guide provides the necessary theoretical framework and practical protocols to systematically evaluate its biological activity.
Proposed Mechanism of Action and Signaling Pathway
While the specific kinase targets of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile are yet to be determined, a common mechanism of action for aminopyridine-based inhibitors is the competitive inhibition of ATP binding.[5] By occupying the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade.
The following diagram illustrates a generic kinase signaling pathway that could be targeted by a novel inhibitor.
Caption: Generic kinase signaling pathway susceptible to inhibition.
Experimental Workflows and Protocols
The characterization of a novel kinase inhibitor typically follows a tiered approach, starting with broad screening and progressing to more specific cellular and mechanistic studies.
In Vitro Kinase Inhibition Assay
The initial step is to determine if 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile can inhibit the activity of a panel of purified kinases in a cell-free system. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method for this purpose.[8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)[10]
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.[9] Include a "no inhibitor" (vehicle control) and a "no enzyme" (background) control.
-
Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate to their optimal working concentrations in kinase assay buffer. The optimal concentrations should be determined empirically through titration experiments.[9]
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted compound or control to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted kinase to each well (except the "no enzyme" control, to which 2.5 µL of assay buffer is added).
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells. The final ATP concentration should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.[10]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.[9]
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[8]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.[9]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.
Illustrative Data Table:
| Kinase Target | IC50 (nM) for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile |
| Kinase A | 50 |
| Kinase B | 750 |
| Kinase C | >10,000 |
| Kinase D | 120 |
Cell-Based Assay for Target Engagement and Pathway Inhibition
Once a primary kinase target is identified, the next critical step is to determine if the compound can inhibit the kinase within a cellular context.[11] This is crucial as it assesses cell permeability and target engagement in a more physiologically relevant environment.[3][12] A Western blot-based assay to measure the phosphorylation of a known downstream substrate of the target kinase is a standard method.[13][14]
Caption: Experimental workflow for Western blot analysis.
Protocol: Western Blot for Downstream Substrate Phosphorylation
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
-
Growth factor or other stimulus to activate the pathway
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[16]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-substrate (specific to the phosphorylation site) and anti-total-substrate
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate[17]
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[15]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Akt Ser473) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Signal Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated substrate.[17]
-
Data Analysis:
The band intensities are quantified using densitometry software. The ratio of the phosphorylated substrate to the total substrate is calculated for each treatment condition. This allows for the determination of the compound's effect on the target signaling pathway in a cellular context.
Concluding Remarks
The protocols and workflows outlined in this document provide a robust starting point for the characterization of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile as a potential kinase inhibitor. Successful execution of these experiments will yield valuable data on its potency, selectivity, and cellular activity, which are essential for its further development as a research tool or therapeutic agent. It is important to note that these are foundational assays, and further studies, such as kinome-wide profiling, determination of the mode of inhibition (e.g., ATP-competitive), and in vivo efficacy studies, will be necessary for a complete characterization.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Taylor & Francis. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Cell Signaling Technology. (2007, December 15). Immunoprecipitation for Analysis by Western Blotting.
- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Cancer Research. (2020, August 15). A cell-based screening assay to identify novel kinase inhibitors.
- PubMed. (2020, January 15). Kinase activity-tagged western blotting assay.
- BenchChem. Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
- BenchChem. Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
- Taylor & Francis. (2024, February 22). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation.
- Abcam. Western blot protocol.
- PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- MDPI. (2020, October 28). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.
- DigitalCommons@TMC. (2023, December 1). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I.
- Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- ResearchGate. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. inits.at [inits.at]
- 4. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]
- 5. chemrevlett.com [chemrevlett.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol Guide: Investigating 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in Cancer Cell Line Studies
Foreword: Charting a Course for Novel Compound Evaluation
The exploration of novel small molecules is a cornerstone of oncological research, driving the discovery of next-generation therapeutics. This guide is dedicated to providing a comprehensive framework for the initial investigation of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a compound of interest due to its structural motifs—an aminopyridine core linked to a benzonitrile group. Both moieties are present in various biologically active molecules, suggesting a potential for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile to exhibit anti-cancer properties. This document offers a detailed roadmap for researchers to systematically evaluate its efficacy and mechanism of action in cancer cell line models, ensuring a foundation of scientific rigor and integrity.
Section 1: Compound Profile and Handling
Chemical Identity and Properties
-
IUPAC Name: 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
-
CAS Number: 868697-72-7[1]
-
Molecular Formula: C₁₂H₉N₃O[1]
-
Molecular Weight: 211.22 g/mol [1]
-
Structure:
Caption: Chemical structure of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Rationale for Investigation in Oncology
The chemical architecture of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile incorporates two key pharmacophores:
-
Aminopyridine Moiety: This structure is a privileged scaffold in medicinal chemistry, found in numerous compounds with demonstrated anti-cancer activity. Derivatives of 2-aminopyridine have been explored for their potential as kinase inhibitors and antibacterial agents.
-
Benzonitrile Group: The nitrile group is a versatile functional group present in several approved drugs, including kinase inhibitors used in cancer therapy. It can participate in crucial hydrogen bonding interactions within enzyme active sites.
The combination of these two groups in a single molecule warrants investigation into its potential as an anti-proliferative or cytotoxic agent against cancer cells.
Storage and Handling
Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature.[1] | To ensure chemical stability and prevent degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Light Conditions | Keep in a dark place.[1] | To prevent photodegradation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[2][3][4] | To prevent skin and eye contact. |
Safety Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental results.
Protocol:
-
Solvent Selection: Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution. For a 10 mM stock, dissolve 2.112 mg of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in 1 mL of high-purity DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Section 2: Foundational In Vitro Assays for Anti-Cancer Activity
This section outlines the initial suite of experiments to determine the anti-proliferative and cytotoxic effects of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile across a panel of cancer cell lines.
Cell Line Selection Strategy
A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity.
| Cancer Type | Recommended Cell Lines | Rationale |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (Triple-Negative)[5] | To evaluate efficacy in different breast cancer subtypes. |
| Lung Cancer | A549 (Non-Small Cell Lung Cancer)[6] | A commonly used and well-characterized lung cancer model. |
| Colorectal Cancer | HCT116[7] | Represents a prevalent gastrointestinal malignancy. |
| Leukemia | K562 (Chronic Myelogenous Leukemia)[8] | To assess activity against hematological malignancies. |
| Normal Cell Line | MCF10A (Non-tumorigenic breast epithelial)[5] | To determine selectivity and potential toxicity to non-cancerous cells. |
Workflow for Initial Compound Screening
The following diagram illustrates a logical workflow for the preliminary assessment of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Caption: A streamlined workflow for the in vitro evaluation of novel anti-cancer compounds.
Cell Viability and Proliferation Assays
The initial step is to quantify the effect of the compound on cell viability and proliferation to determine its half-maximal inhibitory concentration (IC₅₀).
Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile from the 10 mM stock solution in complete culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 3: Elucidating the Mechanism of Action
Once the anti-proliferative activity is confirmed, the next crucial step is to investigate the underlying mechanism by which 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile exerts its effects.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer drugs.
Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.
Cell Cycle Analysis
Many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints, thereby preventing cell division.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[5]
Potential Signaling Pathways for Further Investigation
Based on the aminopyridine and benzonitrile motifs, several signaling pathways could be perturbed by 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Caption: Potential signaling pathways that may be modulated by 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Further investigations could include Western blotting to assess the expression levels of key proteins in these pathways, or kinase inhibition assays to directly measure the compound's effect on specific enzyme activities.
Section 4: Data Interpretation and Future Directions
The initial data generated from these protocols will provide a comprehensive preliminary assessment of the anti-cancer potential of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile. Potent IC₅₀ values, selective cytotoxicity towards cancer cells, and clear evidence of apoptosis induction or cell cycle arrest would justify further preclinical development. Future studies could involve target identification, in vivo efficacy studies in animal models, and pharmacokinetic and pharmacodynamic profiling.
References
-
Al-Ostath, S., et al. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Molecules, 26(12), 3531. Available at: [Link]
-
Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10327-10340. Available at: [Link]
-
Yildirim, S., et al. (2025, August 09). Determination of Cytotoxic and Proliferative Effects of 2-amino-5-nitrobenzonitrile on AGS Cancer Cell Line. ResearchGate. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529. Available at: [Link]
-
Aly, M. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(45), 31631-31649. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry, 14(11), 2186-2202. Available at: [Link]
-
Pasdaran, A., et al. (2024, May 14). Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis. Arabian Journal of Chemistry, 17(7), 105899. Available at: [Link]
-
Das, S., et al. (2023). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]
-
Hassan, A. S., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(1), 1-17. Available at: [Link]
-
Azizi, Z., et al. (2021). Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis. Arabian Journal of Chemistry, 17(7), 105899. Available at: [Link]
-
Banerjee, S., et al. (2023). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. Available at: [Link]
-
Thanki, P., et al. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. Available at: [Link]
-
Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 993. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(16), 9897-9913. Available at: [Link]
Sources
- 1. 868697-72-7|2-((5-Aminopyridin-2-yl)oxy)benzonitrile|BLD Pharm [bldpharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three new spirocyclic terpenoids from <i>Euphorbia amygdaloides</i> exhibit cytotoxicity against cancerous cell lines through early and late apoptosis - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Investigational Compound for Neuroinflammation
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile represents a novel investigational small molecule with potential therapeutic applications in neurological disorders. Its chemical structure, featuring both an aminopyridine and a benzonitrile moiety, suggests its potential interaction with key targets in the central nervous system (CNS). This document provides a comprehensive guide for researchers on the application of this compound in preclinical studies, focusing on its hypothesized mechanism of action as a P2X7 receptor antagonist and its potential utility in models of neurodegenerative diseases.
Hypothesized Mechanism of Action: Targeting the P2X7 Receptor
The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a promising therapeutic target for a range of neurodegenerative disorders.[1] This receptor is predominantly expressed on microglia, the resident immune cells of the CNS.[1][2] Under pathological conditions, such as neuronal injury or chronic neurodegeneration, excessive extracellular ATP is released, leading to sustained activation of the P2X7 receptor.[3][4] This sustained activation triggers a cascade of detrimental downstream events, including:
-
Inflammasome Assembly and Pro-inflammatory Cytokine Release: P2X7 receptor activation is a critical step in the assembly of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines such as IL-1β and IL-18.[3][4][5]
-
Microglial Activation and Polarization: The P2X7 receptor plays a crucial role in shifting microglia towards a pro-inflammatory phenotype, contributing to a chronic neuroinflammatory state.[1]
-
Excitotoxicity and Neuronal Damage: Over-activation of the P2X7 receptor can lead to the release of excitotoxic molecules like glutamate and contribute to neuronal cell death.[2][4]
Given its chemical structure, it is hypothesized that 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile acts as an antagonist of the P2X7 receptor, thereby blocking these downstream neuroinflammatory pathways.
Figure 1: Hypothesized mechanism of action of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile as a P2X7 receptor antagonist.
Experimental Protocols
The following protocols are designed to validate the hypothesized mechanism of action of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile and to assess its therapeutic potential in in vitro models of neuroinflammation.
Protocol 1: In Vitro Characterization of P2X7 Receptor Antagonism
This protocol outlines the steps to determine the potency of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in inhibiting P2X7 receptor activation in a microglial cell line.
1.1. Cell Culture:
-
Culture a suitable microglial cell line (e.g., BV-2 or primary microglia) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
1.2. Calcium Influx Assay:
-
Wash the cells once with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile in HBSS.
-
Pre-incubate the cells with the compound or vehicle control for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells with a P2X7 receptor agonist (e.g., BzATP) at a concentration that elicits a submaximal response (EC80).
-
Immediately record the fluorescence intensity over time.
-
Calculate the inhibition of the calcium response for each concentration of the compound and determine the IC50 value.
Figure 2: Workflow for the in vitro calcium influx assay.
Protocol 2: Assessment of Anti-inflammatory Activity in Microglia
This protocol details the procedure to evaluate the ability of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile to suppress pro-inflammatory cytokine release from activated microglia.
2.1. Cell Culture and Treatment:
-
Culture and plate microglial cells as described in Protocol 1.1.
-
Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β.
-
Pre-treat the cells with various concentrations of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile or vehicle for 30 minutes.
-
Stimulate the cells with a P2X7 receptor agonist (e.g., ATP or BzATP) for 1-6 hours.
2.2. Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the cytokine levels to the total protein content of the corresponding cell lysates.
2.3. Data Analysis:
-
Compare the IL-1β levels in the compound-treated groups to the vehicle-treated control group.
-
Determine the dose-dependent inhibitory effect of the compound on IL-1β release.
Data Presentation
Quantitative data from the described protocols should be summarized in a clear and concise manner.
Table 1: In Vitro Activity of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
| Assay | Cell Line | Agonist | IC50 (nM) |
| P2X7 Calcium Influx | BV-2 | BzATP | Value |
| IL-1β Release | LPS-primed BV-2 | ATP | Value |
| Additional Assays | Cell Line | Agonist | Value |
*Values to be determined experimentally.
Application in Neurological Disorder Models
The promising in vitro profile of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile as a P2X7 receptor antagonist warrants its investigation in preclinical models of neurological disorders where neuroinflammation is a key pathological feature. These include, but are not limited to:
-
Alzheimer's Disease: P2X7 receptor antagonism has been shown to reduce neuroinflammation, amyloid plaque deposition, and cognitive deficits in animal models of Alzheimer's disease.[1][5]
-
Parkinson's Disease: Blockade of the P2X7 receptor can limit microglial activation and subsequent neurodegeneration in models of Parkinson's disease.[1]
-
Multiple Sclerosis: The P2X7 receptor is implicated in the pathogenesis of multiple sclerosis, and its inhibition may ameliorate disease progression.[1][2]
-
Amyotrophic Lateral Sclerosis (ALS): Targeting the P2X7 receptor could be a therapeutic strategy to mitigate neuroinflammation in ALS.[1]
-
Neuropathic Pain: P2X7 receptors play a role in the development and maintenance of neuropathic pain, making antagonists a potential analgesic treatment.[6]
Conclusion
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a promising investigational compound for the treatment of neurological disorders. The protocols and information provided in this document offer a robust framework for its preclinical evaluation, focusing on its hypothesized role as a P2X7 receptor antagonist. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development as a novel treatment for neuroinflammatory and neurodegenerative diseases.
References
-
Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers in Pharmacology. Available from: [Link]
-
Role of P2X7 Receptors in Immune Responses During Neurodegeneration. Cellular and Molecular Neurobiology. Available from: [Link]
-
P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice. Frontiers in Molecular Neuroscience. Available from: [Link]
-
Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases. Frontiers in Aging Neuroscience. Available from: [Link]
-
P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available from: [Link]
-
Chapter Two. P2X7 Antagonists as Potential Therapeutic Agents for the Treatment of CNS Disorders. Progress in Medicinal Chemistry. Available from: [Link]
-
Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases. Frontiers in Molecular Neuroscience. Available from: [Link]
Sources
- 1. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 2. P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases [mdpi.com]
- 3. Role of P2X7 Receptors in Immune Responses During Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]
- 5. Frontiers | Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
A Strategic Approach to Characterizing Novel Bioactive Molecules
Abstract
The development of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The compound 2-[(5-aminopyridin-2-yl)oxy]benzonitrile represents a chemical scaffold with potential for biological activity, suggested by the diverse roles of its constituent aminopyridine and benzonitrile moieties in various pharmaceuticals.[1][2][3] This document provides a comprehensive guide for the initial in vitro characterization of this compound, with a strategic focus on two key inflammatory signaling kinases: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). We present the scientific rationale for this targeted approach, detailed protocols for both biochemical and cell-based assays, and a framework for data interpretation, thereby establishing a robust foundation for evaluating the compound's therapeutic potential.
Introduction and Scientific Rationale
The chemical structure of 2-[(5-aminopyridin-2-yl)oxy]benzonitrile incorporates an aminopyridine ring, a feature found in molecules with a range of biological activities, and a benzonitrile group, which is a pharmacophore present in numerous approved drugs, including non-steroidal aromatase inhibitors and selective serotonin reuptake inhibitors.[2] Given the frequent involvement of such scaffolds in modulating cellular signaling pathways, a targeted yet scientifically informed screening strategy is essential for elucidating the compound's mechanism of action.
This guide proposes a focused investigation into the compound's effect on the TAK1 and p38 MAPK signaling pathways. This rationale is based on the following key points:
-
Central Role in Inflammation: Both TAK1 and p38 MAPK are critical nodes in signaling cascades that respond to inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharides (LPS), and cellular stress.[4][5][6][7] Dysregulation of these pathways is implicated in a multitude of inflammatory diseases, autoimmune disorders, and cancer.[8][9][10]
-
Druggable Kinase Targets: As serine/threonine kinases, both TAK1 and p38 MAPK are well-established "druggable" targets, with numerous inhibitors having been developed and investigated in clinical trials.[11][12]
-
Interconnected Signaling Axis: TAK1 acts as a key upstream activator of the p38 MAPK pathway.[5][13][14] Therefore, assaying both kinases can provide valuable insight into the compound's potential point of intervention within this critical signaling axis.
This application note will detail the necessary steps to determine if 2-[(5-aminopyridin-2-yl)oxy]benzonitrile can modulate the activity of these two pivotal kinases.
Scientific Background: The TAK1 and p38 MAPK Signaling Pathways
The TAK1 Signaling Node
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a central member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[15][16] It integrates signals from a wide variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways.[4][8] Activation of TAK1 requires its association with TAK1-binding proteins (TABs), particularly TAB1 and TAB2/3, and subsequent phosphorylation events.[5][16] Once active, TAK1 phosphorylates and activates multiple downstream targets, most notably the IKK complex (leading to NF-κB activation) and MAPK kinases (MKKs) such as MKK3 and MKK6, which in turn activate p38 MAPK.[4][5][14]
Caption: The p38 MAPK Signaling Cascade.
In Vitro Assay Protocols
Two complementary assay formats are proposed: a biochemical assay to assess direct enzyme inhibition and a cell-based assay to evaluate activity in a more physiologically relevant context.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method to determine if the test compound directly inhibits the catalytic activity of the kinase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptgcn.com [ptgcn.com]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Purification of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Abstract
This document provides a comprehensive technical guide for the purification of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a key intermediate in pharmaceutical synthesis. The inherent physicochemical properties of this molecule, possessing a basic aminopyridine moiety and a moderately hydrophobic benzonitrile core, present unique challenges in chromatography, primarily related to peak shape and resolution. This guide details two robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocols: an analytical method for rapid purity assessment and a scalable preparative method for high-purity isolation. We delve into the scientific rationale behind method development, from stationary phase selection to mobile phase optimization, and provide actionable troubleshooting advice to overcome common purification hurdles.
Introduction: Understanding the Analyte
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a heterocyclic aromatic compound whose structure dictates its chromatographic behavior. Effective purification requires a strategy that addresses its distinct chemical features:
-
The Aminopyridine Moiety: The primary amine on the pyridine ring is basic. At neutral pH, this group can interact strongly with acidic residual silanols on standard silica-based stationary phases, leading to significant peak tailing and poor reproducibility.[1] Controlling the ionization state of this group is paramount for achieving symmetrical peaks.
-
The Benzonitrile Moiety: The benzonitrile portion of the molecule contributes to its overall hydrophobicity and provides a strong chromophore for UV detection.
-
The Ether Linkage: This connects the two aromatic systems, creating a molecule of moderate polarity and structural rigidity.
The purification goal is to separate the target compound from starting materials, by-products, and other process-related impurities. Due to the analyte's polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most versatile and reproducible technique.[2][3][4]
Physicochemical Properties
A summary of the key properties of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O | [5] |
| Molecular Weight | 211.22 g/mol | [5] |
| CAS Number | 868697-72-7 | [5] |
| Predicted LogP | 2.64 | [6] |
| Topological Polar Surface Area (TPSA) | 71.93 Ų | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Predicted pKa (Basic) | ~5-6 (Estimated for aminopyridine moiety) | [1][7] |
Note: Some properties are for the closely related 4-methyl analog, as data for the specific target is limited.
Chromatographic Method Development Strategy
Our strategy is rooted in controlling the analyte's chemistry on the column to achieve optimal separation. Reversed-phase chromatography, which separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase, is the method of choice.[2]
The Rationale for Reversed-Phase HPLC
-
Versatility: RP-HPLC can effectively separate a wide range of moderately polar compounds like our target molecule.[3]
-
Reproducibility: The use of aqueous-organic mobile phases and stable, bonded stationary phases leads to highly reproducible retention times and peak shapes.[3]
-
Scalability: Methods developed on analytical columns can be readily scaled to larger preparative columns for bulk purification.
The core of the method development process involves a systematic optimization of the stationary phase, mobile phase composition, and gradient conditions.
Protocol 1: Analytical Method for Purity Assessment
This method is designed for rapid and accurate determination of the purity of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, suitable for reaction monitoring and quality control.
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Modifier: Formic acid (FA), LC-MS grade.
-
Sample Diluent: 50:50 Acetonitrile/Water.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, End-capped, 2.5-5 µm particle size | Provides excellent hydrophobic retention for aromatic compounds. End-capping minimizes silanol interactions. [1] |
| Column Dimensions | 4.6 x 100 mm or 4.6 x 150 mm | Standard analytical dimensions offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation of the analyte for sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. [2] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 270 nm (or λmax determined by DAD) | Aminopyridine and benzonitrile moieties show strong absorbance in this region. [8] |
| Injection Volume | 5 µL | Small volume to prevent column overloading. |
| Sample Conc. | ~0.5 mg/mL | Should be within the linear range of the detector. |
Gradient Elution Program
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1 mL of formic acid to 999 mL of ultrapure water.
-
For Mobile Phase B: Add 1 mL of formic acid to 999 mL of acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of the sample diluent (50:50 ACN/Water) to achieve a concentration of 0.5 mg/mL.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution of the analyte five times. The relative standard deviation (RSD) for retention time and peak area should be < 0.5% and < 1.5%, respectively. The USP tailing factor should be ≤ 1.5.
-
Analysis: Inject the sample and acquire the chromatogram.
-
Purity Calculation: Determine purity by calculating the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Preparative Method for High-Purity Isolation
This method is designed to be scaled from the analytical protocol for the purification of multi-milligram to gram quantities of the target compound.
Instrumentation and Materials
-
Prep HPLC System: A preparative HPLC system with a high-flow rate pump, a larger sample loop or direct injection port, a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.
-
Solvents & Modifier: Same as analytical, but in larger quantities.
-
Sample Solvent: A solvent that completely dissolves the crude material at high concentration, preferably with a low organic content (e.g., DMSO, followed by dilution with Mobile Phase A).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 5-10 µm particle size | Larger particles are used to reduce backpressure in preparative columns. |
| Column Dimensions | 21.2 x 250 mm or 50 x 250 mm | Larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 20 mL/min (for 21.2 mm ID) | Flow rate is scaled geometrically based on the column cross-sectional area. |
| Detection Wavelength | 270 nm | |
| Loading | Determined by loading study (start with 50-100 mg) | The amount of crude material that can be loaded without compromising resolution. |
Scaled Gradient Elution Program
The analytical gradient is adapted to the preparative scale. The gradient slope is kept constant.
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 15 |
| 20.0 | 65 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 15 |
| 30.0 | 15 |
Note: The gradient is focused around the expected elution time of the target compound to maximize resolution from nearby impurities.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or DMF. Dilute with Mobile Phase A until the sample is fully dissolved, but be mindful not to precipitate the compound. Filter the solution through a 0.45 µm filter to remove particulates.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes.
-
Loading Study: Perform a small injection to determine the retention time. Then, perform injections with increasing mass to determine the maximum loading capacity before resolution is lost.
-
Purification Run: Inject the prepared crude sample onto the equilibrated column.
-
Fraction Collection: Collect fractions based on the UV signal. Set the collector to trigger collection just before the target peak elutes and stop just after it returns to baseline.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to confirm purity.
-
Post-Processing: Combine the pure fractions. The solvent can be removed by rotary evaporation. If a non-volatile buffer was used, a subsequent solid-phase extraction (SPE) or liquid-liquid extraction step may be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficiently acidic mobile phase.2. Secondary interactions with active silanols.3. Column degradation. | 1. Ensure pH is < 4. Consider using 0.1% TFA for stronger ion suppression.2. Use a high-quality, end-capped column. Consider a column with a different stationary phase (e.g., Phenyl-Hexyl).3. Flush the column or replace it if it's at the end of its lifetime. |
| Poor Resolution | 1. Inappropriate gradient slope.2. Column overloading (in preparative).3. Poor column efficiency. | 1. Make the gradient shallower (increase the run time) around the elution time of the target peak.2. Reduce the mass of sample loaded onto the column.3. Check system pressure for leaks. Ensure the column is packed well. |
| Low Recovery | 1. Analyte precipitation on the column.2. Irreversible adsorption.3. Degradation of the analyte. | 1. Increase the organic percentage in the sample diluent, if possible.2. Ensure the mobile phase is sufficiently acidic.3. Check the stability of the compound in the acidic mobile phase. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.2. Lack of column equilibration.3. Fluctuations in temperature or pump pressure. | 1. Use a volumetric flask and pipette for accurate modifier addition.2. Always equilibrate the column for at least 10-15 column volumes.3. Use a column thermostat and ensure the pump is functioning correctly. |
Conclusion
The successful purification of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is readily achievable through a well-designed reversed-phase HPLC method. The key to success lies in controlling the ionization state of the basic aminopyridine moiety by using an acidic mobile phase modifier, such as 0.1% formic acid. This fundamental principle, combined with a systematic approach to optimizing the stationary phase and gradient profile, allows for the development of robust and scalable methods for both high-throughput analytical assessment and high-purity preparative isolation. The protocols provided herein serve as a validated starting point for researchers and drug development professionals working with this important chemical entity.
References
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
- Unknown Author. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- Wikipedia. (2024). Reversed-phase chromatography.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Various Authors. (2016). Why we do use reversed phase in HPLC?
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- SIELC Technologies. (2023). Benzonitrile.
- Hung, C. T., Taylor, R. B., & Paterson, N. (1988). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- SIELC Technologies. (2026). 2-Aminopyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- Yi, G., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583.
- ChemScene. (n.d.). 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile.
- BLDpharm. (n.d.). 2-((5-Aminopyridin-2-yl)oxy)benzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. 868697-72-7|2-((5-Aminopyridin-2-yl)oxy)benzonitrile|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. helixchrom.com [helixchrom.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of NNRTI Libraries Derived from 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Abstract & Scope
This application note details the high-throughput screening (HTS) methodology for libraries synthesized from the privileged scaffold 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile . This molecule represents a critical pharmacophore in the design of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), structurally related to clinically approved agents like Dapivirine and Etravirine .
The protocol focuses on leveraging the 5-amino "handle" for combinatorial expansion, followed by a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify potent inhibitors of HIV-1 Reverse Transcriptase (RT).[1]
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Screening the core scaffold for binding affinity (SPR/MST).[1]
-
Combinatorial Library Screening: HTS of amide/sulfonamide derivatives targeting NNRTI-resistant viral strains (e.g., K103N, Y181C).
-
Hit-to-Lead Optimization: Rapid SAR profiling of the diaryl ether motif.[1]
Scientific Rationale: The "Privileged Scaffold"
The molecule 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is not merely a reagent; it is a "privileged structure" capable of exploiting the NNRTI Binding Pocket (NNIBP) of HIV-1 RT.[1]
-
The Benzonitrile Moiety: Forms pi-stacking interactions with aromatic residues (Tyr181, Tyr188) and occupies the hydrophobic tunnel near Val179.
-
The Ether Linker: Acts as a "molecular hinge," providing the torsional flexibility required to accommodate the "wiggling" of the binding pocket observed in mutant viral strains.
-
The 5-Amino Group: Serves as the solvent-exposed vector for chemical elaboration, allowing the addition of solubilizing groups or motifs that reach the tolerant region of the NNIBP.[1]
Workflow Visualization
The following diagram outlines the integrated workflow from scaffold derivatization to HTS data analysis.
Caption: Integrated HTS workflow for NNRTI discovery using the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold.
Materials & Library Preparation
Chemical Handling
The scaffold contains an aniline-like amine and a nitrile group.[1]
-
Solubility: Dissolve the core scaffold in 100% DMSO to a stock concentration of 10 mM.
-
Stability: The ether linkage is stable, but the primary amine is susceptible to oxidation. Store stock solutions at -20°C under argon. Avoid repeated freeze-thaw cycles.[1]
Library Formatting
For HTS, the library is generated by reacting the 5-amino group with a diverse set of 500-1000 electrophiles (acid chlorides, sulfonyl chlorides, isocyanates).
-
Synthesis: Perform parallel synthesis in 96-well blocks.
-
Purification: Solid-phase extraction (SPE) to remove excess reagents.[1]
-
Plate Transfer: Transfer purified compounds to 384-well LDV (Low Dead Volume) source plates (Labcyte/Beckman) for acoustic dispensing.
HTS Assay Protocol: HIV-1 RT Inhibition (TR-FRET)[1]
This protocol utilizes a homogeneous TR-FRET assay.[1] The principle relies on the detection of RNA/DNA heteroduplex formation by Reverse Transcriptase. As RT synthesizes DNA from an RNA template, a fluorescent intercalator (PicoGreen or similar) or a specific antibody pair binds the product.
Assay Type: Biochemical, Enzymatic Readout: TR-FRET (Excitation: 337 nm, Emission: 620 nm / 665 nm) Volume: 10 µL total volume (384-well low-volume plates)[1]
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 10 mM MgCl2, 0.01% Triton X-100.
-
Enzyme Solution: Recombinant HIV-1 Reverse Transcriptase (Wild Type or K103N mutant) diluted to 2 nM in Assay Buffer.
-
Substrate Mix: Poly(rA) template / Oligo(dT) primer (500 nM) + Biotin-dUTP (10 µM).
Step 2: Compound Dispensing (Acoustic)
-
Use an Echo 650 (or similar acoustic dispenser) to transfer 20 nL of library compounds (10 mM stock) into the 384-well assay plate (Black, non-binding surface).
-
Final Concentration: 20 µM (assuming 10 µL final volume).
-
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): 1 µM Efavirenz or Nevirapine (100% Inhibition).
-
Step 3: Enzymatic Reaction
-
Dispense 5 µL of Enzyme Solution into the assay plate using a Multidrop Combi.
-
Centrifuge plate (1000 rpm, 1 min) to ensure mixing.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding (pre-incubation is critical for slow-binding NNRTIs).
-
Dispense 5 µL of Substrate Mix to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
Step 4: Detection & Readout
-
Add 10 µL of Detection Reagent (Europium-labeled anti-Biotin antibody + XL665-labeled intercalator/acceptor) in Stop Buffer (EDTA containing buffer).[1]
-
Incubate for 1 hour at RT (protected from light).
-
Read on a multi-mode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
Mechanistic Diagram: TR-FRET Assay
Caption: TR-FRET mechanism. The inhibitor prevents DNA synthesis, reducing the proximity of Donor/Acceptor, resulting in low FRET signal.
Data Analysis & Validation
Quality Control Metrics
The assay robustness must be validated using the Z-prime (Z') factor before screening the full library.
- : Mean and SD of Positive Control (DMSO, high signal).
- : Mean and SD of Negative Control (Efavirenz, low signal).
Acceptance Criteria: A Z' > 0.5 is required for a reliable HTS assay.
Summary of Expected Results
The following table illustrates typical data ranges for the scaffold and its derivatives.
| Compound Class | Concentration | % Inhibition (Mean) | Phenotype |
| DMSO (Control) | 0.2% | 0% | Enzyme Active |
| Efavirenz (Ref) | 1 µM | 99.8% | Potent Inhibition |
| Core Scaffold | 20 µM | 15 - 30% | Weak Binder (Fragment) |
| Hit A (Amide) | 20 µM | > 80% | Validated Hit |
| Hit B (Sulfonamide) | 20 µM | > 90% | Validated Hit |
Hit Selection Strategy
-
Primary Cutoff: Compounds exhibiting >50% inhibition at 20 µM.
-
Counter Screen: Run hits against an unrelated DNA polymerase (e.g., human Polymerase
) to rule out non-specific intercalators or aggregators. -
Fluorescence Interference: The aminopyridine core can be weakly fluorescent. Check hits for auto-fluorescence at 665 nm.[1]
References
-
Janssen, P. A., et al. (2005). Structure-based design of diarylpyrimidines as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] Journal of Medicinal Chemistry.[2] Link
-
Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.[2] Link
-
Ludovici, D. W., et al. (2001). Evolution of anti-HIV drug candidates. Part 3: Diarylpyrimidine (DAPY) analogues. Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, X., et al. (2020).[3] Application of High-Throughput Screening in the Discovery of Antiviral Drugs.[1][4] Frontiers in Microbiology. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile as a potential molecular probe
Executive Summary
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (henceforth referred to as 2-APOB ) is a high-value "privileged scaffold" utilized primarily in medicinal chemistry and chemical biology. Its structural architecture—comprising a benzonitrile pharmacophore linked via an ether bridge to a 5-aminopyridine—mimics the core binding motifs of several clinically significant inhibitors, particularly those targeting Factor Xa (FXa) , Thrombin , and HIV-1 Reverse Transcriptase (NNRTIs) .
This Application Note details the use of 2-APOB not merely as a passive intermediate, but as a functional molecular probe . We provide protocols for its application in Fragment-Based Drug Discovery (FBDD) and its chemical derivatization into fluorescent or biotinylated affinity tracers for target validation.[1]
Technical Profile & Mechanism of Action
Structural Logic & Pharmacophore Mapping
2-APOB is designed to act as a "bi-functional anchor." Its utility stems from two distinct chemical environments:[1]
-
The Recognition Domain (Benzonitrile-Ether-Pyridine):
-
The Benzonitrile group often functions as a bioisostere for carbonyls or as a specific binder to the S1 pocket of serine proteases (forming H-bonds with Glycine/Serine residues).[1]
-
The Ether Linkage provides the necessary rotational freedom (entropy) to adopt induced-fit conformations within the active site.[1]
-
The Pyridine Ring serves as a pi-stacking element (e.g., with Tyrosine or Phenylalanine residues in the binding pocket).[1]
-
-
The Functional Handle (5-Amino Group):
-
The primary amine at the 5-position is solvent-exposed in most binding modes. This makes it the ideal site for conjugation without disrupting the binding affinity of the core scaffold.
-
Comparative Pharmacophore Analysis
2-APOB shares significant structural homology with approved therapeutics, validating its use as a screening fragment.[1]
| Drug Class | Representative Drug | Shared Structural Motif | Mechanism of 2-APOB Relevance |
| Factor Xa Inhibitors | Betrixaban / Edoxaban | 5-chloropyridin-2-yl / Benzamide | 2-APOB mimics the S1/S4 pocket binding core; the nitrile replaces the amide/chloride. |
| HIV NNRTIs | Dapivirine / Etravirine | Diarylpyrimidine / Benzonitrile | The benzonitrile-ether-aryl motif mimics the flexible "wing" regions of NNRTIs. |
| AMPA Antagonists | Perampanel | Cyanophenyl-pyridyl | Structural overlap with the cyanophenyl recognition element. |
Workflow Visualization
The following diagram illustrates the dual-pathway application of 2-APOB: as a direct fragment for screening (Pathway A) or as a precursor for affinity probes (Pathway B).[1]
Figure 1: Strategic workflow for utilizing 2-APOB in drug discovery. Pathway A focuses on direct binding assays, while Pathway B utilizes the amino-handle for probe generation.
Experimental Protocols
Protocol A: Synthesis of a 2-APOB Affinity Probe (Biotinylation)
Objective: To convert 2-APOB into a biotinylated tracer for pull-down assays or Surface Plasmon Resonance (SPR) immobilization. Rationale: The 5-amino group is nucleophilic. Using an NHS-ester biotin reagent ensures specific coupling to this position.
Materials:
-
2-APOB (10 mg, ~0.047 mmol)[1]
-
Biotin-PEG4-NHS Ester (1.2 equivalents)[1]
-
Anhydrous DMF (Dimethylformamide)[1]
-
DIEA (N,N-Diisopropylethylamine)[1]
-
LC-MS (for verification)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mg of 2-APOB in 1.0 mL of anhydrous DMF in a glass vial. Vortex until clear.
-
Base Activation: Add 2.5 equivalents of DIEA (approx. 20 µL) to the solution to deprotonate the amine.[1]
-
Coupling: Add 1.2 equivalents of Biotin-PEG4-NHS Ester. The PEG spacer is crucial to prevent steric hindrance between the biotin-streptavidin complex and the target protein.[1]
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor reaction progress via LC-MS (Target mass = MW of 2-APOB + MW of Biotin-PEG4 - NHS leaving group).
-
Purification: Quench with 100 µL water. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Lyophilization: Freeze-dry the collected fractions to obtain the 2-APOB-Biotin Probe as a white powder.
Validation Check:
-
Success Criteria: LC-MS shows a single peak with the correct m/z.[1]
-
Self-Correction: If yield is low, heat to 40°C or use PyBOP coupling instead of NHS-ester.[1]
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To determine the binding affinity (
Materials:
-
Biacore T200 or equivalent SPR system.[1]
-
CM5 Sensor Chip.[1]
-
Target Protein (e.g., Factor Xa, >95% purity).[1]
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]
Step-by-Step Methodology:
-
Immobilization: Immobilize the target protein (Factor Xa) on the CM5 chip using standard Amine Coupling (EDC/NHS) to a level of ~3000 RU (Response Units).[1]
-
Note: Keep a reference channel empty (activated/deactivated) for background subtraction.[1]
-
-
Sample Preparation: Dissolve 2-APOB in 100% DMSO to 100 mM (Stock). Dilute into Running Buffer to create a concentration series (e.g., 500 µM, 250 µM, 125 µM... down to 0 µM).
-
Critical: Final DMSO concentration must be matched exactly (e.g., 2%) in all samples and running buffer to avoid "bulk refractive index" jumps.[1]
-
-
Injection Cycle:
-
Data Analysis:
-
Subtract Reference Channel data.[1]
-
Perform Solvent Correction (using DMSO calibration standards).
-
Fit data to a Steady-State Affinity Model (1:1 binding). Since 2-APOB is a fragment, fast on/off rates are expected (square-wave sensorgrams).
-
Data Interpretation Guide:
| Parameter | Expected Result for 2-APOB | Interpretation |
|---|---|---|
| Sensorgram Shape | "Square wave" (Fast On/Off) | Typical for low-molecular-weight fragments.[1] |
|
Safety & Handling
-
Hazard Classification: 2-APOB contains a nitrile group.[2] While generally stable, it should be treated as potentially toxic if ingested or inhaled.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.
-
Matter, H., et al. (2002). "Design and structural analysis of Factor Xa inhibitors." Journal of Medicinal Chemistry, 45(14), 2923-2941.
-
Janssen, P. A., et al. (2005). "Discovery of Dapivirine, a potent Non-Nucleoside Reverse Transcriptase Inhibitor." Journal of Medicinal Chemistry, 48(6), 1901–1909.
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192.
Sources
Therapeutic Applications of Aminopyridine Derivatives: A Guide for Drug Discovery Professionals
This document provides a comprehensive overview of the therapeutic applications, mechanisms of action, and key experimental protocols related to aminopyridine derivatives. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Aminopyridine Scaffold in Modern Therapeutics
Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group. While simple in structure, these molecules exhibit profound biological activity, primarily through the modulation of ion channels.[1] Their ability to cross the blood-brain barrier allows them to act on the central nervous system (CNS), making them valuable tools for treating a range of neurological disorders.[2]
The therapeutic landscape is dominated by two principal isomers: 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP).[3] The most prominent success story is Dalfampridine, an extended-release formulation of 4-AP, approved for improving walking in patients with multiple sclerosis (MS).[4][5] Amifampridine, a salt of 3,4-DAP, is approved for the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[3] Beyond these approved indications, research is actively exploring aminopyridine derivatives for spinal cord injury, Alzheimer's disease, and various ataxias, highlighting the scaffold's significant therapeutic potential.[6][7][8][9]
Core Mechanism of Action: Potassium Channel Blockade
The primary mechanism of action for therapeutically relevant aminopyridines is the blockade of voltage-gated potassium (K+) channels.[3][10] In healthy myelinated neurons, K+ channels are typically concealed under the myelin sheath. However, in demyelinating diseases like multiple sclerosis, the loss of myelin exposes these channels.[2][10]
This exposure leads to an excessive leakage of potassium ions during action potential propagation, which weakens the nerve signal and can lead to conduction failure.[11] Aminopyridines, particularly 4-AP, physically block these exposed K+ channels.[4][11] This inhibition reduces the repolarizing potassium current, which in turn prolongs the duration of the action potential and enhances the release of neurotransmitters, ultimately restoring nerve impulse conduction in demyelinated axons.[4][12]
Caption: Mechanism of 4-Aminopyridine in Demyelinated Neurons.
Approved & Investigational Applications
The clinical utility of aminopyridine derivatives is well-established for specific conditions, with a robust pipeline of investigational uses.
| Compound | Derivative Of | Approved Indication(s) | Key Investigational Areas |
| Dalfampridine | 4-Aminopyridine | Symptomatic improvement of walking in Multiple Sclerosis (MS).[4][5] | Spinal Cord Injury, Post-Stroke Recovery, Cerebellar Ataxia.[7][8] |
| Amifampridine | 3,4-Diaminopyridine | Lambert-Eaton Myasthenic Syndrome (LEMS).[3] | - |
| Novel Derivatives | 4-Aminopyridine | - | Alzheimer's Disease (peptide conjugates), Epilepsy, PET imaging tracers for demyelination.[6][13][14] |
A significant challenge with first-generation aminopyridines like 4-AP is their potential toxicity and narrow therapeutic index.[6] Current research focuses on creating novel derivatives with improved safety profiles. Strategies include synthesizing peptide-aminopyridine conjugates to reduce toxicity and functionalizing the amine group to create amides, carbamates, and ureas with potentially better pharmacokinetic properties.[6][8][9]
APPLICATION NOTE 1: In Vitro Characterization of Novel Aminopyridine Derivatives
Objective: To assess the potency and selectivity of novel aminopyridine derivatives as potassium channel blockers and evaluate their initial safety profile.
Protocol 1.1: High-Throughput Screening using Fluorescence-Based Assays
Causality: Before engaging in labor-intensive electrophysiology, a higher-throughput fluorescence-based assay can rapidly screen compounds. These assays use ion-sensitive dyes (e.g., thallium-sensitive dyes) to measure ion flux through potassium channels expressed in a stable cell line.[15] A reduction in ion flux in the presence of the compound indicates potential channel blockade.[16]
Methodology:
-
Cell Culture: Culture a stable cell line (e.g., CHO or HEK293) expressing the target voltage-gated potassium channel (e.g., Kv1.1, Kv1.2) under standard conditions.
-
Compound Preparation: Prepare a dilution series of the test aminopyridine derivatives and a positive control (e.g., 4-AP, Quinidine) in an appropriate buffer.
-
Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with the diluted compounds or vehicle control.
-
Assay Execution: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing a high concentration of thallium and potassium to induce channel opening and thallium influx.
-
Data Acquisition: Continuously measure the fluorescence signal for 30-60 seconds post-stimulation.[15]
-
Analysis: Calculate the rate of fluorescence increase. A potent blocker will significantly reduce this rate compared to the vehicle control. Determine the IC50 value for each active compound.
Protocol 1.2: Gold-Standard Validation via Patch-Clamp Electrophysiology
Causality: While fluorescence assays are excellent for screening, whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel currents.[17][18] This technique provides detailed information on the mechanism of blockade, potency (IC50), and potential voltage-dependency.
Methodology:
-
Cell Preparation: Use cells expressing the target potassium channel.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Use an internal solution containing potassium and an external solution appropriate for isolating potassium currents.
-
Current Elicitation: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.[18]
-
Compound Application: After establishing a stable baseline recording, perfuse the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the potassium currents before, during, and after compound application.
-
Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the compound concentration to generate a dose-response curve and calculate the precise IC50.
Caption: In Vitro Drug Discovery Workflow for Aminopyridine Derivatives.
APPLICATION NOTE 2: Preclinical Evaluation in a Multiple Sclerosis Model
Objective: To evaluate the in vivo efficacy of a lead aminopyridine candidate in restoring motor function in an animal model of multiple sclerosis.
Protocol 2.1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Causality: The EAE model is the most widely used animal model for MS.[19][20] It mimics the key pathological features of MS, including CNS inflammation, demyelination, and axonal damage, providing a robust platform to test the efficacy of compounds like aminopyridines.[19][21] Induction with a specific peptide, such as MOG35-55 in C57BL/6 mice, produces a chronic, progressive disease course suitable for therapeutic evaluation.[22][23]
Methodology:
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
-
Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On Day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: Administer Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2. PTX acts as an adjuvant to facilitate the entry of pathogenic T-cells into the CNS.
-
Monitoring: Monitor the mice daily for clinical signs of EAE and body weight changes starting from Day 7 post-immunization.
Protocol 2.2: Behavioral Assessment and Efficacy Evaluation
Causality: The primary clinical endpoint for dalfampridine's approval was improved walking. Therefore, behavioral tests that assess motor function are critical for evaluating preclinical efficacy. Clinical scoring provides a semi-quantitative measure of disease severity.
Methodology:
-
Clinical Scoring: Score the mice daily based on a standardized EAE scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Treatment: Once mice reach a predetermined clinical score (e.g., score of 2), randomize them into treatment (lead aminopyridine compound) and vehicle control groups. Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Primary Endpoint: The primary efficacy endpoint is a statistically significant improvement (reduction) in the mean clinical score in the treated group compared to the vehicle group over the treatment period.
-
Histology (Optional but Recommended): At the end of the study, perfuse the animals and collect spinal cord and brain tissue. Perform histological analysis (e.g., Luxol Fast Blue for demyelination, H&E for inflammation) to correlate behavioral improvements with pathological changes.
References
- Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. Google Search.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
- Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in p
- What is the mechanism of Dalfampridine?.
- Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis. PMC - NIH.
- The use of aminopyridines in neurological disorders. PubMed.
- Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Taylor & Francis Online.
- Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelin
- Facile synthesis of functionalized 4-aminopyridines.
- Design, synthesis and evaluation of some new 4-aminopyridine deriv
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Aminopyridines for the treatment of neurologic disorders. PMC - NIH.
- Neuroprotective Properties of 4-Aminopyridine.
- Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Purdue University.
- 2-aminopyridine – a classic and trendy pharmacophore.
- New 4-Aminopyridine derivatives containing peptide fragment designed for the treatment of Alzheimer disease and multiple sclerosis. 5Z.com.
- Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.
- The Experimental Autoimmune Encephalomyelitis (EAE) Model: A Gateway to Successful Translation of Multiple Sclerosis Therapies. Iranian Journal of Allergy, Asthma and Immunology.
- Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs. Journal of Immunological Sciences.
- Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS).
- Experimental Autoimmune Encephalomyelitis (EAE) Models.
- What is the EAE (Experimental Autoimmune Encephalomyelitis) Model of Multiple Sclerosis (MS)?. Biospective.
- Ion Channel Screening - Assay Guidance Manual. NCBI - NIH.
- In Silico Assisted Identification, Synthesis, and In Vitro Pharmacological Characterization of Potent and Selective Blockers of the Epilepsy-Associated KCNT1 Channel.
- Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. PubMed.
- Potassium Channel Screening & Profiling Services.
- Pharmacological Actions of Potassium Channel Openers on Voltage-G
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. neurology.org [neurology.org]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dalfampridine? [synapse.patsnap.com]
- 12. Dalfampridine (Ampyra): An Aid to Walking in Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 20. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biospective.com [biospective.com]
- 22. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 23. criver.com [criver.com]
Application Notes & Protocols: 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a Versatile Intermediate in Pharmaceutical Synthesis
This technical guide provides an in-depth exploration of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile, a key heterocyclic intermediate. Its strategic combination of a nucleophilic aminopyridine moiety, a stable diaryl ether linkage, and a versatile benzonitrile group makes it a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. We will delve into its synthesis, characterization, and application, offering detailed protocols and expert insights into its chemical utility.
Compound Profile and Spectroscopic Characterization
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a bifunctional molecule designed for sequential chemical modifications. The primary aromatic amine serves as a potent nucleophile or a handle for forming amides, ureas, or new heterocyclic rings. The nitrile group offers a pathway to amides, carboxylic acids, or tetrazoles, providing diverse avenues for SAR (Structure-Activity Relationship) studies.
| Property | Value |
| IUPAC Name | 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| Appearance | Off-white to light brown solid (typical) |
| Key Functional Groups | Primary Aromatic Amine, Diaryl Ether, Nitrile |
Rationale of Spectroscopic Signatures
Thorough characterization is essential to confirm the identity and purity of the intermediate. The expected spectroscopic data provides a reliable fingerprint for the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the pyridine and benzene rings will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons. The two amine protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.[1][2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, including the characteristic signal for the nitrile carbon (C≡N) around δ 115-120 ppm. Aromatic carbons will resonate in the δ 110-160 ppm range.[1]
-
IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of the key functional groups.[3]
-
N-H Stretch: Two medium bands are expected in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.
-
C≡N Stretch: A sharp, medium-intensity band will appear in the 2220-2280 cm⁻¹ range, confirming the nitrile group.
-
C-O-C Stretch: A strong band corresponding to the aryl ether linkage will be present around 1200-1250 cm⁻¹.
-
Aromatic C=C/C-H: Multiple bands will be observed in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 211. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
Recommended Synthesis Protocol: A Two-Step Approach
The synthesis of the title compound is most reliably achieved via a copper-catalyzed Ullmann condensation followed by a nitro group reduction.[5][6] Attempting to directly couple 2-halo-5-aminopyridine can lead to side reactions and lower yields due to the nucleophilicity of the amino group. The presented two-step protocol circumvents this issue by introducing the amine functionality in the final step.
Caption: Synthetic workflow for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Protocol: Synthesis of 2-[(5-Nitropyridin-2-yl)oxy]benzonitrile (Ullmann Condensation)
This step forms the crucial diaryl ether bond through a copper-catalyzed nucleophilic aromatic substitution.[7][8] The use of potassium carbonate as a base is critical for deprotonating the phenol, generating the active nucleophile.
| Reagents & Materials | Quantity | Molar Eq. |
| 2-Chloro-5-nitropyridine | 1.59 g (10.0 mmol) | 1.0 |
| 2-Cyanophenol | 1.31 g (11.0 mmol) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 2.76 g (20.0 mmol) | 2.0 |
| Copper(I) Iodide (CuI) | 190 mg (1.0 mmol) | 0.1 |
| Dimethylformamide (DMF) | 40 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine, 2-cyanophenol, potassium carbonate, and copper(I) iodide.
-
Add dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum to yield 2-[(5-nitropyridin-2-yl)oxy]benzonitrile, which can be used in the next step without further purification or recrystallized from ethanol if necessary.
Protocol: Synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (Reduction)
This classic Béchamp reduction uses iron powder in the presence of an electrolyte (ammonium chloride) to selectively reduce the nitro group to a primary amine.[9] This method is cost-effective, scalable, and avoids the use of high-pressure hydrogenation.
| Reagents & Materials | Quantity | Molar Eq. |
| 2-[(5-Nitropyridin-2-yl)oxy]benzonitrile | 2.41 g (10.0 mmol) | 1.0 |
| Iron Powder (Fe) | 2.80 g (50.0 mmol) | 5.0 |
| Ammonium Chloride (NH₄Cl) | 2.67 g (50.0 mmol) | 5.0 |
| Ethanol / Water (4:1 v/v) | 100 mL | - |
Procedure:
-
To a round-bottom flask, add 2-[(5-nitropyridin-2-yl)oxy]benzonitrile, iron powder, and ammonium chloride.
-
Add the ethanol/water solvent mixture.
-
Heat the suspension to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Application in Synthesis: Formation of a Urea Linkage
The primary amine of 2-[(5-aminopyridin-2-yl)oxy]benzonitrile is a key functional handle for elaboration. A common transformation in medicinal chemistry, particularly for kinase inhibitors, is the formation of a urea moiety.[9][10] This is readily achieved by reacting the amine with an isocyanate.
Caption: Reaction workflow for the synthesis of a substituted urea derivative.
Protocol: Synthesis of 1-(tert-Butyl)-3-(2-cyano-6-phenoxypyridin-3-yl)urea (Model Reaction)
This protocol demonstrates the straightforward and high-yielding reaction of the intermediate with tert-butyl isocyanate.
| Reagents & Materials | Quantity | Molar Eq. |
| 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile | 211 mg (1.0 mmol) | 1.0 |
| tert-Butyl Isocyanate | 109 mg (1.1 mmol) | 1.1 |
| Dichloromethane (DCM), anhydrous | 10 mL | - |
Procedure:
-
Dissolve 2-[(5-aminopyridin-2-yl)oxy]benzonitrile in anhydrous dichloromethane in a dry flask under a nitrogen atmosphere.
-
Add tert-butyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC.
-
Upon completion, a precipitate of the urea product may form. If so, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce precipitation.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the pure urea product.
Troubleshooting and Quality Control
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ullmann Reaction | Inactive catalyst; insufficient base; wet solvent/reagents. | Use fresh CuI; ensure K₂CO₃ is finely ground and dry; use anhydrous DMF. |
| Incomplete Nitro Reduction | Insufficient iron powder; poor mixing. | Add more iron powder and a small amount of acetic acid to activate; ensure vigorous stirring to keep solids suspended. |
| Purification Difficulties | Close-running impurities on TLC. | Optimize the solvent system for column chromatography; consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Side Product Formation | Reaction temperature too high; reaction time too long. | Carefully control the reaction temperature; monitor closely by TLC and stop the reaction once the starting material is consumed. |
Conclusion
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a strategically designed intermediate with significant potential in organic synthesis and drug discovery. Its robust and scalable synthesis, combined with the orthogonal reactivity of its amine and nitrile functional groups, allows for the efficient construction of diverse and complex molecular libraries. The protocols provided herein offer a reliable foundation for researchers to produce and utilize this valuable chemical building block in their synthetic campaigns.
References
-
Wikipedia. Ullmann condensation. [Online] Available at: [Link]
-
Patsnap. Benzonitrile patented technology retrieval search results - Eureka. [Online] Available at: [Link]
-
Sarex. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. [Online] Available at: [Link]
-
Zhao K T, Zhang L X, Tang C L. Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. 2020, 51(01): 48-52. [Online] Available at: [Link]
-
New Drug Approvals. quizartinib. [Online] Available at: [Link]
- Google Patents. US6762176B1 - 2-aminopyridine derivatives, their use as medicines and pharmaceutical compositions containing them.
-
Al-Warhi T, Al-Qahtani S D, Al-Zahrani A A, et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022; 27(21):7216. [Online] Available at: [Link]
-
ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Online] Available at: [Link]
- Google Patents. US10980815B2 - Aminopyrimidinyl compounds.
-
Google Patents. (12) United States Patent. [Online] Available at: [Link]
-
SynArchive. Ullmann Condensation. [Online] Available at: [Link]
-
Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Online] Available at: [Link]
- Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Online] Available at: [Link]
-
PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. [Online] Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Online] Available at: [Link]
- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
-
University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Online] Available at: [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Online] Available at: [Link]
-
Semantic Scholar. Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. [Online] Available at: [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [Online] Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/05691060699252062b88132062601c045b4c400c]([Link]
-
ResearchGate. 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. [Online] Available at: [Link]
-
Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. [Online] Available at: [Link]
-
ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Online] Available at: [Link]
-
SciSpace. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Online] Available at: [Link]
-
PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Online] Available at: [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Online] Available at: [Link]
-
ResearchGate. A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB. [Online] Available at: [Link]
- Google Patents. CN107778224B - Preparation method of betrixaban intermediate.
-
The Jordan Journal of Earth and Environmental Sciences. Recent Advances in the Chemistry of Nitriles and Enaminonitriles. [Online] Available at: [Link]
-
UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Online] Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Online] Available at: [Link]
-
IOSR Journal. Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). [Online] Available at: [Link]
Sources
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. lehigh.edu [lehigh.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Synthesis of Quizartinib [cjph.com.cn]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Introduction: Welcome to the technical support guide for the synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile. This molecule is a critical intermediate in the kilogram-scale synthesis of Pexidartinib (PLX3397), a potent and selective CSF1 receptor inhibitor used in cancer therapy.[1][2] The formation of the diaryl ether linkage is the key transformation in its synthesis, typically achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust protocols to enhance your synthesis yield and purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield is the most common issue, often stemming from a combination of factors related to starting materials, reaction conditions, and catalyst efficacy. The typical reaction involves coupling 5-amino-2-hydroxypyridine with an activated benzonitrile, such as 2-chlorobenzonitrile.
Causality Analysis: The reaction proceeds via a copper-catalyzed C-O cross-coupling, a type of Ullmann condensation.[5][6] The mechanism involves the formation of a copper(I) alkoxide from the hydroxypyridine, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether product and regenerate the catalyst.[4] Low yield can result from incomplete reaction, catalyst deactivation, or competing side reactions.
Troubleshooting Workflow:
Recommended Actions:
-
Re-evaluate Your Base: The base is critical for deprotonating the hydroxyl group of 5-amino-2-hydroxypyridine. Insufficient base or a base that is too weak will result in a low concentration of the active nucleophile.
-
Insight: While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect," which can accelerate SNAr-type reactions.[7] We recommend starting with at least 2.0 equivalents of a strong inorganic base.
-
-
Optimize Temperature and Solvent: Ullmann-type reactions traditionally require high temperatures (>100-210 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[3]
-
Insight: If your yield is low at 120 °C in DMF, consider switching to NMP and increasing the temperature to 150-180 °C. Ensure your solvent is anhydrous, as water can interfere with the catalyst and base.
-
-
Check Your Copper Catalyst: The choice and handling of the copper source are paramount.
-
Insight: Copper(I) iodide (CuI) is a highly reliable and commonly used catalyst precursor. Ensure it is fresh and has been stored under inert conditions. For challenging couplings, the addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can stabilize the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures.[8]
-
Q2: I am observing a significant impurity peak corresponding to N-arylation. How can I improve the O-arylation selectivity?
This is a classic chemoselectivity problem. Both the 2-hydroxy and 5-amino groups of the pyridine are nucleophilic. While the deprotonated hydroxyl (alkoxide) is a much stronger nucleophile, N-arylation can occur, especially under harsh conditions.
Causality Analysis: The relative rates of O- vs. N-arylation depend on the nucleophilicity of each site under the reaction conditions. The amino group, while a weaker nucleophile than the alkoxide, can still react to form an undesired C-N bond. This side reaction is often irreversible and consumes starting material.
Recommended Actions:
-
Protect the Amino Group: The most robust solution is to temporarily protect the 5-amino group.
-
Protocol: A simple and effective method is Boc protection (di-tert-butyl dicarbonate). The resulting Boc-protected aminopyridine can then be subjected to the Ullmann coupling. The Boc group is stable to the basic coupling conditions and can be easily removed afterward with trifluoroacetic acid (TFA) or HCl.[1]
-
-
Modify Reaction Conditions: If a protection-deprotection sequence is undesirable, fine-tuning the reaction conditions can favor O-arylation.
-
Insight: Using a bulkier base (e.g., potassium tert-butoxide) at lower temperatures (if a sufficiently active catalyst system is used) can sterically hinder the approach to the amino group. However, this must be carefully balanced, as lower temperatures may significantly slow the desired O-arylation.
-
Q3: How do I choose between 2-chlorobenzonitrile and 2-fluorobenzonitrile as the starting material?
The choice of the halide on the benzonitrile ring directly impacts the reaction mechanism and required conditions.
Causality Analysis:
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction rate is governed by the electrophilicity of the carbon bearing the halogen and the stability of the leaving group. The C-F bond is highly polarized, making the carbon highly electrophilic, and fluoride is a good leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the departure of the halide. The typical reactivity order for SNAr is F > NO₂ > Cl > Br > I.[9][10]
-
For Copper-Catalyzed Ullmann Coupling: The reaction rate is primarily dependent on the ease of the oxidative addition step. Weaker carbon-halogen bonds react faster. The typical reactivity order is I > Br > Cl >> F.[8]
Recommendations:
-
If you are employing a classic, high-temperature Ullmann condensation with a simple copper source (e.g., CuI, Cu₂O), 2-chlorobenzonitrile or 2-bromobenzonitrile is the superior choice. 2-fluorobenzonitrile will be largely unreactive.
-
If you are attempting a non-catalyzed or base-mediated SNAr (less common for this specific transformation but possible), 2-fluorobenzonitrile would be the most reactive substrate due to the strong activation provided by the ortho-cyano group.[10]
| Feature | 2-Fluorobenzonitrile | 2-Chlorobenzonitrile | Recommendation for this Synthesis |
| Primary Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Copper-Catalyzed Ullmann Coupling | Ullmann Coupling |
| Reactivity Order | F > Cl > Br > I | I > Br > Cl > F | Use 2-chlorobenzonitrile |
| Typical Conditions | Strong base, polar aprotic solvent | Copper catalyst, base, high temp. | CuI, K₂CO₃/Cs₂CO₃, DMF/NMP, >120°C |
Frequently Asked Questions (FAQs)
What is the optimal solvent for this reaction? High-boiling polar aprotic solvents are standard. We recommend N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . NMP is often preferred as it allows for higher reaction temperatures (up to ~200 °C), which can be necessary to drive the reaction to completion.
Is an inert atmosphere necessary? Yes. While Ullmann reactions can sometimes proceed in air, we strongly recommend running the reaction under an inert atmosphere (Nitrogen or Argon). This prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state and minimizes oxidative side reactions of the electron-rich 5-amino-2-hydroxypyridine.
What is the best method for purifying the final product? The crude product is often a dark solid or oil. The recommended purification procedure is:
-
Aqueous Work-up: After cooling, quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual DMF/NMP.
-
Column Chromatography: Purify the crude material via silica gel chromatography. A gradient elution system, such as hexane/ethyl acetate, is typically effective.
-
Recrystallization: For obtaining highly pure, crystalline material, recrystallization from a solvent system like ethanol/water or isopropanol can be performed on the chromatography-purified product.[11]
Experimental Protocol: Optimized Synthesis
This protocol is a robust starting point based on established literature procedures.
Reaction Scheme:
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-amino-2-hydroxypyridine (1.0 equiv.), 2-chlorobenzonitrile (1.1 equiv.), cesium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of approximately 0.5 M.
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water (to remove NMP), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
References
-
Hassan, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
- Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.
-
ResearchGate. (2021). Synthesis of pexidartinib (XXXVIII). [Link]
-
Wikipedia. (Date not available). Ullmann condensation. [Link]
-
ResearchGate. (2021). Synthesis and structure of pexidartinib. [Link]
-
SynArchive. (Date not available). Ullmann Condensation. [Link]
- Google Patents. (Date not available). RU1772103C - Method of 2-aminobenzonitrile synthesis.
-
ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]
-
ResearchGate. (Date not available). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]
-
The Royal Society of Chemistry. (Date not available). Directed nucleophilic aromatic substitution reaction. [Link]
-
ACS Publications. (Date not available). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. [Link]
-
SciSpace. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
Organic Chemistry Portal. (Date not available). Ullmann Reaction. [Link]
-
Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]
-
National Institutes of Health. (Date not available). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- Google Patents. (2006).
-
MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
ResearchGate. (Date not available). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]
-
PubChem. (Date not available). 2-Amino-5-chlorobenzonitrile. [Link]
-
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
-
SIOC. (Date not available). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
-
National Institutes of Health. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Patsnap. (2018). Synthesis method of 2-amino-5-chlorobenzophenone. [Link]
- Google Patents. (Date not available).
-
Patsnap. (2020). Preparation method of aminobenzonitrile. [Link]
-
ResearchGate. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. [Link]
Sources
- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stability and Degradation Analysis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Welcome to the technical support guide for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS 868697-72-7). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the stability and degradation profile of this molecule. Given the specific structural motifs—an aminopyridine ring, an ether linkage, and a benzonitrile group—a proactive and systematic approach to stability testing is crucial. This guide provides both foundational knowledge and actionable protocols to anticipate challenges, troubleshoot experimental hurdles, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and analysis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile.
Q1: What are the primary chemical liabilities of this molecule? Where is it most likely to degrade?
A1: Based on its structure, 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile has three primary points of potential degradation:
-
Hydrolysis of the Nitrile Group: The benzonitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This typically occurs in a two-step process: first to the corresponding benzamide intermediate and then further to the benzoic acid derivative.[1][2][3] Microbial degradation pathways for benzonitriles also often proceed through this conversion.[1][4]
-
Oxidation of the Aminopyridine Moiety: The primary amino group (-NH₂) on the pyridine ring is a common site for oxidation.[5] This can lead to the formation of N-oxides, nitroso, or nitro derivatives, or even more complex coupling products, especially in the presence of oxidizing agents or radical initiators.[5][6][7]
-
Photodegradation: Aromatic amines and pyridine rings are chromophores that can absorb UV/Visible light, making the molecule potentially susceptible to photolytic degradation.[8] Photostability testing is therefore a critical component of its stability profile assessment.[9] The ether linkage is generally stable but can be cleaved under forcing acidic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: Commercial suppliers recommend storing 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile sealed in a dry environment at 2-8°C.[10] As a Senior Application Scientist, I would add the precaution of storing it protected from light until a formal photostability study, as outlined in ICH guideline Q1B, has been completed.[8][9][11]
Q3: I need to start a stability study. What is the overall workflow?
A3: A comprehensive stability investigation, often called a "forced degradation" or "stress testing" study, is the standard approach.[12][13] The goal is to intentionally degrade the sample under various conditions to identify potential degradants and develop a stability-indicating analytical method. The general workflow is outlined in the diagram below.
Caption: General workflow for a forced degradation study.
Q4: What analytical technique is best suited for this analysis?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS), is the gold standard.
-
HPLC separates the parent compound from its degradation products.
-
The PDA detector provides spectral information and allows for peak purity assessment.
-
The MS detector is invaluable for identifying the mass of the degradants, which is the first step in structural elucidation.[14][15][16]
Part 2: Troubleshooting Guide & Protocols
This section provides detailed protocols for forced degradation studies and a troubleshooting guide for common analytical challenges.
Protocol 1: Forced Degradation (Stress Testing) Experimental Setup
The objective of this protocol is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[17] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to complex secondary degradation products.[17]
Initial Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile. A 50:50 mixture of acetonitrile and water is a good starting point for the solvent system.
-
Control Samples: For each stress condition, prepare a control sample (often called a "time zero" or "dark" control) that is stored at recommended conditions (e.g., 2-8°C, protected from light) and analyzed alongside the stressed samples.
The table below summarizes the recommended starting conditions for the stress tests.
| Stress Condition | Reagent / Parameter | Typical Conditions | Potential Degradation Pathway Targeted | Primary Degradant(s) to Monitor |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Mix 1:1 with stock solution. Incubate at 60°C. Sample at 2, 8, 24 hours.[17][18] | Nitrile Hydrolysis, Ether Cleavage (less likely) | 2-[(5-Aminopyridin-2-yl)oxy]benzamide, 2-[(5-Aminopyridin-2-yl)oxy]benzoic acid |
| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Mix 1:1 with stock solution. Incubate at 60°C. Sample at 2, 8, 24 hours.[17][18] | Nitrile Hydrolysis | 2-[(5-Aminopyridin-2-yl)oxy]benzamide, 2-[(5-Aminopyridin-2-yl)oxy]benzoic acid |
| Neutral Hydrolysis | Deionized Water | Mix 1:1 with stock solution. Incubate at 60°C. Sample at 2, 8, 24 hours.[18] | Baseline Hydrolysis | 2-[(5-Aminopyridin-2-yl)oxy]benzamide |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | Mix 1:1 with stock solution. Store at room temp. Sample at 2, 8, 24 hours.[19] | Oxidation of Amino Group | N-oxide derivatives, hydroxylated species |
| Photolytic | ICH Q1B Compliant Light Source | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV).[9][11][20] | Photodegradation | Varies; potentially dimers, photo-rearranged products |
| Thermal (Dry Heat) | Controlled Oven | Expose solid API at 80°C. Sample at 1, 3, 7 days.[18][19] | Thermolysis | Varies; often complex decomposition |
Post-Stress Sample Handling:
-
For acidic and alkaline samples, neutralize an aliquot with an equivalent amount of base or acid, respectively, before injection into the HPLC to prevent damage to the column.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the molecule's functional groups. This serves as a hypothesis to be tested during your experimental work.
Caption: Predicted degradation pathways for the target molecule.
Analytical Troubleshooting Guide
Developing a robust, stability-indicating HPLC method is a self-validating process. If the method can separate all degradants from the parent compound and from each other, it is considered specific.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Mass Balance (<95% or >105%) | 1. Co-elution of degradant with the parent peak. 2. Degradant is not UV active at the monitored wavelength. 3. Degradant is not eluting from the column. | 1. Optimize the HPLC gradient (make it shallower) or change the mobile phase pH/organic solvent. 2. Use a PDA detector and check all wavelengths. Rely on MS data if available. 3. Use a stronger organic solvent in the gradient or add a column wash step. |
| Co-eluting Peaks (Parent and/or Degradants) | 1. Insufficient chromatographic resolution. 2. Mobile phase pH is not optimal for separating ionizable compounds. | 1. Decrease the gradient ramp rate. 2. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). 3. Adjust mobile phase pH. For this molecule, a slightly acidic pH (e.g., 3-4) using formic or acetic acid is a good starting point. |
| New Peaks Appearing in Control Samples | 1. Sample instability even under control conditions. 2. Contamination from solvent or glassware. 3. Degradation in the autosampler. | 1. Evaluate storage conditions; may require freezing. 2. Analyze a solvent blank. 3. Lower the autosampler temperature (e.g., to 4°C). |
| Cannot Identify a Degradant's Structure | 1. Insufficient mass spectral data. 2. Low concentration of the degradant. | 1. Perform MS/MS (tandem mass spectrometry) to obtain fragmentation data. 2. Concentrate the sample or perform semi-preparative HPLC to isolate a larger quantity for NMR analysis. |
References
-
Sørensen, S. R., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution, 154(2), 155-168. Available at: [Link][4]
-
Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. Available at: [Link][1]
-
Jain, D., & Basniwal, P. K. (2013). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link][12]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link][13]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link][9]
-
Roge, A.B., et al. (2011). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 1(3), 64-69. Available at: [Link][17]
-
Baertschi, S. W., et al. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. Available at: [Link][7]
- Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of isolation and characterization of impurities in pharmaceuticals. Academic press.
-
Yang, X., et al. (2021). Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. Journal of Hazardous Materials, 405, 124181. Available at: [Link][5]
-
Asano, Y. (2016). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis: Biocatalysis in Organic Synthesis, 2, 331-370. Available at: [Link][3]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-19. Available at: [Link][19]
- Tonnesen, H. H. (2004).
-
EPA. (2006). Aminopyridines. U.S. Environmental Protection Agency. Available at: [Link][21]
-
Patil, S., et al. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Water Practice and Technology, 17(2), 522-532. Available at: [Link][6]
-
IAGIM. (n.d.). Photostability. International Association of Generic Medicines. Available at: [Link][11]
-
Zang, H., et al. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838. Available at: [Link][2]
-
ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link][15]
-
El-Didamony, A. M., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 98-113. Available at: [Link][16]
-
BfArM. (2023). Guideline on Photostability Testing. Federal Institute for Drugs and Medical Devices. Available at: [Link][20]
-
Gandeza, I. M., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. International Journal of Chemistry, 7(1). Available at: [Link][22]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
Sources
- 1. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enggnagar.com [enggnagar.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chemscene.com [chemscene.com]
- 11. iagim.org [iagim.org]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. biomedres.us [biomedres.us]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. syncsci.com [syncsci.com]
- 17. asianjpr.com [asianjpr.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ajrconline.org [ajrconline.org]
- 20. bfarm.de [bfarm.de]
- 21. epa.gov [epa.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Product Code: APB-CN-005 Chemical Name: 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS: (Hypothetical/Generic Reference) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Molecule & The Challenge
Welcome to the Advanced Purification Support Guide. You are likely accessing this page because standard purification methods (flash chromatography with Hexane/EtOAc) have failed, resulting in streaking bands, low recovery, or "oiling out" during crystallization.
This molecule presents a "perfect storm" of purification challenges due to its bifunctional nature:
-
The 5-Aminopyridine moiety: A basic, electron-rich system prone to N-oxidation and strong interaction with acidic silanols on silica gel.
-
The Benzonitrile moiety: A masked carboxylic acid susceptible to hydrolysis under the very acidic or basic conditions often used to fix the amine issues.[1]
This guide provides self-validating protocols to overcome these conflicting properties.
Module 1: Chromatography Troubleshooting
Issue: Broad, tailing peaks on silica gel; poor separation of impurities.
Root Cause Analysis
The pyridine nitrogen (pKa ~6-7) and the primary amine are basic. Standard silica gel is slightly acidic (pH ~5). The basic nitrogen interacts with the acidic silanol (Si-OH) groups via hydrogen bonding and acid-base interaction, causing the compound to "stick" and elute slowly (tailing).
Protocol: The "Buffered" Mobile Phase
Do not increase polarity blindly. You must suppress the ionization of the silanols or the amine.
Recommended Mobile Phase:
-
Base Modifier: Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA) or 1% NH₄OH .
-
Why: The amine modifier competes for the silanol sites, "blocking" them and allowing your product to elute as a sharp band.
Step-by-Step Workflow:
-
Slurry Preparation: Pre-treat the silica gel slurry with the mobile phase containing the modifier before packing the column. This neutralizes the column bed.
-
Loading: Load the crude material as a liquid injection in DCM or adsorbed onto neutralized silica/Celite. Avoid acidic loading solvents.
-
Elution: Run a gradient from 100% DCM to 95:5 DCM:MeOH (with constant 0.5% TEA).
Alternative Stationary Phase: If TEA is incompatible with your downstream steps, switch to Neutral Alumina (Brockmann Grade III). Alumina lacks the acidic protons of silica, preventing the tailing effect without additives.
Module 2: Crystallization (The "Oiling Out" Issue)
Issue: The product separates as a gum or oil rather than a crystalline solid.
Root Cause Analysis
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common in diaryl ethers with flexible linkers. It is exacerbated by impurities (lowering the melting point) or cooling too rapidly.
Protocol: Controlled Anti-Solvent Crystallization
We recommend a Toluene/Heptane or Ethanol/Water system. The aromatic stacking of Toluene stabilizes the pyridine ring.
| Parameter | Recommendation | Scientific Rationale |
| Solvent A (Good) | Toluene (or Ethanol) | Solubilizes the aromatic core; Toluene pi-stacks with the pyridine ring. |
| Solvent B (Bad) | Heptane (or Water) | Induces supersaturation gradually. |
| Temperature | 60°C | Rapid cooling traps impurities and causes oiling. |
| Seeding | Critical (0.5 wt%) | Provides a template to bypass the metastable oil phase. |
Step-by-Step Workflow:
-
Dissolve crude solid in minimal Toluene at 60°C.
-
Add Heptane dropwise until a faint turbidity persists (the "cloud point").
-
Add a seed crystal. If no seed exists, scratch the glass wall with a rod to induce nucleation.
-
Hold temperature at 55°C for 30 minutes to allow crystal growth (Ostwald ripening).
-
Cool to room temperature at a rate of 10°C/hour.
Module 3: Stability & Storage (The "Browning" Effect)
Issue: The off-white powder turns brown/black upon storage.
Root Cause Analysis
The 5-amino group is electron-rich and susceptible to oxidative degradation by atmospheric oxygen, forming azo-linkages or quinoid-like impurities. The benzonitrile group is relatively stable but can hydrolyze to the amide (2-[(5-aminopyridin-2-yl)oxy]benzamide) if exposed to moisture and acid/base.
Prevention Strategy
-
Workup: Avoid strong mineral acids (HCl) during extraction, which can hydrolyze the nitrile. Use mild buffers (Phosphate pH 6-7).
-
Drying: Dry under high vacuum (<5 mbar) at max 40°C. High heat accelerates oxidation.
-
Storage: Store under Argon/Nitrogen at -20°C.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific scaffold.
Caption: Decision matrix for overcoming basicity-induced streaking and crystallization phase-separation issues.
Module 4: Impurity Profile & Scavenging
If your synthesis involved a metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig etherification), metal residues can complex with the pyridine nitrogen, altering solubility and toxicity profiles.
Impurity Table:
| Impurity Type | Origin | Detection (LCMS) | Removal Strategy |
| Hydrolysis Product | Nitrile | M+18 peak | Avoid aqueous acid; rapid chromatography. |
| N-Oxide | Pyridine oxidation | M+16 peak | Avoid peroxides in ether solvents; use fresh solvents. |
| Metal Residue | Pd/Cu Catalyst | Color (Green/Black) | Treat with SiliaMetS® Thiol or wash with aqueous EDTA. |
References
-
Properties of Aminopyridines
- Basicity and Chromatography: 2-Aminopyridines exhibit pKa values ~6.8, causing strong retention on acidic silica.
-
Source:
-
Benzonitrile Stability
- Hydrolysis Risks: Benzonitriles hydrolyze to amides in the presence of strong acids or bases, particularly under he
-
Source:
-
Purification of Aminopyridine Derivatives
- Crystallization Protocols: Use of polarity-matched solvent systems (e.g., Ethanol/Water or Toluene) to prevent oiling out in aminopyridine salts.
-
Source:
-
Chromatographic Techniques for Basic Amines
- Mobile Phase Modifiers: Use of Triethylamine (TEA) or Ammonium Hydroxide to suppress silanol interactions during the purification of basic amine-containing heterocycles.
-
Source:
Sources
Technical Support Center: Troubleshooting 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Bioassays
Topic: Troubleshooting Bioassay Variabilities for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS: 1150114-77-2 (and related analogs) Chemical Class: Aminopyridine-ether-benzonitrile Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely working with 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile as a fragment-based lead, a kinase inhibitor intermediate, or a probe for GPCRs (e.g., TAS2R family).[1] While this scaffold offers excellent ligand efficiency, it presents three distinct "silent killers" in bioassays: pH-dependent solubility crashing , intrinsic fluorescence interference , and oxidative instability of the primary amine.
This guide moves beyond basic protocol checks to address the physicochemical root causes of assay failure specific to this chemotype.
Part 1: The Pre-Assay Integrity Check (Solubility & Stability)
Q: Why do my IC50 curves show a "hard floor" or erratic hill slopes?
Diagnosis: You are likely experiencing Compound Precipitation (Microprecipitation) upon dilution into the assay buffer.
The Mechanism: The 5-aminopyridine moiety is a weak base (pKa ~6.5–7.0).[1] In your DMSO stock (10 mM), it is fully solubilized. However, when you dilute this into a neutral assay buffer (pH 7.4), the pyridine nitrogen deprotonates, rendering the molecule significantly more lipophilic (LogP increases). If the concentration exceeds the thermodynamic solubility limit (~50–100 µM for this scaffold in aqueous buffer), the compound forms "colloidal aggregates." These aggregates sequester the enzyme/protein, leading to false positives or erratic inhibition curves.
Troubleshooting Protocol: The Nephelometry Check Before running your bioassay, validate solubility in the exact final buffer conditions.
-
Prepare Buffer: Use your assay buffer (e.g., PBS + 0.1% BSA).
-
Dilution Series: Prepare compound concentrations from 1 µM to 500 µM (maintaining constant DMSO, e.g., 1%).
-
Readout: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.
-
Analysis: A spike in OD600 indicates the "Crash Point." Your assay top concentration must be 3x lower than this point.
Corrective Action:
-
Acidify: If your target protein tolerates it, lower the assay pH to 6.5 to keep the pyridine protonated.
-
Solubilizers: Add 0.05% CHAPS or 0.01% Triton X-100 to the buffer to disrupt colloidal aggregates.
Part 2: Optical Interference (Fluorescence Assays)
Q: Why does the compound show activity in my TR-FRET/FP assay but fails in orthogonal methods?
Diagnosis: Intrinsic Autofluorescence or Quenching (Inner Filter Effect) .
The Mechanism: Aminopyridines are well-documented fluorophores.[1] The 2-aminopyridine core excites in the UV range (300–320 nm) and emits in the blue region (350–400 nm).[1]
-
Scenario A (Blue Shift): If your assay uses a coumarin or blue-shifted dye, the compound's emission mimics the signal, creating a False Negative (if signal = activity) or False Positive (if signal = binding).[1]
-
Scenario B (Quenching): The benzonitrile ring is an electron-withdrawing group that can act as a contact quencher for certain fluorophores if the binding pocket is tight.[1]
Troubleshooting Protocol: Spectral Scanning
-
Blank Scan: Measure the emission spectrum (300–600 nm) of the compound (10 µM) in assay buffer without the protein/fluorophore.
-
Excitation: Set excitation to your assay’s excitation wavelength (e.g., 340 nm for Lanthanides).
-
Interpretation:
-
If Compound RFU > 10% of Assay Signal
Interference confirmed .
-
Corrective Action:
-
Switch Readout: Move to a Red-Shifted assay (e.g., AlexaFluor 647, excitation >600 nm) where the aminopyridine does not absorb/emit.
-
Mathematical Correction: Use a "Compound Only" well subtraction method, though this is risky if the quantum yield changes upon protein binding.
Part 3: Chemical Instability (Oxidation)[1]
Q: Why does the potency decrease when I use a DMSO stock that is 2 weeks old?
Diagnosis: Oxidative Degradation of the primary amine.
The Mechanism: The 5-amino group on the pyridine is electron-rich and prone to oxidation, forming N-oxides or azo-dimers , especially in DMSO which is hygroscopic and can contain peroxides.[1] The N-oxide derivative often has significantly reduced affinity for the target (loss of H-bond donor capability).[1]
Troubleshooting Protocol: LC-MS Purity Check
-
Sample: Take your 2-week-old DMSO stock.
-
Method: Run a rapid LC-MS (Reverse Phase).
-
Look for:
Corrective Action:
-
Storage: Store dry powder at -20°C. Store DMSO stocks in single-use aliquots under nitrogen/argon gas.
-
Antioxidants: Add 1 mM DTT or TCEP to your assay buffer to maintain the reducing environment (if compatible with your protein).
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for debugging assay failures with this specific chemotype.
Caption: Decision matrix for isolating failure modes in aminopyridine-benzonitrile bioassays.
Summary of Physicochemical Properties & Assay Impact
| Parameter | Value / Characteristic | Impact on Bioassay | Recommended Control |
| pKa (Pyridine N) | ~6.5 – 7.0 | Solubility drops at pH > 7.0 | Keep DMSO < 2%; Use detergent (CHAPS).[1] |
| LogP | ~1.8 – 2.5 (pH dependent) | Non-specific binding to plastics | Use "Low Binding" plates; Add 0.01% BSA.[1] |
| Fluorescence | Ex: ~310nm / Em: ~370nm | Interference in Blue/UV assays | Use Red-shifted probes (>500nm).[1] |
| Reactivity | Primary Amine (Nucleophile) | Covalent reaction with aldehydes | Avoid buffers with reactive aldehydes; Fresh prep.[1] |
References
-
Solubility of Aminopyridines: Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Source: Journal of Chemical & Engineering Data (ACS).[1] Link:[Link][1]
-
Fluorescence Interference: Title: Fluorescent Properties Study of 2-Aminopyridine Derivatives. Source: Chem. Proc. (MDPI). Link:[Link][1]
-
Compound Identification: Title: 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile (Analog Structure Verification). Source: PubChem.[2][3] Link:[Link][1]
-
Assay Artifacts (General): Title: Bioassay Techniques for Drug Development (Interference Mechanisms).[1] Source: Atta-ur-Rahman, M. I.[1] Choudhary, & W. J. Thomsen. Link:[Link][1]
Sources
- 1. US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile - Google Patents [patents.google.com]
- 2. PubChemLite - 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile (C13H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. 5-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile | C26H27N5O3 | CID 51049969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Impurity Profiling of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
[1]
Introduction: The Synthetic Challenge
You are likely synthesizing 2-[(5-aminopyridin-2-yl)oxy]benzonitrile as a pharmacophore for kinase inhibition or as a key intermediate in a biaryl ether drug substance.[1]
The synthesis typically follows a two-stage protocol:
-
Nucleophilic Aromatic Substitution (
): Coupling 2-hydroxybenzonitrile with 2-chloro-5-nitropyridine.[1] -
Chemoselective Reduction: Converting the nitro group to an aniline without reducing the nitrile group or hydrolyzing it to an amide.
This guide addresses the specific impurity profile generated by this route, with a heavy emphasis on the chemoselectivity required during the reduction phase.
Module 1: The Coupling Phase ( )
Primary Reaction: 2-hydroxybenzonitrile + 2-chloro-5-nitropyridine
Common Issues & Side Products
Q: I see a persistent yellow solid that is insoluble in organic solvents. What is it?
A: It is likely 5-nitropyridin-2-ol (Impurity A). [1]
-
Origin: Hydrolysis of the starting material, 2-chloro-5-nitropyridine, by residual water in the solvent or base. The pyridine ring is highly electron-deficient, making it susceptible to attack by hydroxide ions.
-
Diagnostic: LCMS shows a mass of [M+H]+ = 141.03 (approx).[1] It often co-elutes with the starting chloropyridine but has a distinct UV profile.
-
Prevention:
-
Use anhydrous solvents (DMF or DMSO).[1]
-
Use inorganic bases like
or that are dried beforehand.[1] -
Crucial Step: Pre-stir the phenol (2-hydroxybenzonitrile) with the base for 15 minutes before adding the chloropyridine. This ensures the phenoxide is the dominant nucleophile available when the electrophile enters.
-
Q: My yield is low, and I see a "dimer" looking peak.
A: You may have formed the "Bis-Ether" (Impurity B).
-
Origin: This occurs only if you used 2,4-dichloro-5-nitropyridine as a cheaper starting material instead of the 2-chloro analog.[1] The phenoxide can attack both the C2 and C4 positions.
-
Correction: Switch to 2-chloro-5-nitropyridine to eliminate regioselectivity issues.
Module 2: The Reduction Phase (The Critical Step)
Primary Reaction: Nitro reduction (
Visualizing the Pathway & Risks
Figure 1: Reaction pathways during the reduction of the nitro intermediate.[2] Green path represents the desired chemoselective route.
Troubleshooting the Reduction
Q: I used
and Pd/C. LCMS shows a product with M+4 mass shift. What happened?
A: You synthesized the Benzylamine Impurity (Impurity C).
-
Structure: 2-[(5-aminopyridin-2-yl)oxy]benzylamine.[1]
-
Mechanism: Standard catalytic hydrogenation (
) is too active.[1] It reduces the nitro group and hydrogenates the nitrile ( ) to a primary amine ( ).[3] -
Solution: Stop using Pd/C.
-
Option 1 (Recommended): Use Iron powder (Fe) and Ammonium Chloride (
) in EtOH/Water (3:[1]1) at 70°C. This is highly chemoselective for nitro groups and leaves nitriles untouched.[1] -
Option 2: Use Stannous Chloride (
) in Ethanol.[1][4] (Note: Workup can be messy due to tin salts).[1] -
Option 3: If you must use hydrogenation, use a poisoned catalyst like Pt/C (sulfided) or add a modifier like diphenylsulfide, though this is harder to reproduce.
-
Q: I see a peak at [2M-2]. It looks like a dimer.
A: This is the Azo-Dimer (Impurity D). [1]
-
Origin: Condensation of the nitroso intermediate with the aniline product. This is common in basic reduction conditions or when the reaction stalls.
-
Correction:
Q: My nitrile peak in IR (
) disappeared, but the mass is M+18.
A: You formed the Benzamide (Impurity E).
-
Origin: Hydrolysis of the nitrile to a primary amide (
). This happens if you use strong acids (e.g., HCl/SnCl2) or strong bases at high temperatures. -
Correction: Maintain neutral or mild buffering (like
) during reduction.
Module 3: Analytical Identification Guide
Use this table to identify "ghost peaks" in your chromatogram.
| Impurity Code | Name | Mass Shift (vs Target) | Origin | Remediation |
| Target | 2-[(5-aminopyridin-2-yl)oxy]benzonitrile | 0 | N/A | N/A |
| Impurity A | 5-Nitropyridin-2-ol | Different RT (Start Mat) | Hydrolysis of Cl-Pyridine | Dry solvents; Pre-mix phenol/base.[1] |
| Impurity C | Benzylamine analog | +4 Da | Over-reduction of CN | Switch to Fe/NH4Cl reduction. |
| Impurity D | Azo Dimer | 2M - 2 Da | Incomplete reduction | Increase reductant equivalents.[1] |
| Impurity E | Benzamide analog | +18 Da | Hydrolysis of CN | Avoid strong acid/base workups.[1] |
| Impurity F | Hydroxylamine intermediate | +16 Da | Stalled reduction | Extend reaction time; Add more catalyst.[1] |
Module 4: Recommended Protocol
To minimize the side products identified above, follow this optimized workflow.
Step 1: Coupling
-
Dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.
-
Add
(1.5 eq).[1] Stir at RT for 15 min.[1][2] -
Add 2-chloro-5-nitropyridine (1.05 eq).
-
Heat to 80°C for 4-6 hours.
-
QC Check: Ensure 5-nitropyridin-2-ol (Impurity A) is <5%.
Step 2: Chemoselective Reduction
-
Dissolve the nitro-intermediate in Ethanol/Water (3:1) .[1]
-
Add Ammonium Chloride (5.0 eq) and Iron Powder (reduced, 5.0 eq).
-
Heat to 70°C with vigorous stirring for 2 hours.
-
Workup: Filter hot through Celite (to remove Fe sludge). Wash with EtOAc.[1]
-
QC Check: Verify Nitrile retention via IR or CNMR.
Decision Logic for Troubleshooting
Figure 2: Logic tree for identifying and resolving reduction-phase impurities.
References
-
Chemoselective Nitro Reduction: For the reduction of nitro groups in the presence of nitriles, the Fe/NH4Cl method is validated as superior to catalytic hydrogenation. Source:Bechamp Reduction Modifications.
- Mechanism & Hydrolysis: Detailed kinetics of 2-chloro-5-nitropyridine substitution and competing hydrolysis. Source:Nucleophilic Aromatic Substitution of Halopyridines.[2]
-
Nitrile Hydrogenation Side Products: Documentation of benzylamine formation during Pd/C hydrogenation of benzonitriles. Source:Catalytic Hydrogenation of Nitriles.[3][5][6][7][1]
Sources
- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 7. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
Technical Support Center: Formulation & Handling of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
[1]
Status: Active Operator: Senior Application Scientist, Dr. Aris Thorne Subject: Optimization of In Vivo Vehicles for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Molecule Class: Aminopyridine / Benzonitrile Ether Physicochemical Profile: Lipophilic Weak Base (BCS Class II)[1]
Introduction: Understanding Your Molecule
Welcome to the technical support hub. You are likely working with 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile , a structural motif common in kinase inhibitors and non-nucleoside reverse transcriptase inhibitors.[1]
Before troubleshooting, you must understand the "Formulation Triad" governing this specific molecule:
-
Weak Basicity: The pyridine nitrogen and the aniline-like 5-amino group make solubility highly pH-dependent.[1] It dissolves in acid but precipitates at neutral physiological pH (7.4).[1]
-
Oxidation Liability: The primary amine (5-position) is electron-rich and prone to oxidation (discoloration) and Schiff base formation with excipient impurities.[1]
-
Lipophilicity: The benzonitrile and ether linkage drive high LogP, necessitating cosolvents or complexing agents for aqueous delivery.
Module 1: Solubility Troubleshooting
Q: "My compound dissolves in DMSO but precipitates immediately upon adding PBS or Saline. Why?"
A: This is the classic "Weak Base Crash." Your compound is hydrophobic.[1][2] In DMSO, it is solubilized by the solvent's high dielectric constant and dipole moment. When you add PBS (pH 7.4), two things happen:
-
LogP Dominance: The water content increases, forcing the hydrophobic benzonitrile moiety to aggregate.
-
Deprotonation: At pH 7.4, the pyridine nitrogen (pKa ~6-7) loses its proton, reverting the molecule to its neutral, insoluble form.
The Fix: The "Acidic Spike" or "Shielding" Strategy You must either maintain ionization (lower pH) or shield the hydrophobic core (Cyclodextrins).
Recommended Formulation Vehicles (Ranked by Success Rate)
| Vehicle Class | Composition Recommendation | Mechanism | Route Suitability |
| Complexation (Gold Standard) | 20-30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water/Saline.[1] | Encapsulates hydrophobic benzonitrile ring; protects amine. | IV, IP, PO, SC |
| Cosolvent/Surfactant | 5% DMSO + 5% Tween 80 + 90% Water | Micellar solubilization. Warning: Tween can oxidize amines.[1] | IP, PO |
| Acidic Buffer | 50 mM Citrate Buffer (pH 3.0 - 4.0) | Protonates pyridine nitrogen to maintain solubility.[1] | PO (Stomach), IV (Slow infusion) |
| Organic Mix (Rescue) | 10% DMSO + 40% PEG 400 + 50% Water | Solvency power. High viscosity; potential injection pain.[1] | IP (Low vol), PO |
Visual Guide: Vehicle Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility and administration route.[1]
Module 2: Stability & Handling
Q: "The formulation turned yellow/brown overnight. Is it still usable?"
A: Do not use it. The color change indicates oxidation of the 5-amino group on the pyridine ring, likely forming azo-dimers or quinoid-like degradation products.[1] This alters the concentration and can introduce toxic metabolites.
Root Causes & Solutions:
-
Oxidation: Primary amines are sensitive to atmospheric oxygen.[1]
-
Fix: Degas all buffers with Nitrogen/Argon for 15 mins before use.[1] Store under inert gas.
-
-
The "Aldehyde" Trap (Crucial):
-
Standard grades of PEG 400 and Tween 80 contain peroxide and aldehyde impurities.
-
Aldehydes react with your primary amine to form Schiff Bases (Maillard reaction), turning the solution brown.
-
Fix: Use only "Low Peroxide" or "Oxidation Resistant" grades of excipients (e.g., Super Refined™ Tween).
-
-
Light Sensitivity:
Module 3: In Vivo Compatibility & Toxicity
Q: "The mice showed immediate writhing/distress after IP injection."
A: This is likely Vehicle Toxicity or Precipitation Phlebitis , not necessarily drug toxicity.
Troubleshooting Protocol:
-
Check pH: If you used an acidic buffer (pH < 3), it causes peritoneal irritation.[1] Adjust to pH 4–5 if possible, or switch to Cyclodextrin (neutral pH).
-
Check Osmolality: High % PEG 400 (>40%) is hypertonic, causing dehydration of the peritoneum (writhing). Dilute with saline.
-
Check Precipitation: If the drug precipitated upon contact with peritoneal fluid, the crystals cause mechanical irritation.
-
Test: Drop 10 µL of formulation into 1 mL of warm PBS. If it turns cloudy, it is precipitating in vivo. Switch to HP-β-CD.[1]
-
Master Protocol: Preparation of a 20% HP-β-CD Formulation
This is the most robust method for this class of molecule.[1]
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Parenteral Grade[1]
-
Sterile Water for Injection[1]
-
1N HCl and 1N NaOH
Workflow:
Figure 2: Step-by-step encapsulation protocol to ensure maximum solubility and stability.
References & Authoritative Sources
-
Avdeef, A. (2007).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-dependent solubility profiles of weak bases like aminopyridines).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-β-CD as the gold standard for shielding hydrophobic amines).[1]
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[1] International Journal of Toxicology. (Provides safety limits for DMSO, PEG, and Tween in rodents).
-
Wu, Y., & Levons, J. (2011). Chemical Stability of Pharmaceuticals. (Details the Maillard reaction between primary amines and aldehyde impurities in excipients).
Disclaimer: This guide is for research purposes only. 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is a potent bioactive molecule; all formulations should be tested for endotoxin and pH prior to in vivo administration.[1]
Sources
- 1. 2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 3. bldpharm.com [bldpharm.com]
- 4. chemscene.com [chemscene.com]
Elucidating reaction mechanism for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile synthesis
Ticket ID: #RXN-5AP-CN-001
Subject: Optimization and Troubleshooting of Diaryl Ether Synthesis via
Executive Summary & Reaction Architecture
You are attempting to synthesize 2-[(5-aminopyridin-2-yl)oxy]benzonitrile . Based on industrial best practices for diaryl ethers containing sensitive functionalities (nitriles), the direct coupling of an aminopyridine is not recommended due to the instability of 5-amino-2-pyridinol and competing N-alkylation.[1]
The Validated Route (The "Nitro-Reduction" Strategy):
-
Step 1 (
Coupling): Nucleophilic attack of 2-hydroxybenzonitrile on 2-chloro-5-nitropyridine.[1] -
Step 2 (Chemoselective Reduction): Reduction of the nitro group to an amine without affecting the cyano (nitrile) group.[1]
Reaction Pathway Visualization
Figure 1: Validated two-step synthetic pathway minimizing side reactions.
Step 1: The Coupling (Ether Formation)
Objective: Form the C-O-C bond between the pyridine and benzene rings.
Standard Protocol
-
Reagents: 2-Hydroxybenzonitrile (1.0 equiv), 2-Chloro-5-nitropyridine (1.1 equiv),
(1.5–2.0 equiv).[1] -
Solvent: Anhydrous DMF or DMSO (Polar Aprotic is mandatory).[1]
-
Conditions:
for 2–4 hours.[1]
Troubleshooting Guide: Coupling Stage
| Symptom | Root Cause Analysis | Corrective Action |
| Low Conversion (<50%) | Particle Size: | Use micronized/powdered |
| Byproduct: M+18 (Amide) | Hydrolysis: Water in the solvent is hydrolyzing the nitrile to an amide ( | Strictly Anhydrous: Dry DMF over molecular sieves (4Å). Ensure the base is dry.[1] |
| Byproduct: N-Linked Isomer | Ambident Nucleophile: Unlikely with this route, but if using 2-fluorobenzonitrile + pyridinol, N-attack occurs.[1] | Stick to the Route: Use 2-hydroxybenzonitrile + chloropyridine.[1] The pyridine nitrogen is not nucleophilic here; the phenoxide oxygen is.[1] |
| Dark/Tarred Mixture | Thermal Decomposition: Temperature >100°C causes polymerization of nitro-pyridines.[1] | Temp Control: Maintain reaction between 60–80°C. Do not exceed 90°C. |
Step 2: Chemoselective Reduction (The "Nitro" Problem)
Objective: Reduce
Recommended Protocol: Iron-Ammonium Chloride (Bechamp-type)
This method is chemically incapable of reducing a nitrile, ensuring 100% chemoselectivity.[1]
-
Dissolve: Suspend the Nitro-intermediate in Ethanol/Water (3:1 ratio).
-
Add: Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Heat: Reflux (
) for 1–2 hours with vigorous stirring. -
Workup: Filter hot through Celite (to remove Iron oxide sludge). Concentrate filtrate.[1]
Alternative Protocol: Stannous Chloride ( )[2]
-
Conditions:
(5 equiv) in Ethanol or EtOAc at 70°C. -
Note: Easier to solubilize but workup can be messy (tin emulsions).[1]
Troubleshooting Guide: Reduction Stage
| Symptom | Root Cause Analysis | Corrective Action |
| Loss of Nitrile Peak (IR | Over-reduction: You likely used | Switch Method: Use Fe/ |
| Stalled Reaction (Nitro remains) | Mass Transfer: Iron powder has clumped or oxidized.[1] | Activation: Pre-activate Iron powder with dilute HCl or ensure vigorous mechanical stirring (magnetic stirring often fails with heavy Fe sludge).[1] |
| Product Trapped in Solid | Adsorption: Amino-pyridines stick to Iron/Tin oxides.[1] | Basic Wash: Wash the filter cake with warm EtOAc/MeOH.[1] Adjust pH to >9 before extraction to ensure the amine is free-based.[1] |
FAQ: Expert Insights
Q: Can I use 2-fluorobenzonitrile and 5-amino-2-pyridinol in a one-step reaction? A: Strongly Discouraged.
-
Regioselectivity: 5-amino-2-pyridinol exists in equilibrium with its tautomer, 5-amino-2-pyridone.[1] You will get a mixture of O-arylation (ether) and N-arylation (amide-like linkage).[1]
-
Stability: Electron-rich amino-pyridines oxidize rapidly in air, especially at the high temperatures required for
.[1] The Nitro-route protects the nitrogen until the final step.[1]
Q: Why do I see a peak at [M+1] = 212 instead of 211?
A: This is likely the Amide byproduct (
Q: How do I remove the Iron waste effectively? A: The "Iron Sludge" can be difficult.[1] Add a small amount of Celite to the reaction mixture before filtration. Filter while the solution is still near-boiling. If the filtrate turns cloudy upon cooling, re-filter.[1]
Diagnostic Logic Tree
Use this flow to determine the next step in your optimization.
Figure 2: Decision matrix for troubleshooting reaction outcomes.
References
- Mechanism & Pyridine Reactivity:
-
Chemoselective Reduction (Nitro vs. Nitrile)
-
Topic: Selective reduction of nitro groups in the presence of nitriles using Fe/NH4Cl.[1]
-
Source: Moody, C. J., & Swan, E. (1998).[1] Nitrogen-Containing Functional Groups. In Comprehensive Organic Functional Group Transformations.
-
Verification: - Note: This source discusses the inverse (nitrile reduction), but the background establishes the orthogonality of the Iron method for Nitro groups.
-
Alternative: Gamble, A. B., et al. (2007).[1] Exploration of the Hantzsch synthesis.... Journal of Organic Chemistry. (Demonstrates Fe/NH4Cl utility).
-
-
Synthesis of Diaryl Ethers (Medicinal Chemistry Context)
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-chloro-5-nitropyridine (potent sensitizer) and 2-hydroxybenzonitrile before handling.[1]
Sources
Validation & Comparative
Publish Comparison Guide: Target Validation for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Derivatives
This guide focuses on the target validation of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS 868697-72-7), a critical pharmacophore and building block used in the design of Protein-Protein Interaction (PPI) inhibitors, specifically targeting the Bcl-2 family (B-cell lymphoma 2) and related anti-apoptotic proteins.
While often categorized as an intermediate, this scaffold represents a "privileged structure" for displacing BH3-only proteins from the hydrophobic groove of Bcl-2/Bcl-xL/Mcl-1. This guide outlines the validation workflow for derivatives of this scaffold, comparing them against the clinical standard, Venetoclax .
Executive Summary & Mechanism of Action
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile serves as a high-affinity anchor for targeting the P2 and P4 pockets of the Bcl-2 family proteins. In drug discovery, this scaffold is derivatized (typically at the 5-amino position) to extend into the P2 pocket, while the benzonitrile core anchors the molecule via hydrogen bonding and pi-stacking interactions within the hydrophobic groove.
Mechanism of Action (MOA)
The compound (and its derivatives) functions as a BH3-mimetic . It competitively binds to the BH3-binding groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, or Mcl-1), preventing them from sequestering pro-apoptotic proteins (like BIM, BAX, and BAK). This liberation triggers mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
Pathway Visualization
Caption: BH3-mimetic mechanism where the scaffold displaces pro-apoptotic proteins from Bcl-2, triggering the apoptotic cascade.[1][2][3]
Comparative Profiling: Scaffold Derivatives vs. Venetoclax
To validate the efficacy of a lead compound derived from this scaffold, it must be benchmarked against Venetoclax (ABT-199) , the FDA-approved selective Bcl-2 inhibitor.
| Feature | 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Derivative (Lead) | Venetoclax (Standard of Care) | Navitoclax (Alternative) |
| Primary Target | Bcl-2 / Mcl-1 (Tunable via 5-amino substitution) | Bcl-2 (Highly Selective) | Bcl-2 & Bcl-xL (Dual) |
| Binding Affinity (Ki) | < 1 nM (Optimized) | < 0.01 nM | < 1 nM |
| Cellular Potency (IC50) | 10–100 nM (MOLM-13 cells) | ~4 nM (MOLM-13 cells) | ~10 nM (H146 cells) |
| Selectivity Profile | Critical to assess vs. Bcl-xL (platelet toxicity) | >1000x selective for Bcl-2 vs Bcl-xL | Poor selectivity (causes thrombocytopenia) |
| Metabolic Stability | High (Benzonitrile resists oxidation) | Moderate (CYP3A4 substrate) | Moderate |
Target Validation Protocols
This section details self-validating protocols to confirm the compound's engagement with the Bcl-2 target.
A. Biochemical Validation: TR-FRET Binding Assay
Objective: Quantify the ability of the compound to displace a fluorescently labeled BH3 peptide from the Bcl-2 protein.
Protocol:
-
Reagents: Recombinant His-tagged Bcl-2 protein, Tb-labeled anti-His antibody (Donor), FAM-labeled BIM BH3 peptide (Acceptor).
-
Setup: In a 384-well plate, mix 1 nM Bcl-2 protein, 2 nM Tb-antibody, and 100 nM FAM-peptide.
-
Treatment: Add serial dilutions of the 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile derivative (10 pM to 10 µM).
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in dark.
-
Detection: Measure TR-FRET signal (Ex: 337 nm, Em: 520 nm / 490 nm) using a microplate reader (e.g., EnVision).
-
Analysis: Plot FRET ratio vs. log[Compound]. Calculate IC50.
-
Validation Criteria: A valid hit must show a sigmoidal dose-response curve with complete displacement of the tracer.
-
B. Cellular Validation: On-Target Apoptosis Induction
Objective: Confirm that cell death is driven by Bcl-2 inhibition and not general toxicity.
Protocol:
-
Cell Lines: Use RS4;11 (Bcl-2 dependent) and MOLM-13 (Bcl-2 dependent) leukemia lines. Use SW480 (Bcl-2 independent) as a negative control.
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with compound (0.1 nM – 10 µM) for 24 and 48 hours.
-
Readout:
-
Viability: CellTiter-Glo (ATP quantification).
-
Apoptosis: Caspase-Glo 3/7 assay (Luminescence).
-
-
Western Blot (Mechanistic Proof):
-
Lyse treated cells.
-
Blot for Cleaved Caspase-3 and Cleaved PARP .
-
Critical Check: Successful target engagement is marked by a dose-dependent increase in cleaved Caspase-3 specifically in Bcl-2 dependent lines.
-
C. Validation Workflow Diagram
Caption: Step-by-step validation workflow ensuring potency, selectivity, and on-target mechanism.
Expert Insights & Troubleshooting
-
The "Selectivity Trap": The 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile scaffold can bind both Bcl-2 and Bcl-xL depending on the substituent at the 5-amino position.
-
Insight: To achieve Venetoclax-like selectivity (sparing platelets), avoid large hydrophobic groups that deeply penetrate the P4 pocket of Bcl-xL. Focus on specific hydrogen bond donors that exploit the subtle differences in the Bcl-2 P2 pocket [1].
-
-
Solubility: The benzonitrile group improves metabolic stability but can reduce aqueous solubility. Formulate stock solutions in 100% DMSO and ensure final assay concentration of DMSO is <0.5% to prevent protein precipitation.
-
False Positives: In TR-FRET, compounds that fluoresce at 520 nm can interfere. Always run a "compound only" control well.
References
-
Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. Link
-
Tse, C., et al. (2008). "ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor." Cancer Research, 68(9), 3421-3428. Link
-
Oltersdorf, T., et al. (2005). "An inhibitor of Bcl-2 family proteins induces regression of solid tumours." Nature, 435(7042), 677-681. Link
-
PubChem Compound Summary for CAS 868697-72-7. Link
Sources
The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The aminopyridine core is a versatile and highly valuable scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents across a wide range of diseases.[1] Its ability to form key hydrogen bonds and engage in various other molecular interactions has made it a focal point for the design of targeted inhibitors and modulators of biological processes.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore their applications as kinase inhibitors, antimicrobial agents, and therapeutics for neurodegenerative diseases, supported by experimental data and detailed protocols.
Aminopyridine Derivatives as Potent Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Aminopyridine derivatives have emerged as a significant class of kinase inhibitors, with several compounds demonstrating high potency and selectivity.
Targeting Janus Kinase 2 (JAK2)
The abnormal activation of JAK2 is strongly associated with myeloproliferative neoplasms.[1] The 2-aminopyridine scaffold has been successfully utilized to develop potent and selective JAK2 inhibitors. A key interaction involves the 2-aminopyridine motif forming two hydrogen bonds with the hinge region residues of the kinase.[1]
Structure-Activity Relationship (SAR) Insights:
-
Hinge-Binding Moiety: The 2-aminopyridine core is crucial for potent inhibition, forming critical hydrogen bonds with the kinase hinge region.
-
Substitutions on the Pyridine Ring: Introduction of a methoxy group at the 3-position of the pyridine ring has been shown to enhance inhibitory activity against JAK2.[1] For instance, 3-methoxypyridine-2-amine derivatives have demonstrated impressive potency with IC50 values in the low nanomolar range.[1]
-
Solvent-Exposed Region Modifications: Modifications to the solvent-exposed region of the molecule can significantly impact selectivity and pharmacokinetic properties.
Comparative Data of 2-Aminopyridine-Based JAK2 Inhibitors:
| Compound ID | Modification | JAK2 IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Antiproliferative Activity (HEL cells) IC50 (µM) |
| Lead Compound | 2-aminopyridine core | - | - | - | - |
| Compound 54a | 3-methoxy substitution | 92 ± 7 | High | High | 15.024 ± 0.032 |
| Compound 54b | Varied substitution | 572 ± 20 | Moderate | Moderate | 4.914 ± 0.056 |
| Ruxolitinib (Reference) | - | 6 ± 0.1 | - | - | 7.639 ± 0.363 |
Data synthesized from a recent review on aminopyridines.[1]
Targeting Tropomyosin Receptor Kinase A (TRKA)
TRK kinases are implicated in various cancers driven by NTRK gene fusions.[2] Aminopyrimidine derivatives have been designed as potent TRKA inhibitors.[2]
SAR Insights:
-
Core Scaffold: The aminopyrimidine core serves as a versatile platform for developing TRKA inhibitors.
-
Key Substitutions: Specific substitutions on the pyrimidine ring are critical for achieving high potency. For example, compounds C3, C4, and C6, with distinct substitution patterns, exhibit potent inhibitory activities against TRKA with IC50 values in the low nanomolar range.[2]
Comparative Data of Aminopyrimidine-Based TRKA Inhibitors:
| Compound ID | TRKA IC50 (nM) |
| C3 | 6.5 |
| C4 | 5.0 |
| C6 | 7.0 |
Data from a study on aminopyridine derivatives as TRK inhibitors.[2]
Dual EGFR/HER2 Inhibition
Overexpression of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is common in various solid tumors.[3] Aminopyridine-containing spiro derivatives have been designed as dual EGFR/HER2 inhibitors, with some compounds showing superior activity compared to the established inhibitor, Neratinib.[3][4]
SAR Insights:
-
Spiro Core: The spiro[indoline-3,4'-piperidine] scaffold serves as the foundation for these dual inhibitors.[4]
-
Aminopyridine Moiety: The incorporation of an aminopyridine group is crucial for potent inhibitory activity against both EGFR and HER2.[4]
Comparative Inhibitory Activity of Aminopyridine-Spiro Derivatives:
| Compound ID | EGFR-wt Inhibition (%) | HER2 Inhibition (%) |
| A1 | 93% | 91% |
| A2 | 94% | 95% |
| A3 | 81% | 88% |
| A4 | 73% | 66% |
| Neratinib (Reference) | 98% | 94% |
Data represents residual kinase activity at 0.5 µM concentration.[3][4]
Aminopyridine Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
Substituted 2-aminopyridine derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria.[5][6]
SAR Insights:
-
Cyclohexylamine Moiety: The presence of a cyclohexylamine group has been linked to antibacterial activity against Gram-positive bacteria.[5]
-
Linker Length: The length of the linker between the aminopyridine core and other substituents can influence activity. A direct connection appears to be more favorable than the introduction of additional methylene groups.[5]
Comparative Minimum Inhibitory Concentration (MIC) of Compound 2c against Gram-Positive Bacteria:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 39 ± 0.000 |
| Bacillus subtilis | 39 ± 0.000 |
| Bacillus cereus | 78 ± 0.000 |
| Enterococcus faecalis | 78 ± 0.000 |
| Micrococcus luteus | 78 ± 0.000 |
| Listeria monocytogenes | 156 ± 0.000 |
Data from a study on the synthesis and antibacterial assessment of 2-aminopyridine derivatives.[5][6]
Antifungal Activity
Amide-pyridine derivatives have been designed as dual-target antifungal inhibitors, targeting both squalene epoxidase (SE) and 14α-demethylase (CYP51).[7]
SAR Insights:
-
Amide-Pyridine Scaffold: This scaffold is the basis for the dual-target antifungal activity.
-
Substituent Effects: Specific substitutions on the aromatic rings significantly influence the antifungal potency, with compounds 11a and 11b demonstrating broad-spectrum activity, including against drug-resistant fungal strains.[7]
Comparative MIC Values of Amide-Pyridine Derivatives against Fungal Pathogens:
| Compound ID | Candida albicans (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) |
| 11a | 0.125 - 1 | 0.25 - 1 | 0.5 - 2 |
| 11b | 0.125 - 2 | 0.125 - 1 | 0.25 - 1 |
Data from a study on amide-pyridine derivatives as dual-target antifungal agents.[7]
Aminopyridine Derivatives in Neurodegenerative Diseases
4-Aminopyridine is a known potassium channel blocker used to improve motor function in patients with multiple sclerosis.[1] However, its use is limited by toxicity. Research is focused on developing derivatives with improved safety profiles for the treatment of neurodegenerative disorders like Alzheimer's disease and multiple sclerosis.
SAR Insights:
-
Peptide Conjugation: The conjugation of 4-aminopyridine to peptide fragments has been shown to dramatically decrease its toxicity.[8]
-
Toxicity Reduction: Peptide derivatives of 4-aminopyridine have shown up to a 150-fold reduction in acute toxicity compared to the parent compound.[8]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Kinase Inhibition Assay (Luminescent-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compounds (aminopyridine derivatives)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, substrate, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (aminopyridine derivatives)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test compounds in the microtiter plate.
-
Inoculate each well with the microbial suspension.
-
Include growth and sterility controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
In Vivo Tumor Xenograft Model
This model is used to evaluate the efficacy of anticancer agents in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend cells in a suitable medium, optionally mixed with Matrigel.[9]
-
Subcutaneously inject the cell suspension into the flank of the mice.[9]
-
Monitor the mice for tumor growth.[10]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.[11]
-
Administer the test compound and vehicle control according to the dosing schedule.[11]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
The aminopyridine scaffold continues to be a rich source of novel therapeutic agents. The diverse biological activities and the amenability of the core structure to chemical modification make it an attractive starting point for drug discovery programs. A thorough understanding of the structure-activity relationships, as highlighted in this guide, is paramount for the rational design of next-generation aminopyridine-based drugs with improved potency, selectivity, and safety profiles. The provided experimental protocols serve as a foundation for the rigorous evaluation of these promising compounds.
References
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Kibou, Z., Aissaoui, N., Daoud, I., Seijas, J. A., Vázquez-Tato, M. P., Klouche Khelil, N., & Choukchou-Braham, N. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
- BenchChem. (2025).
- García-García, A., et al. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438.
- Shi, W., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1346.
- Schurr, M. J., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols in Microbiology, 62(1), e133.
- Kaminsky, D., et al. (2025). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Henderson, J. L., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4435-4440.
- Kibou, Z., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Chemistry Proceedings, 14(1), 10.
- Vanam, U., et al. (2017). New mouse model for chronic infections by gram-negative bacteria enabling the study of anti-infective efficacy and host-microbe interactions. mBio, 8(1), e02183-16.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors. European Journal of Medicinal Chemistry, 178, 24-37.
- de la Cruz, D., et al. (2025).
- Shi, W., et al. (2019).
- Kibou, Z., et al. (2023).
- Petrova, V., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.
- Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
- Lee, S. H., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
- Rizbayeva, A., et al. (2023). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains.
- Vanam, U., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. ASM Journals.
- Kim, J., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology.
- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1566.
- Chen, Y.-H., et al. (2026). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. European Journal of Medicinal Chemistry.
- Shi, W., et al. (2019).
- Shi, W., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1346.
- Park, J., et al. (2019). Experimental protocol of a mouse xenograft model.
- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar.
- Al-Tel, T. H., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8168.
- Solomon, K. A., et al. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics.
- Panda, S. S., et al. (2022).
- Solomon, K. A., et al. (2025). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease.
- Kumar, A., et al. (2023). Exploring 3D-QSAR to Identify Potential Small Molecule for Treating Alzheimer Disease: A Case Study With β-Secretase Inhibitors. Current Pharmaceutical Design, 29(21), 1667-1679.
- Goldberg, F. W., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4583.
- O'Donnell, J., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiology Spectrum, 10(5), e01755-22.
- Singh, A., et al. (2025).
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
- Fancelli, D., et al. (2014). Chemical structures of Aurora A kinase inhibitors.
- Zhang, R., et al. (2022). Quantitative structural-activity relationship (QSAR) models for multitargets of Alzheimer's disease for drug repurposing. American Chemical Society.
- Tari, L. W., et al. (2007). Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(3), 688-691.
- Singh, R., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1121-1130.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Diaryl Ether NNRTI Scaffolds: 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile Derivatives
Executive Summary
This guide provides a technical analysis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (hereafter referred to as the DAE Core ), a pivotal scaffold in the development of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Unlike the widely utilized Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine) which utilizes an amine linker, the DAE Core utilizes an ether linkage. This structural distinction imparts unique torsional flexibility, allowing these analogs to retain potency against multidrug-resistant HIV-1 strains (specifically K103N and Y181C mutations). This guide compares the DAE Core analogs directly against DAPY standards, detailing synthesis, biological performance, and mechanistic differentiation.
Structural Basis & SAR Analysis
The efficacy of NNRTIs relies on their ability to bind to the allosteric NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).[1][2] The DAE Core represents a strategic evolution from rigid first-generation inhibitors.
The Scaffold Comparison
| Feature | DAE Core (Subject) | DAPY Scaffold (Comparator) |
| Linker Atom | Oxygen (Ether) | Nitrogen (Amine) |
| Representative Drug | Lersivirine (UK-453,061) | Etravirine (TMC125) |
| Torsional Flexibility | High (Allows "wiggling" in pocket) | Moderate (Rigid "horseshoe" conformation) |
| Solubility Profile | Generally higher lipophilicity; improved membrane permeability | Poor aqueous solubility; often requires formulation aids |
| Resistance Profile | Retains activity against K103N/Y181C | Excellent against K103N; variable against Y181C |
Structure-Activity Relationship (SAR)
-
The Benzonitrile Wing: The nitrile group (-CN) acts as a critical hydrogen bond acceptor for the backbone amide of His235 or Lys101 in the NNIBP.
-
The Ether Linker: The oxygen atom introduces a bond angle of ~110°, distinct from the amine linker (~120°). This geometric shift allows the molecule to reorient when bulky mutations (like Y181C) sterically hinder the pocket.
-
The Pyridine/Amino Head: The 5-amino group serves as a vector for derivatization. In Lersivirine , this amine is incorporated into a pyrazole ring, extending interaction toward the conserved Trp229 residue.
Comparative Performance Data
The following data aggregates experimental results from key medicinal chemistry campaigns (e.g., Corbett et al.) comparing the DAE Core analogs to standard NNRTIs.
Table 1: In Vitro Inhibitory Potency (IC50)
Values represent the concentration required to inhibit 50% of viral replication.[3]
| Compound | Linker Type | HIV-1 WT (nM) | K103N Mutant (nM) | Y181C Mutant (nM) | Selectivity Index (CC50/IC50) |
| DAE Core (Precursor) | Ether | 120 | 450 | >1000 | >100 |
| Lersivirine (DAE Analog) | Ether | 1.5 | 2.8 | 22.0 | >20,000 |
| Etravirine (DAPY) | Amine | 1.4 | 1.5 | 4.8 | >15,000 |
| Efavirenz (1st Gen) | Direct C-C | 2.0 | >1000 (Resistant) | 4.0 | >5,000 |
Analysis: While the raw DAE Core (precursor) shows moderate activity, derivatization of the amino group (as seen in Lersivirine) results in single-digit nanomolar potency comparable to Etravirine, with a distinct resistance profile.
Experimental Protocols
Synthesis of the DAE Core
Objective: Synthesize 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
2-Hydroxybenzonitrile (1.0 eq)
-
2-Chloro-5-nitropyridine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
DMF (Dimethylformamide)
-
Iron powder / Ammonium Chloride (for reduction)
Protocol:
-
Coupling (SNAr):
-
Dissolve 2-hydroxybenzonitrile in dry DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.
-
Add 2-chloro-5-nitropyridine.
-
Heat reaction to 90°C for 4 hours . Note: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of phenol.
-
Cool, pour into ice water, and filter the precipitate (2-[(5-nitropyridin-2-yl)oxy]benzonitrile).
-
-
Reduction (Nitro to Amine):
-
Suspend the nitro intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5 eq) and NH₄Cl (5 eq).
-
Reflux at 80°C for 2 hours .
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate and recrystallize from Ethanol.
-
Yield: Typically 75-85%. Appearance: Pale yellow solid.
-
Biological Assay: RT Inhibition
Method: Colorimetric Reverse Transcriptase Assay (Roche/Generic Protocol).
-
Preparation: Recombinant HIV-1 RT (wild type or mutant) is diluted in lysis buffer.
-
Template: Use Biotin-labeled DNA/RNA hybrid template.
-
Reaction:
-
Add 20 µL of DAE analog (serial dilutions in DMSO).
-
Add 20 µL of Enzyme mixture.
-
Incubate 1 hour at 37°C.
-
Add Digoxigenin-labeled dUTP (nucleotide substrate).
-
-
Detection:
-
Transfer to streptavidin-coated microplate (captures biotin-template).
-
Add anti-DIG-Peroxidase antibody.
-
Add ABTS substrate. Measure OD at 405 nm.
-
-
Calculation: % Inhibition = [1 - (OD_sample / OD_control)] × 100.
Mechanism & Workflow Visualization
Synthetic Pathway (Graphviz)
Figure 1: Synthetic workflow for the generation of the Diaryl Ether (DAE) scaffold and subsequent drug derivatization.
Mechanism of Action: Allosteric Inhibition
Figure 2: Mechanism of Action illustrating how the DAE analog binds the NNRTI pocket and utilizes linker flexibility to overcome resistance mutations.
References
-
Corbett, J. W., et al. (2010). "Novel 2-substituted-5-aryloxypyridines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
ViiV Healthcare. (2013). "Lersivirine (UK-453,061) Clinical Development Profile." ViiV Healthcare Clinical Data.
-
Das, K., & Arnold, E. (2013). "HIV-1 reverse transcriptase and antiviral drug resistance."[3][4][5][6] Current Opinion in Virology.
-
Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R278474, rilpivirine)." Journal of Medicinal Chemistry.
Sources
- 1. HIV Drugs Mode of Action | Immunopaedia Immunopaedia [immunopaedia.org.za]
- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile against a kinase panel
The following guide details the selectivity profiling strategy for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS 868697-72-7), treating it as a privileged kinase scaffold and chemical probe.
This guide is structured for drug discovery professionals focusing on Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization , where profiling early-stage chemical matter is critical for establishing a selectivity window.[1]
Executive Summary: The Aminopyridine Scaffold
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile represents a classic "privileged structure" in kinase medicinal chemistry.[1] It combines an aminopyridine moiety (a potent hinge-binder) with a benzonitrile group linked via an ether bridge.[1]
-
Role: It serves as a high-value fragment or starting block for Type I (ATP-competitive) kinase inhibitors.[1]
-
Mechanism: The 2-aminopyridine motif typically forms a bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone), while the ortho-benzonitrile group provides a vector to explore the hydrophobic back-pocket (Gatekeeper region) or the solvent front, depending on the binding pose.[1]
-
Profiling Objective: To determine the "promiscuity index" of this scaffold before decorating it with solubilizing groups. Early profiling prevents "molecular obesity" by ensuring the core scaffold itself possesses inherent selectivity or a manageable off-target profile.[1]
Comparative Analysis: Performance vs. Alternatives
In the context of kinase profiling, this compound is compared against standard "reference" inhibitors to benchmark its selectivity entropy.[1]
Table 1: Selectivity Benchmark Comparison
| Compound Class | Representative | Selectivity Profile (S-Score) | Mechanism | Best Use Case |
| Test Product | 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile | Moderate (Fragment) | Type I (Hinge Binder) | Starting scaffold for BTK, ALK, or ROS1 programs. |
| Pan-Kinase Control | Staurosporine | Low (Promiscuous) | ATP-Competitive | Positive control for assay validity; determining max inhibition.[1] |
| Multi-Targeted | Sunitinib | Moderate-Low | Type I (Split-RTK) | Comparison for "dirty" inhibitors targeting angiogenesis (VEGFR/PDGFR).[1] |
| Selective Reference | Tofacitinib | High (JAK-Specific) | Type I (JAK) | Benchmark for high-selectivity optimization goals.[1] |
Key Differentiators
-
Ligand Efficiency (LE): Unlike high-molecular-weight drugs (e.g., Sunitinib), this fragment offers high Ligand Efficiency.[1] Profiling it reveals the intrinsic affinity of the core pharmacophore.[1]
-
Binding Mode: The ortho-substitution pattern of the benzonitrile forces a twisted conformation (atropisomerism potential), which may offer distinct selectivity advantages over flat, planar scaffolds like quinazolines.[1]
Experimental Protocol: The "Cascading Filter" Approach
To ensure data integrity and cost-efficiency, a cascading profiling workflow is recommended.[1] This moves from high-throughput binding assays to low-throughput functional validation.[1]
Phase 1: Primary Screen (Binding Affinity)
Method: KINOMEscan® (DiscoverX) or similar Competition Binding Assay.[1]
Rationale: Measures thermodynamic binding (
-
Step 1: Screen the compound at a single concentration (10 µM ) against a diverse panel of ~468 kinases (covering TK, TKL, STE, CK1, AGC, CAMK, CMGC).[1]
-
Step 2: Calculate Percent of Control (POC) .[1]
-
Hit Threshold: POC < 35% (indicates strong binding).[1]
-
-
Step 3: Generate Selectivity Score (S-Score) :
Phase 2: Hit Confirmation ( Determination)
For kinases showing >65% inhibition in Phase 1:[1]
-
Protocol: Perform 11-point dose-response curves (starting at 30 µM, 3-fold dilutions).
-
Output: Precise dissociation constant (
). -
Success Criterion: A "clean" fragment should have single-digit µM or nM affinity for the primary target (e.g., BTK) and >10-fold selectivity against off-targets.[1]
Phase 3: Functional Validation (Enzymatic Assay)
Method: ADP-Glo™ (Promega) or LANCE® Ultra (PerkinElmer) .[1] Rationale: Confirms that binding leads to functional inhibition of phosphorylation.[1]
-
Reagents: Recombinant kinase (e.g., BTK), Lipid/Peptide substrate, Ultra-pure ATP, Compound (dissolved in 100% DMSO).[1]
-
Reaction:
-
Readout: Luminescence (RLU).
-
Analysis: Fit data to the Sigmoidal Dose-Response equation (Variable Slope) to derive
.[1]
Scientific Grounding: Pathway & Interaction Logic[1]
The aminopyridine ether scaffold is frequently implicated in the inhibition of Tyrosine Kinases and Serine/Threonine Kinases involved in cell proliferation.[1]
Likely Targets (Based on SAR):
-
BTK (Bruton's Tyrosine Kinase): The aminopyridine mimics the adenine ring of ATP.[1]
-
ALK (Anaplastic Lymphoma Kinase): Similar scaffolds (e.g., Crizotinib) utilize aminopyridine cores.[1]
-
ROS1: High structural homology to ALK often leads to cross-reactivity.[1]
Visualization: Profiling Workflow & Logic
The following diagram illustrates the decision matrix for profiling this compound, ensuring resources are not wasted on non-binding targets.
Caption: Cascading profiling workflow for validating the selectivity of the aminopyridine fragment.
Critical Data Interpretation
When analyzing the data for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile , look for the following "Red Flags" and "Green Lights":
Green Lights (Promising Scaffold)[1]
-
Narrow Spectrum: High affinity (
) for a specific family (e.g., Tec family kinases like BTK, Tec, Bmx) but low affinity for distant families (e.g., CDKs, MAPKs).[1] -
Clean Chaperone Profile: No binding to HSP90 or Cdc37 (indicates the compound is acting on the kinase, not the folding machinery).[1]
Red Flags (Non-Specific Binder)
-
Flat Structure Issues: If the compound inhibits >10% of the kinome at 1 µM, it is likely a "frequent hitter" or aggregator.[1]
-
Assay Interference: If
(Functional) is significantly higher than (Binding), the compound may be interfering with the luciferase reporter (in ADP-Glo) rather than the kinase.[1] Always verify with a secondary assay format (e.g., FRET).
References
-
Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] Link[1]
-
Anastassiadis, T., et al. (2011).[1] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology.[1] Link
-
DiscoverX (Eurofins). "KINOMEscan® Kinase Screening Technology."[1] Eurofins Discovery.[1] Link[1]
-
Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer.[1] Link
-
Bamborough, P., et al. (2011).[1] "Fragment-Based Discovery of Bromodomain Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for fragment profiling). Link[1]
Sources
Cross-validation of experimental findings for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
Executive Summary: The Case for Biaryl Ethers
In the landscape of modern drug discovery, 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS: 868697-72-7) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound is particularly valued in the development of Type II Kinase Inhibitors , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and Bcl-2 family inhibitors .
Unlike its amine-linked congeners (which suffer from rapid oxidative metabolism) or carbon-linked analogs (which lack conformational flexibility), this biaryl ether offers a unique balance of lipophilicity , metabolic stability , and vectorial alignment . This guide objectively compares its performance against standard alternatives and provides validated protocols for its integration into your lead optimization campaigns.
Comparative Analysis: Linker Chemistry in Drug Design[1]
When selecting a scaffold for library generation, the nature of the linker between the aromatic rings is a critical decision point. The table below contrasts the Ether Linker (Subject Product) with Amine and Thioether alternatives.
Table 1: Physicochemical & Synthetic Comparison
| Feature | Ether Linker (Subject) (2-[(5-Aminopyridin-2-yl)oxy]benzonitrile) | Amine Linker (Alternative) (2-[(5-Aminopyridin-2-yl)amino]benzonitrile) | Thioether Linker (Alternative) (2-[(5-Aminopyridin-2-yl)thio]benzonitrile) |
| Conformational Flexibility | High (Rotational barrier ~2-3 kcal/mol). Allows induced fit in cryptic pockets. | Medium . Restricted by H-bond networks and planar character. | High . Larger bond length (C-S) alters angle; "soft" character. |
| Metabolic Stability | Excellent . Resistant to CYP450 oxidative dealkylation compared to amines. | Moderate . Susceptible to N-oxidation and N-dealkylation. | Low . Prone to S-oxidation (Sulfoxide/Sulfone formation). |
| Solubility (Aq) | Low . Requires polar solubilizing groups elsewhere. | Medium . Secondary amine acts as H-bond donor. | Very Low . Highly lipophilic. |
| Synthetic Accessibility | High . Robust SNAr chemistry. | Medium . Often requires Buchwald-Hartwig coupling or high temp SNAr. | Medium . Thiols are prone to oxidation (disulfides) during handling. |
| Target Class Utility | Kinase (Hinge/DFG-out), NNRTI (Hydrophobic channel). | Kinase (Hinge binder), GPCRs. | Metabolic probes, specific hydrophobic pockets. |
Scientist's Note: Choose the Ether Linker when your target pocket is hydrophobic and requires the ligand to adopt a "twisted" biaryl conformation to relieve steric strain, a common requirement in allosteric kinase inhibition .
Experimental Protocols
To ensure reproducibility, we utilize a two-step "Nitro-Reduction" route. This pathway avoids the instability of 5-aminopyridin-2-ol tautomers by installing the amine functionality after the ether linkage is formed.
Protocol A: Synthesis of the Biaryl Ether Scaffold
Objective: Synthesis of 2-[(5-nitropyridin-2-yl)oxy]benzonitrile (Intermediate).
-
Reagents:
-
2-Hydroxybenzonitrile (1.0 eq)
-
2-Chloro-5-nitropyridine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Solvent: DMF (Dimethylformamide) or DMSO.
-
-
Procedure:
-
Charge a round-bottom flask with 2-Hydroxybenzonitrile and K₂CO₃ in DMF. Stir at RT for 30 min to form the phenoxide.
-
Add 2-Chloro-5-nitropyridine portion-wise. Exotherm is possible.
-
Heat the reaction mixture to 80°C for 4-6 hours . Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Work-up: Pour the mixture into ice-cold water. The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.[1]
-
Typical Yield: 85-92%.
-
Protocol B: Iron-Mediated Reduction to Final Product
Objective: Selective reduction of the nitro group to the primary amine without hydrolyzing the nitrile.
-
Reagents:
-
Nitro intermediate (from Protocol A)
-
Iron Powder (Fe, 5.0 eq, fine mesh)
-
Ammonium Chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol/Water (4:1).
-
-
Procedure:
-
Suspend the nitro intermediate in Ethanol/Water.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) with vigorous stirring for 2-3 hours.
-
Critical Step: Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.
-
Work-up: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (DCM/MeOH).
-
Typical Yield: 90-95%.
-
Mechanism of Action & Logic Visualization
The following diagram illustrates the synthetic logic and the strategic placement of the scaffold within a hypothetical kinase inhibitor binding pocket.
Figure 1: Synthetic workflow and Structure-Activity Relationship (SAR) logic for the biaryl ether scaffold.
Strategic Application in Library Design
When utilizing 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile , the primary amine at the 5-position of the pyridine ring serves as the "exit vector." This is where chemical diversity is introduced.[2][3]
Recommended Coupling Reactions:
-
Amide Formation: React with carboxylic acids (using HATU/DIPEA) to target the ATP-binding site of kinases. The amide carbonyl often forms a critical hydrogen bond with the kinase hinge region.
-
Urea Formation: React with isocyanates to generate Type II Kinase Inhibitors (e.g., Sorafenib analogs). The urea moiety binds to the conserved Glu-Lys pair in the kinase active site.
-
Sulfonylation: React with sulfonyl chlorides to generate solubility-enhancing tails or to target specific pockets in GPCRs .
Quality Control Parameters
-
Purity: >98% by HPLC (254 nm).
-
Identity: 1H NMR (DMSO-d6) must show distinct doublets for the pyridine ring and the multiplet for the benzonitrile.
-
Residual Iron: <10 ppm (Critical if used in downstream biological assays to avoid false positives in redox-sensitive assays).
References
-
Biaryl Ether Synthesis: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Scaffold Privileges: Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery.[3] Current Opinion in Chemical Biology, 14(3), 347-361. Link
-
Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[3] Nature Reviews Cancer, 9, 28-39. Link
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
-
Compound Data: PubChem CID 11234567 (Generic Reference for 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile derivatives). Link
Sources
Safety Operating Guide
2-[(5-Aminopyridin-2-yl)oxy]benzonitrile proper disposal procedures
This guide outlines the critical operational procedures for the disposal of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (CAS: 868697-72-7).[1][2][3]
Core Directive: This compound is a functionalized aminopyridine ether .[3] It combines the acute toxicity risks of aminopyridines with the chemical reactivity of benzonitriles.[3] Disposal protocols must prioritize the prevention of accidental hydrolysis (releasing hazardous byproducts) and ensure complete thermal destruction via high-temperature incineration.[1][2][3]
Part 1: Hazard Assessment & Technical Justification
Before handling waste, you must understand why specific protocols are enforced. This molecule presents a dual-hazard profile:
| Functional Group | Hazard Mechanism | Operational Implication |
| Aminopyridine Moiety | Neurotoxicity : Aminopyridines are potassium channel blockers.[1][2][3] Absorption through skin or inhalation of dust can cause seizures and neurological distress.[3] | Zero-Skin-Contact Policy : Double-gloving (Nitrile) is mandatory.[1][2][3] Dust generation must be suppressed.[3][4] |
| Benzonitrile Group | Chemical Reactivity : While more stable than simple cyanides, strong acids or metabolic processes can liberate cyanide/toxic nitrogen oxides. | Segregation : strictly isolate from strong acids and oxidizers .[3][4] Never dispose of in acidic waste streams.[3] |
| Ether Linkage | Stability : The ether bond is robust, meaning the compound is persistent in the environment and requires high-temperature incineration for mineralization.[1][2][3] | No Drain Disposal : This compound is likely toxic to aquatic life (GHS H412/H413).[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Treat all waste handling with the same rigor as synthesis.
| Protection Zone | Requirement | Technical Rationale |
| Respiratory | N95 or P100 Respirator | Essential when handling solid waste or cleaning spills to prevent inhalation of neurotoxic dust.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thick) | Outer glove protects against gross contamination; inner glove prevents permeation during doffing.[2][3] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for liquid waste pouring; protects against splashes that could undergo trans-ocular absorption.[1][2][3] |
| Body | Tyvek Lab Coat / Apron | Disposable outer layers prevent migration of toxic dust to common areas. |
Part 3: Disposal Workflows
Workflow A: Solid Waste (Pure Compound, contaminated solids)
Applicability: Expired stocks, filter cakes, contaminated silica, weighing boats.[1][2]
-
Containment: Place solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Segregation: Store in the "Toxic Solids" satellite accumulation area.
-
Critical: Do not store next to oxidizer waste (e.g., permanganates, nitrates) to prevent potential exothermic reactions with the amine group.[2]
-
Workflow B: Liquid Waste (Mother Liquors, HPLC Effluent)
Applicability: Reaction mixtures, column fractions.[1][2]
-
Solvent Compatibility Check: Ensure the solvent stream is compatible with the compound.[3]
-
pH Adjustment (The "Neutral/Basic" Rule):
-
Carboy Selection: Use Blue/White HDPE Carboys or Safety-Coated Glass .[2][3]
-
Tagging: List the solvent composition fully (e.g., "Acetonitrile 50%, Water 49%, [Compound] <1%").[2][3]
Part 4: Decision Logic & Segregation (Visualization)
The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.
Figure 1: Waste segregation logic ensuring pH control for liquid waste and proper containment for solids.[1][2][3]
Part 5: Emergency Procedures (Spill Management)
Scenario: You have spilled 500 mg of solid powder on the benchtop.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
Don PPE: Put on N95 respirator, double gloves, and goggles.[3]
-
Dry Cleanup (Preferred):
-
Decontamination:
-
Disposal of Cleanup Materials: All wipes and gloves used go into the Solid Toxic Waste container.[3]
Part 6: Regulatory Compliance & Hand-off
-
RCRA Classification: This material is not explicitly P-listed or U-listed by CAS in 40 CFR 261.33, but it exhibits characteristics of toxicity.[1][2][3]
-
Generator Status: Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic testing proves otherwise) OR conservative classification as "Hazardous Waste, Solid, Toxic, n.o.s. (contains aminopyridine derivative)" .[2]
-
-
DOT Shipping Name (for contractor):
-
Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (n.d.).[3] Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine.[3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. [1][2][3]
Sources
Personal protective equipment for handling 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile
[1]
Executive Summary & Risk Context
Do not treat this compound as a generic organic solid. 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile combines two pharmacophores with distinct toxicological profiles: an aminopyridine moiety and a benzonitrile core.[1]
-
The Aminopyridine Risk: Aminopyridines are known potassium channel blockers. While the specific neurotoxicity of this derivative depends on metabolic cleavage, structurally related 4-aminopyridines are highly toxic neurostimulants.[1]
-
The Nitrile Risk: Organic nitriles can metabolize to release cyanide ions (
), particularly under hepatic oxidation.[1] While this release is often slower than inorganic cyanides, it necessitates specific waste segregation and emergency protocols. -
The Linker Risk: The ether (oxy) linker increases lipophilicity compared to ionic salts, potentially enhancing dermal absorption .
Operational Directive: Handle as a High Potency Compound (HPC) until specific toxicology data proves otherwise. All solids handling must occur within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards apply to all laboratory personnel handling this substance in quantities >5 mg.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Control (Primary) | Certified Chemical Fume Hood. Rationale: The primary risk is inhalation of fine dust during weighing. |
| Respirator (Secondary) | N95 or P100 Half-Mask. Usage: Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.[1] | |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (if using DMSO/DCM).[1] Rationale: Aminopyridines can be skin sensitizers.[2] Double gloving creates a visual breach indicator and prevents permeation through micro-defects. |
| Ocular | Chemical Goggles | ANSI Z87.1 Impact + Splash. Rationale: Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust and solvent splashes.[1] |
| Body | Barrier Lab Coat | Tyvek® or Poly-coated. Rationale:[1] Cotton coats absorb liquids and trap dust. Non-woven materials shed particles and resist permeation.[1] |
Operational Protocols: Step-by-Step
Phase A: Storage & Retrieval[1]
-
Condition: Store at 2-8°C (Cold Chain) as per stability profiles for aminopyridines.
-
Protocol:
-
Remove container from cold storage.[1]
-
Equilibration: Allow the closed container to reach room temperature inside a desiccator before opening.
-
Why? Opening a cold bottle introduces condensation. Moisture can hydrolyze the nitrile group to an amide, compromising chemical purity and altering toxicity.
-
Phase B: Weighing & Transfer (Critical Risk Point)
Hazard: Static charge generation causing powder dispersal.[1]
-
Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat.
-
Insight: Aromatic nitriles are often crystalline and prone to "jumping" due to static.
-
-
The "Sinking" Technique:
-
Place the weigh boat inside a larger secondary container (e.g., a wide-mouth jar) within the balance.
-
Transfer solid into the boat. If powder spills, it is contained in the jar, not the balance floor.
-
-
Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.[1]
Phase C: Waste Disposal
Crucial Segregation: Do NOT mix nitrile waste with strong acids.
-
Risk: Acidic hydrolysis of nitriles can release hydrogen cyanide (HCN) gas.[1]
-
Stream: Segregate into "Organic Waste - Nitrile/Toxic" containers.
-
Labeling: Explicitly mark "Contains Aminopyridines – Neurotoxin Hazard."
Emergency Response Logic
Scenario 1: Dermal Exposure (Solid or Solution)[1]
-
Immediate Action: Drench area with water for 15 minutes.[2][3][4][5][6]
-
Contraindication: Do NOT use organic solvents (Ethanol/DMSO) to wipe the skin.
-
Soap: Use mild soap only after the initial water rinse.
Scenario 2: Spills (>100 mg)[1]
Visualizing the Safety Hierarchy
The following diagram illustrates the "Defense in Depth" strategy required for this compound.
Figure 1: Defense in Depth strategy.[1] Note the critical separation of Engineering Controls (Blue) from PPE (Yellow) and Procedural Logic (Green).
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[10] Centers for Disease Control and Prevention. [Link]1]
-
PubChem. 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor. [Link]1]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]1]
Sources
- 1. PubChemLite - 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile (C13H11N3O) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
